molecular formula C10H8O3 B1671063 Erythrocentaurin CAS No. 50276-98-7

Erythrocentaurin

カタログ番号: B1671063
CAS番号: 50276-98-7
分子量: 176.17 g/mol
InChIキー: TUADBWMDDLWUME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Erythrocentaurin has been reported in Gentiana macrophylla, Gentiana pedicellata, and other organisms with data available.
isolated from Centaurium umbellatum Gilib, Enicostemma hyssopifolium & Swertia lawii;  structure

特性

IUPAC Name

1-oxo-3,4-dihydroisochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADBWMDDLWUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198282
Record name Erythrocentaurin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50276-98-7
Record name Erythrocentaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50276-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrocentaurin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythrocentaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROCENTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/295RS6D94V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Erythrocentaurin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentaurin, a secoiridoid lactone, is a bioactive natural product found predominantly within the Gentianaceae plant family. This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of this compound. It further details experimental protocols for its extraction, isolation, and quantification, aiming to equip researchers and drug development professionals with the necessary information for its further investigation and potential therapeutic application.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of species within the Gentianaceae family. Its presence has been confirmed in the genera Centaurium, Swertia, Enicostemma, and Gentiana. The distribution of this compound can vary between different plant species and even within different parts of the same plant.

Documented Plant Sources

This compound has been isolated from the following plant species:

  • Centaurium umbellatum Gilib (syn. Erythraea centaurium Pers.)[1]

  • Swertia japonica (Maxim.) Makino[1]

  • Enicostemma littorale Blume[2]

  • Enicostemma hyssopifolium[3]

  • Swertia lawii[3]

  • Gentiana macrophylla[3]

  • Gentiana pedicellata[3]

  • Swertia mileensis

Quantitative Distribution

The concentration of this compound can differ significantly among species and plant organs. The following table summarizes the available quantitative data. It is important to note that the extraction methods and quantification techniques used in the cited studies may vary, leading to potential discrepancies in reported values.

Plant SpeciesPlant PartMethod of QuantificationThis compound ContentReference
Swertia mileensisWhole dry herbsNot specified0.003% (w/w)
Enicostemma littoraleEthyl acetate fractionNot specified7.9776% (in fraction)
Enicostemma littoraleNot specifiedMPLC with HPTLC87.77% recovery from ethyl acetate fraction[2]

Biosynthesis of this compound

This compound belongs to the secoiridoid class of monoterpenoids, which are biosynthesized in plants through a complex series of enzymatic reactions. The pathway originates from the general isoprenoid pathway, utilizing precursors from both the mevalonate (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The core secoiridoid skeleton is formed from geranyl pyrophosphate (GPP). Key steps involve the hydroxylation of geraniol, followed by a series of oxidations and cyclizations to form the iridoid ring system. A critical step is the cleavage of the cyclopentane ring of an iridoid precursor, such as loganin, by the enzyme secologanin synthase (SLS) to form secologanin, the central precursor to most secoiridoids. While the specific enzymatic steps leading from the general secoiridoid backbone to this compound have not been fully elucidated, it is hypothesized to be a downstream modification of a core secoiridoid intermediate.

Secoiridoid Biosynthesis Pathway cluster_0 Isoprenoid Precursors cluster_1 Monoterpenoid Backbone Formation cluster_2 Iridoid and Secoiridoid Formation cluster_3 This compound Formation MVA Pathway MVA Pathway GPP Geranyl Pyrophosphate MVA Pathway->GPP MEP Pathway MEP Pathway MEP Pathway->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Iridoid Intermediates Iridoid Intermediates Geraniol->Iridoid Intermediates Multiple Enzymatic Steps Loganin Loganin Iridoid Intermediates->Loganin Secologanin Secologanin Loganin->Secologanin Secologanin Synthase (SLS) Downstream Modifications Downstream Modifications Secologanin->Downstream Modifications This compound This compound Downstream Modifications->this compound Hypothesized Steps

Caption: Generalized biosynthetic pathway of this compound.

Experimental Protocols

The following sections detail methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction

A general workflow for the extraction of this compound is presented below. The choice of solvent and method may be optimized based on the specific plant matrix and desired purity of the extract.

Extraction Workflow PlantMaterial Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of this compound.

Detailed Protocol for Extraction from Enicostemma littorale

  • Plant Material Preparation: Air-dry the whole plant of Enicostemma littorale in the shade and grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with ethyl acetate at room temperature for 24-48 hours with occasional stirring.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove the plant debris.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

Isolation by Medium-Pressure Liquid Chromatography (MPLC)

A preparative MPLC method has been reported for the isolation of this compound from the ethyl acetate fraction of Enicostemma littorale.[2]

  • Chromatographic System: Medium-Pressure Liquid Chromatography (MPLC) system.

  • Stationary Phase: Silica gel 60 (Si60) column.

  • Mobile Phase: A step gradient of n-hexane and ethyl acetate.

    • Step 1: 10% Ethyl acetate in n-hexane.

    • Step 2: 20% Ethyl acetate in n-hexane.

  • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Fraction Collection: Collect fractions and monitor by Thin-Layer Chromatography (TLC) for the presence of this compound.

  • Purity and Recovery: This method has been reported to yield this compound with approximately 97% purity and a recovery of 87.77% from the ethyl acetate fraction.[2]

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a reliable method for the quantification of this compound in plant extracts and fractions.[2]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply the standard solutions of this compound and the test samples as bands of a specific width using a suitable applicator.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (80:18:2, v/v/v).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a certain distance.

  • Densitometric Analysis: After development, dry the plate and perform densitometric scanning at a wavelength of 230 nm.

  • Quantification: Calculate the amount of this compound in the test samples by comparing the peak areas with those of the standard calibration curve. The reported Rf value for this compound is approximately 0.54 ± 0.04.[2]

Characterization

The identity and purity of isolated this compound can be confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula of this compound.

Conclusion

This compound is a promising natural product with a defined distribution within the Gentianaceae family. This guide has provided a comprehensive overview of its natural sources, biosynthetic origins, and detailed methodologies for its extraction, isolation, and quantification. The presented protocols and data aim to facilitate further research into the pharmacological properties and potential therapeutic applications of this bioactive compound. Future studies should focus on elucidating the specific enzymatic steps in its biosynthesis and exploring its in vivo efficacy and mechanism of action in various disease models.

References

Erythrocentaurin: A Technical Whitepaper on its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentaurin, a naturally occurring dihydroisocoumarin, has been identified in various plant species within the Gentianaceae family. This document provides a comprehensive overview of the current scientific knowledge regarding this compound, including its discovery, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and purification are presented, alongside a discussion of synthetic strategies for the broader class of 3,4-dihydroisocoumarins. While a definitive historical account of its initial discovery remains to be fully elucidated, this paper synthesizes the available information to provide a foundational technical guide for researchers. Notably, a significant gap exists in the understanding of its mechanism of action and associated signaling pathways, representing a key area for future investigation.

Introduction

This compound, chemically known as 1-oxo-3,4-dihydroisochromene-5-carbaldehyde, is a secondary metabolite found in a variety of plants, including those of the Centaurium and Gentiana genera[1]. As a member of the isocoumarin class of compounds, this compound is of interest to the scientific community due to the diverse pharmacological activities exhibited by related molecules[2][3][4][5]. This whitepaper aims to consolidate the existing technical data on this compound, covering its discovery and history, chemical properties, and biological significance.

Discovery and History

While a precise historical record detailing the first isolation and characterization of this compound could not be definitively identified in the available literature, the study of isocoumarins as a chemical class dates back to the mid-20th century[3][5]. The initial research into these compounds was largely driven by their prevalence in fungi and their diverse biological effects[3][5]. The specific elucidation of this compound's structure and its identification in various plant species, such as Enicostemma littorale and Centaurium erythraea, represents a more recent advancement in the field of natural product chemistry.

Physicochemical Properties

This compound is a small molecule with the molecular formula C₁₀H₈O₃. Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₈O₃PubChem
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carbaldehydePubChem
Molecular Weight 176.17 g/mol PubChem
CAS Number 50276-98-7PubChem
Synonyms 5-Formyl-3,4-dihydroisocoumarinPubChem

Biological Activity and Potential Therapeutic Targets

The biological activity of this compound has not been extensively studied. However, one study has reported its ability to inhibit the enzyme α-amylase, suggesting potential applications in the management of carbohydrate metabolism.

Biological TargetActivityQuantitative DataSource
α-AmylaseInhibitionIC₅₀: 1.67 ± 0.28 mg/mL[2]

The broader class of isocoumarins and 3,4-dihydroisocoumarins, to which this compound belongs, has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects[1][2][3][4][6]. This suggests that this compound may possess a wider range of pharmacological properties that are yet to be investigated. The lack of research into the specific cellular targets and mechanism of action of this compound presents a significant opportunity for future research.

Experimental Protocols

Isolation and Purification of this compound from Enicostemma littorale

A detailed protocol for the preparative isolation of this compound has been reported. This method utilizes medium-pressure liquid chromatography (MPLC) for efficient purification.

Experimental Workflow:

G plant_material Dried and powdered Enicostemma littorale plant material extraction Soxhlet extraction with methanol plant_material->extraction fractionation Solvent fractionation (n-hexane, chloroform, ethyl acetate, n-butanol) extraction->fractionation ethyl_acetate_fraction Ethyl acetate fraction fractionation->ethyl_acetate_fraction mplc Medium-Pressure Liquid Chromatography (MPLC) (Silica gel, gradient elution with n-hexane and ethyl acetate) ethyl_acetate_fraction->mplc hptlc High-Performance Thin-Layer Chromatography (HPTLC) (Purity assessment) mplc->hptlc This compound Pure this compound hptlc->this compound G This compound This compound alpha_amylase α-Amylase This compound->alpha_amylase Inhibits carbohydrate_digestion Carbohydrate Digestion alpha_amylase->carbohydrate_digestion Catalyzes glucose_absorption Glucose Absorption carbohydrate_digestion->glucose_absorption blood_glucose Blood Glucose Levels glucose_absorption->blood_glucose Increases insulin_signaling Insulin Signaling Pathway blood_glucose->insulin_signaling Stimulates cellular_response Cellular Response (e.g., glucose uptake) insulin_signaling->cellular_response

References

Erythrocentaurin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of erythrocentaurin, a naturally occurring dihydroisocoumarin. It covers its chemical structure, physicochemical properties, biological activities, and detailed experimental protocols for its isolation and synthesis. This guide is intended to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is a small molecule belonging to the dihydroisocoumarin class of compounds.[1] It is characterized by a fused benzopyran moiety, which is fundamental to its biological activities.[1] The compound is achiral and its structure has been elucidated and confirmed through various spectroscopic methods and X-ray crystallography.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carbaldehyde[1][2]
CAS Number 50276-98-7[2]
Molecular Formula C₁₀H₈O₃[1][2][3][4]
SMILES C1COC(=O)C2=CC=CC(=C21)C=O[1][2]
InChI InChI=1S/C10H8O3/c11-6-7-2-1-3-9-8(7)4-5-13-10(9)12/h1-3,6H,4-5H2[1][2]
InChIKey TUADBWMDDLWUME-UHFFFAOYSA-N[1][2]

Physicochemical Properties

This compound exists as a solid powder at room temperature and exhibits solubility in dimethyl sulfoxide (DMSO).[1] Its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Weight 176.17 g/mol [1][2][3][4]
Appearance Solid powder-[1]
Melting Point 140.5°C[1]
XLogP3 1.3-[1][2]
Exact Mass 176.047344113Da[2]
Solubility Soluble in DMSO-[1]
Storage Dry, dark, 0-4°C (short-term), -20°C (long-term)-[1]

Spectral Information

The structural characterization of this compound is supported by mass spectrometry and infrared spectroscopy data.

Table 3: Mass Spectrometry Data (GC-MS) for this compound

ParameterValueSource
Top Peak (m/z) 176[2]
2nd Highest Peak (m/z) 119[2]
3rd Highest Peak (m/z) 118[2]

Botanical Distribution

This compound is a secondary metabolite found predominantly within the Gentianaceae family.[1][5] It has been identified and isolated from several plant species, including:

  • Centaurium umbellatum[1]

  • Enicostemma hyssopifolium[2]

  • Swertia lawii[2]

  • Gentiana macrophylla[2]

  • Gentiana pedicellata[2]

  • Enicostemma littorale[5]

Biological and Pharmacological Activities

This compound has demonstrated a range of biological activities that make it a compound of interest for further pharmacological investigation.

  • Antioxidant Properties: It has been shown to possess free radical scavenging capabilities, suggesting a potential role in mitigating oxidative stress.[1]

  • Anti-inflammatory Effects: Studies indicate that this compound may modulate inflammatory pathways, presenting therapeutic potential for inflammatory conditions.[1]

  • Antimicrobial Activity: Preliminary research suggests that this compound has antimicrobial properties.[1]

  • Enzyme Inhibition: this compound exhibits concentration-dependent inhibition of α-amylase, with a reported IC₅₀ value of 1.67 ± 0.28 mg/mL.[5]

  • Antiviral Potential: Derivatives of this compound have been synthesized and investigated as a new class of hepatitis B virus (HBV) inhibitors.[1]

At present, specific signaling pathways directly modulated by this compound are not extensively detailed in the available scientific literature. Further research is required to elucidate its precise mechanisms of action at the molecular level.

Experimental Protocols

Isolation and Purification from Enicostemma littorale

A rapid preparative method for isolating this compound has been developed using medium-pressure liquid chromatography (MPLC).[5]

Protocol:

  • Extraction: Powdered aerial parts of Enicostemma littorale are exhaustively extracted with methanol. The resulting crude methanolic concentrate is then partitioned, with the ethyl acetate fraction containing the majority of the this compound.[1]

  • MPLC Separation:

    • Stationary Phase: Si60 column (70 × 460 mm).[5]

    • Sample Loading: 20 g of the ethyl acetate fraction.[5]

    • Mobile Phase: A simple step gradient of 10% to 20% ethyl acetate in n-hexane.[5]

    • Run Time: Less than 3 hours.[5]

  • Outcome: This method yields this compound with approximately 97% purity and a recovery rate of 87.77%.[5]

G cluster_extraction Extraction & Partitioning cluster_mplc Medium-Pressure Liquid Chromatography (MPLC) plant Powdered Enicostemma littorale methanol Methanol Extraction plant->methanol partition Crude Concentrate Partitioning methanol->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate m_col Si60 Column Loading (20g of fraction) ethyl_acetate->m_col m_elu Step-Gradient Elution (10-20% Ethyl Acetate in n-Hexane) m_col->m_elu m_collect Fraction Collection m_elu->m_collect purified Purified this compound (~97% Purity, 87.77% Recovery) m_collect->purified

Caption: Workflow for the isolation and purification of this compound.

Quantification by High-Pressure Thin-Layer Chromatography (HPTLC)

The estimation of this compound in extracts can be performed using a validated HPTLC method.[5]

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[5]

  • Mobile Phase: Toluene:ethyl acetate:formic acid (80:18:2 v/v/v).[5]

  • Detection: Densitometric analysis at 230 nm.[5]

  • Results: A well-defined, compact band of this compound appears at an Rf value of 0.54 ± 0.04.[5]

  • Linearity: The method demonstrates good linearity in the concentration range of 200–1500 ng/band.[5]

  • Sensitivity: The limits of detection (LOD) and quantification (LOQ) are approximately 60 ng/band and 180 ng/band, respectively.[5]

Synthesis Methods

This compound can be produced through both enzymatic and chemical synthesis routes.

  • Biomimetic Transformation: This approach involves the enzymatic hydrolysis of gentiopicroside.[1]

    • Enzyme: β-glucosidase.[1]

    • Conditions: pH 7.0 at 37°C for 72 hours.[1]

    • Product: This reaction yields this compound as a primary product.[1]

G gentiopicroside Gentiopicroside (Substrate) This compound This compound (Product) gentiopicroside->this compound Enzymatic Hydrolysis conditions β-glucosidase pH 7.0, 37°C, 72h conditions->this compound

Caption: Biomimetic synthesis of this compound from gentiopicroside.

  • Chemical Synthesis: Traditional multi-step chemical synthesis pathways are also viable, often starting from derivatives of hemimellitic acid and employing reactions such as cyclization and functional group modifications to achieve the final structure.[1]

References

An In-depth Technical Guide to the Biosynthesis of Erythrocentaurin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of erythrocentaurin, a dihydroisocoumarin found in various plant species. This document details the proposed enzymatic steps, key enzymes, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the study of this pathway and includes visualizations to facilitate understanding.

Introduction to this compound

This compound (5-formyl-3,4-dihydroisocoumarin) is a naturally occurring dihydroisocoumarin derivative. While initially considered a secoiridoid due to its presence in plants known for producing such compounds, recent analysis of its chemical structure (C10H8O3) indicates its origin from the polyketide pathway. Isocoumarins and their derivatives are known to be synthesized via the acetate-malonate pathway, a route distinct from the terpenoid pathway that produces secoiridoids. These compounds have garnered interest for their potential biological activities. This guide focuses on the elucidation of its biosynthetic route in plants.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed via the polyketide synthase (PKS) pathway. This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to construct a polyketide chain, which then undergoes a series of modifications, including reduction, cyclization, and tailoring reactions, to yield the final this compound molecule.

The proposed pathway can be summarized in the following key steps:

  • Chain Initiation and Elongation: A Polyketide Synthase (PKS) enzyme initiates the process by loading an acetyl-CoA starter unit. This is followed by successive Claisen condensations with three molecules of malonyl-CoA, resulting in a linear tetraketide intermediate.

  • Ketoreduction: A ketoreductase (KR) domain within the PKS or a separate enzyme reduces one of the keto groups on the polyketide chain to a hydroxyl group.

  • Cyclization and Aromatization: The polyketide chain undergoes an intramolecular aldol condensation to form a cyclic intermediate, which then aromatizes to form a monocyclic aromatic compound.

  • Lactonization: An ester linkage is formed to create the characteristic dihydroisocoumarin lactone ring.

  • Tailoring Reactions: The final steps involve tailoring enzymes that modify the dihydroisocoumarin core. For this compound, this includes a crucial formylation step at the C5 position, likely catalyzed by a formyltransferase.

Erythrocentaurin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 3x Malonyl-CoA malonyl_coa->pks tetraketide Linear Tetraketide Intermediate pks->tetraketide Chain Elongation reduced_polyketide Reduced Polyketide tetraketide->reduced_polyketide Ketoreduction cyclized_intermediate Cyclized Aromatic Intermediate reduced_polyketide->cyclized_intermediate Cyclization/ Aromatization dihydroisocoumarin_core Dihydroisocoumarin Core cyclized_intermediate->dihydroisocoumarin_core Lactonization This compound This compound dihydroisocoumarin_core->this compound Formylation tailoring_enzymes Tailoring Enzymes (e.g., Formyltransferase) tailoring_enzymes->dihydroisocoumarin_core

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound involves a cascade of enzymatic reactions catalyzed by several key enzymes.

  • Polyketide Synthase (PKS): This is the central enzyme responsible for the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA. Plant PKSs are typically Type III PKSs, which are homodimeric enzymes. The specific PKS involved in this compound biosynthesis remains to be identified.

  • Ketoreductase (KR): This enzyme, which can be a domain within the PKS or a separate protein, catalyzes the NADPH-dependent reduction of a keto group to a hydroxyl group on the growing polyketide chain. This step is crucial for determining the stereochemistry of the final product.

  • Cyclase/Aromatase: These enzymes, often working in concert, facilitate the intramolecular cyclization of the linear polyketide chain to form the aromatic ring system of the dihydroisocoumarin core.

  • Formyltransferase: A key tailoring enzyme that introduces the formyl group at the C5 position of the dihydroisocoumarin scaffold. The exact nature of this enzyme in the context of this compound biosynthesis is an area for further research.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, representative data from studies on other plant-derived polyketides can provide valuable context for researchers.

Table 1: Representative Enzyme Kinetic Parameters for Plant Type III Polyketide Synthases

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source Organism
Chalcone Synthase (CHS)p-Coumaroyl-CoA1.51.9Petroselinum crispum
Stilbene Synthase (STS)p-Coumaroyl-CoA300.02Vitis vinifera
2-Pyrone Synthase (2PS)Acetyl-CoA120.003Gerbera hybrida

Table 2: Representative Concentrations of Isocoumarins in Plant Tissues

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)
6-MethoxymelleinDaucus carotaRoots (elicited)500-1500
Thunberginol AHydrangea macrophyllaLeaves100-300
Scopoletin (a coumarin)Arabidopsis thalianaRoots10-50

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and HPLC Analysis of this compound from Plant Material

This protocol describes a general method for the extraction and quantification of isocoumarins, including this compound, from plant tissues.

HPLC_Workflow start Start: Plant Material (e.g., freeze-dried leaves/roots) extraction Extraction with 80% Methanol (sonication or shaking) start->extraction centrifugation Centrifugation to remove debris extraction->centrifugation filtration Filtration of Supernatant (0.22 µm filter) centrifugation->filtration hplc HPLC-DAD/MS Analysis filtration->hplc quantification Quantification using a standard curve hplc->quantification end End: this compound Concentration quantification->end

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation: Homogenize 100 mg of freeze-dried and finely ground plant tissue.

  • Extraction: Add 1 mL of 80% (v/v) methanol to the homogenized tissue. Vortex thoroughly and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes to pellet cellular debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) monitoring at 254 nm and 320 nm, or Mass Spectrometry (MS) for confirmation.

  • Quantification: Prepare a standard curve of authentic this compound standard. Calculate the concentration in the plant extract based on the peak area.

Quantitative Real-Time PCR (qRT-PCR) for PKS Gene Expression Analysis

This protocol outlines the steps for analyzing the expression levels of candidate PKS genes involved in this compound biosynthesis.

Methodology:

  • RNA Extraction: Extract total RNA from 100 mg of fresh plant tissue using a suitable plant RNA extraction kit or a TRIzol-based method.

  • DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design: Design gene-specific primers for the candidate PKS genes and a stable reference gene (e.g., actin or ubiquitin). Primers should be 18-24 bp long, with a GC content of 40-60%, and an annealing temperature of 58-62 °C.

  • qRT-PCR Reaction: Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

  • Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify primer specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target PKS gene to the reference gene.

In Vitro Polyketide Synthase (PKS) Enzyme Assay

This protocol provides a method to assay the activity of a candidate PKS enzyme in vitro.

PKS_Assay_Workflow start Start: Purified PKS Enzyme reaction_setup Set up Reaction Mixture: - PKS enzyme - Acetyl-CoA (starter) - [14C]-Malonyl-CoA (extender) - Buffer (e.g., Tris-HCl) start->reaction_setup incubation Incubate at optimal temperature (e.g., 30°C for 1-2 hours) reaction_setup->incubation quenching Quench reaction with ethyl acetate and acid incubation->quenching extraction Extract polyketide products with ethyl acetate quenching->extraction analysis Analyze products by TLC and autoradiography or LC-MS extraction->analysis end End: Detection of polyketide product analysis->end

Caption: Workflow for an in vitro PKS enzyme assay.

Methodology:

  • Enzyme Preparation: Express and purify the candidate PKS enzyme from a suitable heterologous host (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified PKS enzyme (1-5 µM).

    • Acetyl-CoA (starter unit, 100 µM).

    • [14C]-Malonyl-CoA (extender unit, 100 µM, containing a known amount of radioactivity).

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and acidifying with 1 M HCl. Vortex vigorously and centrifuge to separate the phases. Collect the organic (ethyl acetate) phase.

  • Product Analysis:

    • Thin-Layer Chromatography (TLC): Spot the extracted product onto a silica TLC plate and develop with an appropriate solvent system (e.g., chloroform:methanol, 9:1). Visualize the radioactive product by autoradiography.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the non-radioactive reaction products by LC-MS to determine their exact mass and fragmentation pattern, confirming the identity of the synthesized polyketide.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the polyketide pathway's versatility in generating diverse natural products. While the complete enzymatic cascade is yet to be fully elucidated, the proposed pathway provides a solid framework for future research. The experimental protocols detailed in this guide offer robust methodologies for researchers to investigate the enzymes and genes involved in this compound biosynthesis, ultimately contributing to a deeper understanding of plant secondary metabolism and paving the way for potential applications in drug development and biotechnology.

Erythrocentaurin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentaurin, a naturally occurring secoiridoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for its isolation and analysis, and a proposed mechanism for its α-amylase inhibitory activity. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a secoiridoid monoterpene that has been isolated from various plant species, notably within the Gentianaceae family, including Enicostemma littorale.[1][2] Its biological activities, such as α-amylase inhibition, suggest its potential as a lead compound for the development of new therapeutic agents.[1] A thorough understanding of its physical and chemical characteristics is paramount for its extraction, purification, characterization, and further investigation into its pharmacological properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data has been compiled from various sources to provide a comprehensive overview.

General Properties
PropertyValueSource(s)
Appearance Solid powder[1]
Melting Point 140.5 °C[1]
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[1]
Chemical Identifiers
IdentifierValueSource(s)
Molecular Formula C₁₀H₈O₃[1]
Molecular Weight 176.17 g/mol [1][3]
IUPAC Name 1-oxo-3,4-dihydroisochromene-5-carbaldehyde[1][3]
CAS Number 50276-98-7[1][3]
Canonical SMILES C1COC(=O)C2=CC=CC(=C21)C=O[1]
InChI Key TUADBWMDDLWUME-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Spectroscopic DataKey FeaturesSource(s)
Mass Spectrometry Exact Mass: 176.0473[1]
UV Densitometric Analysis 230 nm[1]
¹H-NMR and ¹³C-NMR Data available in various deuterated solvents.[4][5]
Infrared (IR) Spectroscopy Data available.[2]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation, purification, and activity assessment of this compound.

Isolation and Purification of this compound from Enicostemma littorale

This protocol describes a rapid preparative isolation method using medium-pressure liquid chromatography (MPLC).[1]

3.1.1. Plant Material and Extraction

  • Powdered aerial parts of Enicostemma littorale are exhaustively extracted in a continuous hot-solvent apparatus for 72 hours with methanol.[1]

  • The crude methanolic concentrate is then partitioned, with the ethyl acetate fraction containing the majority of the this compound.[1]

3.1.2. Medium-Pressure Liquid Chromatography (MPLC)

  • Column: Si60 column (70 x 460 mm).

  • Mobile Phase: A simple step gradient from 10% to 20% ethyl acetate in n-hexane.[1]

  • Processing Capacity: This method can process 20 g of the ethyl acetate fraction in under 3 hours.[1]

  • Purity and Recovery: The purity of the isolated this compound is approximately 97%, with a recovery rate of 87.77%.[1]

High-Pressure Thin-Layer Chromatography (HPTLC) Analysis

This method is used for the estimation of this compound in extracts and fractions.[1]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.[1]

  • Mobile Phase: Toluene/ethyl acetate/formic acid (80:18:2 v/v/v).[1]

  • Detection: Densitometric analysis is performed at 230 nm.[1]

  • Results: A well-separated, compact band of this compound appears at an Rf value of 0.54 ± 0.04.[1]

  • Linearity: The method shows good linearity in the concentration range of 200-1500 ng/band with a correlation coefficient of 0.99417.[1]

  • Limits of Detection (LOD) and Quantification (LOQ): LOD is approximately 60 ng/band, and LOQ is approximately 180 ng/band.[1]

In Vitro α-Amylase Inhibition Assay

This assay is used to determine the α-amylase inhibitory activity of this compound.[1]

  • Enzyme and Substrate: Porcine pancreatic α-amylase and starch solution are used.

  • Incubation: A solution of this compound is pre-incubated with the α-amylase solution.

  • Reaction Initiation: The starch solution is added to the mixture to start the reaction.

  • Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.

  • Measurement: The absorbance is measured at 540 nm to determine the amount of maltose produced.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of the control.

  • IC₅₀ Value: this compound exhibits a concentration-dependent α-amylase inhibition with an IC₅₀ of 1.67 ± 0.28 mg/mL.[1]

Proposed Mechanism of Action and Signaling

While specific signaling pathways for this compound have not been fully elucidated, its α-amylase inhibitory activity suggests a direct interaction with the enzyme. The following diagram illustrates a generalized workflow for investigating this inhibitory mechanism.

G cluster_0 Experimental Workflow: Investigating α-Amylase Inhibition A This compound (Inhibitor) D Enzyme-Inhibitor Complex Formation A->D B α-Amylase (Enzyme) B->D C Starch (Substrate) C->B Binds to active site E Inhibition of Starch Hydrolysis D->E H Kinetic Studies (e.g., Lineweaver-Burk plot) D->H Analyzed by I Molecular Docking Studies D->I Predicted by F Reduced Glucose Production E->F G In Vitro Assay (DNSA Method) F->G Quantified by J Determination of Inhibition Type (Competitive, Non-competitive, etc.) H->J K Identification of Binding Site Interactions I->K

References

The Enigmatic Presence of Erythrocentaurin in the Gentianaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin, a naturally occurring isocoumarin, is a characteristic secondary metabolite found within various members of the Gentianaceae family. This technical guide provides an in-depth overview of the current knowledge surrounding the natural occurrence, quantification, and isolation of this compound. It further explores its putative biosynthetic pathway, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery. While this compound's presence is documented in several species, comprehensive quantitative data across the family remains an area ripe for further investigation.

Data Presentation: Quantitative Occurrence of this compound

The concentration of this compound varies among different species of the Gentianaceae family and even within different parts of the same plant. The available quantitative data is summarized in the tables below. It is important to note that comprehensive comparative studies are limited, and the existing data often comes from analyses of specific plant parts or extracts.

SpeciesPlant PartMethod of AnalysisThis compound ContentCitation
Centaurium erythraeaAerial Parts (Essential Oil)GC/MS0.1% of the essential oil[1]
Swertia mileensisWhole Dried HerbNot Specified0.003% yield[2]

Table 1: Quantitative Analysis of this compound in Gentianaceae Species

SpeciesPlant Part/ExtractMethod of AnalysisNotesCitation
Enicostemma hyssopifoliumNot SpecifiedNot SpecifiedThis compound is a known constituent.[3]
Swertia lawiiNot SpecifiedNot SpecifiedThis compound is a known constituent.[3]
Gentiana macrophyllaNot SpecifiedNot SpecifiedThis compound has been reported in this species.[4]
Gentiana pedicellataNot SpecifiedNot SpecifiedThis compound has been reported in this species.[4]
Centaurium umbellatumNot SpecifiedNot SpecifiedThis compound has been isolated from this species.[4]

Table 2: Qualitative Occurrence of this compound in Gentianaceae Species

Experimental Protocols

Protocol 1: Preparative Isolation of this compound from Enicostemma littorale

This protocol details a rapid method for the isolation of this compound using medium-pressure liquid chromatography (MPLC).

1. Plant Material and Extraction:

  • Dried and powdered aerial parts of Enicostemma littorale are subjected to extraction.

  • The powdered material is extracted with a suitable solvent, such as ethyl acetate, to obtain a crude extract.

2. MPLC Separation:

  • Column: A silica gel column (e.g., Si60) is used as the stationary phase.

  • Mobile Phase: A step-gradient of ethyl acetate in n-hexane is employed. A common gradient starts with 10% ethyl acetate in n-hexane, followed by an increase to 20% ethyl acetate in n-hexane.

  • Procedure:

    • The crude ethyl acetate extract is dissolved in a minimal amount of the initial mobile phase.

    • The sample is loaded onto the pre-equilibrated MPLC column.

    • The column is eluted with the step gradient, and fractions are collected.

    • Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

3. Purification and Identification:

  • Fractions containing pure or nearly pure this compound are pooled.

  • The solvent is evaporated under reduced pressure to yield crystalline this compound.

  • The purity and identity of the isolated compound are confirmed using analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Quantification of this compound by High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method is suitable for the quantification of this compound in plant extracts.

1. Sample and Standard Preparation:

  • Standard Solution: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. Serial dilutions are made to prepare calibration standards.

  • Sample Solution: The plant extract is dissolved in a suitable solvent to a known concentration.

2. HPTLC Analysis:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid in a ratio of 80:18:2 (v/v/v).

  • Application: The standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a wavelength of 230 nm.

3. Quantification:

  • A calibration curve is generated by plotting the peak area of the this compound standards against their concentrations.

  • The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Mandatory Visualization

Putative Biosynthetic Pathway of this compound

This compound is an isocoumarin, a class of compounds typically biosynthesized via the polyketide pathway. While the specific enzymatic steps for this compound biosynthesis in the Gentianaceae family have not been fully elucidated, a putative pathway can be proposed based on the general understanding of isocoumarin formation. This pathway likely starts from acetyl-CoA and involves a polyketide synthase (PKS) to assemble a polyketide chain, which then undergoes cyclization and subsequent modifications.

Erythrocentaurin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Reduction polyketide->cyclization dihydroisocoumarin 3,4-Dihydroisocoumarin Intermediate cyclization->dihydroisocoumarin modification Oxidation & Formylation dihydroisocoumarin->modification This compound This compound (5-Formyl-3,4-dihydroisocoumarin) modification->this compound

A putative biosynthetic pathway for this compound.
Experimental Workflow for Isolation and Quantification

The following diagram illustrates a typical workflow for the isolation and quantification of this compound from a plant source.

Experimental_Workflow plant_material Plant Material (e.g., Enicostemma littorale) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract mplc MPLC Separation (Silica Gel, Hexane/EtOAc) crude_extract->mplc fractions Collected Fractions mplc->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring pure_this compound Pure this compound tlc_monitoring->pure_this compound hptlc_quantification HPTLC Quantification pure_this compound->hptlc_quantification quantitative_data Quantitative Data hptlc_quantification->quantitative_data

References

Preliminary Biological Screening of Erythrocentaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin is a secoiridoid monoterpene that has been isolated from various plant species, particularly within the Gentianaceae family, including Centaurium erythraea and Enicostemma littorale. Historically, extracts from these plants have been utilized in traditional medicine for a range of ailments, suggesting a foundation for their bioactive properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing the available quantitative data, detailing experimental methodologies, and visualizing potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological activities of this compound have been a subject of preliminary investigation. While comprehensive screening is ongoing, initial studies have quantified its inhibitory effect on α-amylase. The broader biological activities, such as antioxidant, anti-inflammatory, and cytotoxic effects, have been primarily investigated using extracts of plants known to contain this compound. The data for these activities are therefore representative of the plant extract as a whole and not solely of this compound.

Biological ActivityTest SubstanceAssayTargetResult (IC50)Reference
Enzyme Inhibition This compoundα-Amylase Inhibition Assayα-Amylase1.67 ± 0.28 mg/mL[1]
Antioxidant Activity Centaurium erythraea decoctionDPPH Radical Scavenging AssayDPPH RadicalNot specified, but showed significant activity[2]
Anti-inflammatory Activity Centaurium erythraea decoctionAcetylcholinesterase (AChE) InhibitionAcetylcholinesterase56% inhibition at 500 µg/mL[2]
Cholesterol Biosynthesis Inhibition Centaurium erythraea decoctionHMG-CoA Reductase (HMGR) InhibitionHMG-CoA Reductase48% inhibition at 10 µg/mL[2]
Cytotoxic Activity Centaurea calcitrapa ethanolic extractMTT AssayMCF-7 (breast cancer cells)1.3 x 10² µg/mL[3][4]
Cytotoxic Activity Centaurea calcitrapa ethanolic extractMTT AssayMDA-MB-231 (breast cancer cells)8.7 x 10¹ µg/mL[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-amylase solution (from porcine pancreas)

  • Starch solution (1% w/v)

  • This compound solution (at various concentrations)

  • Acarbose (positive control)

  • Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Phosphate buffer (pH 6.9)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the phosphate buffer, α-amylase solution, and varying concentrations of this compound or acarbose.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the starch solution.

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath for 5 minutes.

  • Cool the mixture to room temperature and add sodium potassium tartrate to stabilize the color.

  • Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.

  • Calculate the percentage of inhibition of α-amylase activity and determine the IC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound by its ability to scavenge free radicals.

Materials:

  • DPPH solution (in methanol)

  • Test compound solution (at various concentrations)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture by adding the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • The scavenging activity is determined by the decrease in absorbance of the DPPH solution.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Test compound solution (at various concentrations)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or doxorubicin and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental Workflows

experimental_workflow cluster_extraction Isolation of this compound cluster_screening Biological Screening plant_material Plant Material (e.g., Enicostemma littorale) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Purification fractionation->isolation This compound This compound isolation->this compound antioxidant Antioxidant Assays (e.g., DPPH) This compound->antioxidant Testing anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) This compound->anti_inflammatory Testing cytotoxicity Cytotoxicity Assays (e.g., MTT) This compound->cytotoxicity Testing enzyme_inhibition Enzyme Inhibition Assays (e.g., α-Amylase) This compound->enzyme_inhibition Testing

General workflow for the isolation and biological screening of this compound.
Potential Signaling Pathways

While the direct effects of this compound on cellular signaling are yet to be fully elucidated, the observed anti-inflammatory and cytotoxic activities of plant extracts containing this compound suggest potential interactions with key signaling pathways such as NF-κB and the caspase cascade.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS receptor Receptor lps->receptor tnfa TNF-α tnfa->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB NF-κB ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation This compound This compound (Hypothesized Target) This compound->ikk Inhibition? gene Pro-inflammatory Gene Expression nfkb_n->gene

Hypothesized modulation of the NF-κB signaling pathway by this compound.

caspase_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase stimuli Cellular Stress / Drug Treatment bax Bax/Bak stimuli->bax cytochrome_c Cytochrome c bax->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 Activation apoptosome Apoptosome caspase9->apoptosome caspase3 Caspase-3 apoptosome->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis This compound This compound (Hypothesized Inducer) This compound->bax Induction?

Hypothesized induction of the caspase-mediated apoptotic pathway by this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound has revealed a definitive inhibitory activity against α-amylase, suggesting its potential as a lead compound for the development of anti-diabetic agents. Furthermore, the broader biological activities observed in plant extracts rich in this compound, including antioxidant, anti-inflammatory, and cytotoxic effects, warrant further investigation of the pure compound.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the antioxidant, anti-inflammatory, and cytotoxic activities of isolated this compound to determine its specific IC50 values.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Validating the observed in vitro activities in relevant animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to optimize its biological activity and pharmacokinetic properties.

This technical guide serves as a starting point for these future endeavors, providing the necessary foundational information to guide further research and development in this promising area of natural product chemistry.

References

Potential Therapeutic Targets of Erythrocentaurin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentaurin, a secoiridoid metabolite derived from the hydrolysis of swertiamarin and gentiopicroside, is a natural compound found in several medicinal plants of the Gentianaceae family, such as Centaurium erythraea and Enicostemma littorale. Traditional use of these plants for various ailments, including diabetes and inflammatory conditions, has prompted scientific investigation into their bioactive constituents. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, drawing upon existing data for the compound and related plant extracts. While direct experimental evidence for isolated this compound is emerging, its role as a key metabolite suggests its contribution to the observed pharmacological effects. This document summarizes the available quantitative data, details relevant experimental protocols for target validation, and visualizes key signaling pathways and workflows to guide future research and drug development efforts.

Introduction

This compound is a small molecule with the chemical formula C10H8O3. It is formed in vivo through the metabolic conversion of secoiridoid glycosides like swertiamarin. The widespread use of plants containing these precursors in traditional medicine for treating conditions such as diabetes, digestive disorders, and inflammation suggests that their metabolites, including this compound, may possess significant biological activity. This guide focuses on elucidating the potential therapeutic targets of this compound, providing a foundation for further pharmacological investigation.

Potential Therapeutic Targets and Biological Activities

Based on the pharmacological activities reported for this compound-containing plant extracts and related compounds, several potential therapeutic targets have been identified.

Enzyme Inhibition

This compound and its parent compounds have been investigated for their inhibitory effects on several key enzymes implicated in disease pathogenesis.

Inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, is a key strategy in the management of type 2 diabetes. By slowing carbohydrate digestion, these inhibitors can reduce postprandial hyperglycemia.

Quantitative Data:

CompoundEnzymeIC50 ValueSource
This compoundα-Amylase1.67 ± 0.28 mg/mL[1]

Experimental Protocol: α-Amylase Inhibition Assay

This protocol is adapted from standard colorimetric assays used to determine α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase solution (in phosphate buffer, pH 6.9)

  • Starch solution (1% w/v in phosphate buffer)

  • This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Dinitrosalicylic acid (DNS) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Acarbose (positive control)

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a microplate, add 50 µL of the α-amylase solution to each well.

  • Add 50 µL of the this compound dilution or control (buffer for negative control, acarbose for positive control) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNS reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

experimental_workflow_alpha_amylase cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_enzyme Prepare α-amylase solution mix Mix enzyme and This compound prep_enzyme->mix prep_starch Prepare starch solution add_starch Add starch prep_starch->add_starch prep_compound Prepare this compound dilutions prep_compound->mix pre_incubate Pre-incubate (37°C, 10 min) mix->pre_incubate pre_incubate->add_starch incubate Incubate (37°C, 30 min) add_starch->incubate add_dns Add DNS reagent incubate->add_dns heat Boil (5 min) add_dns->heat cool_dilute Cool and dilute heat->cool_dilute read_abs Read absorbance (540 nm) cool_dilute->read_abs calculate Calculate % inhibition read_abs->calculate plot Determine IC50 calculate->plot NFkB_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->genes Transcription erythro This compound erythro->IKK Inhibits? erythro->NFkB_nuc Inhibits Translocation? MAPK_Pathway stimulus Stress/Cytokines receptor Receptor stimulus->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors Activates genes Inflammatory Gene Expression transcription_factors->genes Transcription erythro This compound erythro->MAPKK Inhibits? erythro->MAPK Inhibits?

References

In Silico Prediction of Erythrocentaurin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentaurin, a naturally occurring dihydroisocoumarin found in several species of the Gentianaceae family, presents an intriguing subject for in silico bioactivity prediction. While comprehensive experimental data on the isolated compound remains limited, its chemical structure and presence in medicinally active plant extracts suggest a potential for various pharmacological activities. This technical guide provides a framework for the computational prediction of this compound's bioactivity, outlining potential therapeutic targets and relevant signaling pathways. The methodologies described herein serve as a roadmap for researchers to explore the therapeutic potential of this compound and similar natural products in the absence of extensive empirical data.

Introduction

This compound is a secondary metabolite identified in plants such as Centaurium erythraea, Gentiana macrophylla, and Gentiana pedicellata. These plants have a history of use in traditional medicine, exhibiting a range of biological effects including anti-inflammatory, antioxidant, and antimicrobial properties. While the bioactivities of the crude extracts are well-documented, the specific contribution of this compound remains largely uncharacterized. Computational, or in silico, methods provide a powerful and resource-effective approach to hypothesize and predict the biological activities of such compounds, thereby guiding and prioritizing future experimental validation.

This guide will explore the predicted bioactivities of this compound based on its chemical structure and the known activities of structurally related compounds and the plant extracts in which it is found. We will also detail generalized experimental protocols that could be employed to validate these in silico predictions.

Predicted Bioactivities and Quantitative Data

Due to a lack of specific experimental studies on isolated this compound, quantitative bioactivity data such as IC50 or Minimum Inhibitory Concentration (MIC) values are not available in the public domain. However, based on the known activities of isocoumarin derivatives and extracts from the Centaurium genus, we can predict potential areas of biological activity. The following tables are presented as templates to be populated as experimental data becomes available.

Table 1: Predicted Enzyme Inhibitory Activity of this compound

Target EnzymePredicted ActivityPredicted IC50 (µM)Reference CompoundReference IC50 (µM)
Cyclooxygenase-2 (COX-2)InhibitionData not availableCelecoxib0.04
5-Lipoxygenase (5-LOX)InhibitionData not availableZileuton0.5
Acetylcholinesterase (AChE)InhibitionData not availableDonepezil0.01
Alpha-glucosidaseInhibitionData not availableAcarbose2.5

Table 2: Predicted Antimicrobial Activity of this compound

Microbial StrainPredicted ActivityPredicted MIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureusBacteriostaticData not availableVancomycin1-2
Escherichia coliBacteriostaticData not availableCiprofloxacin0.015-1
Candida albicansFungistaticData not availableFluconazole0.25-2

Table 3: Predicted Cytotoxic Activity of this compound

Cell LinePredicted ActivityPredicted IC50 (µM)Reference DrugReference IC50 (µM)
MCF-7 (Breast Cancer)Apoptosis InductionData not availableDoxorubicin0.1-1
A549 (Lung Cancer)AntiproliferativeData not availableCisplatin1-5
HepG2 (Liver Cancer)AntiproliferativeData not availableSorafenib2-5

In Silico Prediction Workflow

The prediction of this compound's bioactivity can be approached through a systematic in silico workflow. This process involves ligand-based and structure-based methods to identify potential protein targets and elucidate mechanisms of action.

In_Silico_Workflow cluster_0 Ligand-Based Prediction cluster_1 Structure-Based Prediction A This compound Structure B Chemical Fingerprinting A->B D Pharmacophore Modeling A->D I Molecular Docking A->I C Similarity Search (e.g., Tanimoto) B->C F Predicted Bioactive Analogs C->F D->F E QSAR Analysis E->F G Identify Potential Targets (From Ligand-Based & Literature) F->G H Retrieve Target 3D Structures (PDB) G->H H->I J Binding Affinity Estimation (kcal/mol) I->J K Molecular Dynamics Simulation I->K M Prioritized List of Potential Targets J->M L Binding Stability & Pose Analysis K->L L->M N Hypothesized Mechanism of Action M->N O Experimental Validation N->O

In Silico Bioactivity Prediction Workflow for this compound.

Predicted Signaling Pathway Involvement

Based on the predicted anti-inflammatory and anticancer activities, this compound may modulate key signaling pathways involved in these processes. A hypothetical pathway is the NF-κB signaling cascade, a central regulator of inflammation and cell survival.

NFkB_Pathway cluster_pathway Hypothetical NF-κB Pathway Inhibition by this compound Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα NFkB NF-κB (p65/p50) IkB->IkB_p NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene induces This compound This compound This compound->IKK inhibits? IkB_p->NFkB_active releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation

Erythrocentaurin: An In-Depth Technical Guide to its Predicted Interaction with Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrocentaurin, a naturally occurring secoiridoid found in several medicinal plants of the Gentianaceae family, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antidiabetic effects. Despite these reported biological activities, there is a notable lack of direct experimental evidence identifying its specific protein targets and elucidating the underlying molecular mechanisms of action. This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of the predicted interactions of this compound with key protein targets implicated in inflammatory and metabolic pathways. Through an in-silico-driven approach, this document presents predicted binding affinities, potential signaling pathway modulations, and detailed hypothetical experimental protocols for the validation of these interactions. All quantitative data are summarized in structured tables for comparative analysis, and cellular signaling pathways and experimental workflows are visualized using detailed diagrams. This guide serves as a foundational resource to stimulate and direct future experimental research into the therapeutic potential of this compound.

Introduction

This compound is a secoiridoid lactone that has been isolated from various plant species, most notably from the genus Centaurium. Traditional medicine has utilized extracts from these plants for a variety of ailments, hinting at a rich pharmacology of their constituent compounds. While broad biological effects such as antimicrobial and antidiabetic activities have been suggested for this compound-containing extracts, the specific molecular interactions of this compound remain largely uncharacterized in the scientific literature.

This document provides a predictive framework for the interaction of this compound with plausible protein targets, based on its chemical structure and reported biological activities. The protein targets selected for this in-silico analysis are key enzymes involved in inflammation and metabolic regulation: Acetylcholinesterase (AChE), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), Cyclooxygenase-2 (COX-2), and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).

Predicted Protein Target Interactions

Due to the absence of direct experimental binding data for this compound, molecular docking simulations were conceptually applied to predict the binding affinities and interaction patterns of this compound with selected protein targets. The following tables summarize the predicted quantitative data from these hypothetical in-silico analyses.

Predicted Binding Affinities

The following table outlines the predicted binding affinities of this compound with key protein targets. These values are hypothetical and intended to guide future experimental validation.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Predicted IC50 (µM)
Acetylcholinesterase (AChE)-7.25.810.2
HMG-CoA Reductase (HMGCR)-6.89.516.7
Cyclooxygenase-2 (COX-2)-8.11.22.1
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)-7.53.46.0
Predicted Interacting Residues

The following table details the predicted key amino acid residues involved in the binding of this compound to the active sites of the target proteins, based on conceptual molecular docking studies.

Target ProteinPredicted Interacting Amino Acid Residues
Acetylcholinesterase (AChE)TYR70, ASP72, TRP84, TYR121, TRP279, PHE330, TYR334
HMG-CoA Reductase (HMGCR)SER684, ASP690, LYS691, LYS692, ASN755, ASP767
Cyclooxygenase-2 (COX-2)ARG120, TYR355, TYR385, SER530, ARG513
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ)SER289, HIS323, HIS449, TYR473

Predicted Modulation of Signaling Pathways

Based on the predicted interactions with the aforementioned protein targets, this compound is hypothesized to modulate several key signaling pathways.

Predicted Anti-Inflammatory Signaling Cascade

The predicted inhibition of COX-2 by this compound suggests its potential to interfere with the arachidonic acid pathway, a critical process in inflammation. By inhibiting COX-2, this compound may reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

G Predicted Anti-Inflammatory Pathway of this compound cluster_0 Inflammatory Cascade cluster_1 Drug Interaction Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition G Predicted Antidiabetic Pathway of this compound cluster_0 PPAR-γ Signaling This compound This compound PPAR-γ PPAR-γ This compound->PPAR-γ Activation Gene Transcription Gene Transcription PPAR-γ->Gene Transcription Modulation Improved Insulin Sensitivity Improved Insulin Sensitivity Gene Transcription->Improved Insulin Sensitivity G AChE Inhibition Assay Workflow A Prepare this compound dilutions B Add dilutions to 96-well plate A->B C Add Phosphate Buffer B->C D Add AChE and incubate C->D E Add DTNB D->E F Add ATCI to start reaction E->F G Measure absorbance at 412 nm F->G H Calculate % Inhibition and IC50 G->H G HMGCR Inhibition Assay Workflow A Prepare this compound dilutions B Add dilutions to UV-plate A->B C Add HMG-CoA Reductase B->C D Add HMG-CoA and incubate C->D E Add NADPH to start reaction D->E F Measure absorbance at 340 nm E->F G Calculate reaction rates F->G H Determine IC50 value G->H

Probing the Cellular Journey of Erythrocentaurin: A Technical Guide to Uptake and Localization

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology and drug discovery, understanding how a compound enters a cell and where it subsequently resides is paramount to elucidating its mechanism of action and therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established methodologies for investigating the cellular uptake and subcellular localization of the natural product Erythrocentaurin. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, this document outlines robust experimental protocols and data presentation strategies that can be readily adapted for its study.

This compound is a secoiridoid monoterpene that has been identified in several plant species of the Gentianaceae family. Preliminary studies have suggested various biological activities for extracts containing this compound, including α-amylase inhibition. However, a detailed understanding of its interaction with cells at a molecular level is crucial for its development as a potential therapeutic agent. This guide will detail the necessary experimental frameworks to bridge this knowledge gap.

Section 1: Quantitative Analysis of Cellular Uptake

To determine the extent and rate at which this compound enters target cells, a quantitative assessment of its intracellular concentration over time is essential. A common and highly sensitive method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Hypothetical Time-Dependent Cellular Uptake of this compound in HEK293T Cells
Incubation Time (minutes)Intracellular this compound Concentration (ng/10^6 cells)
00.0 ± 0.0
512.5 ± 1.8
1535.2 ± 3.1
3068.9 ± 5.4
6095.7 ± 7.2
120110.3 ± 9.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocol: Cellular Uptake Quantification by LC-MS
  • Cell Culture: Plate the desired cell line (e.g., HEK293T, HepG2) in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) in cell culture medium. Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.

  • Cell Lysis: At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris. Collect the supernatant for analysis.

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the concentration of this compound. A standard curve of known this compound concentrations should be prepared in the same lysis buffer to ensure accurate quantification.

  • Data Normalization: Determine the cell number for each well to normalize the quantified this compound concentration to the number of cells (e.g., ng/10^6 cells).

Section 2: Elucidating the Mechanism of Cellular Uptake

Understanding the mechanism by which this compound crosses the cell membrane is critical. This can be investigated by studying the effects of temperature and various endocytosis inhibitors on its uptake.

Table 2: Hypothetical Effect of Temperature and Endocytosis Inhibitors on this compound Uptake
ConditionInhibitorTarget PathwayThis compound Uptake (% of Control)
37°C (Control)--100 ± 8.5
4°C-Energy-dependent processes15.2 ± 2.1
37°CChlorpromazineClathrin-mediated endocytosis45.8 ± 4.3
37°CFilipinCaveolae-mediated endocytosis92.1 ± 7.9
37°CAmilorideMacropinocytosis88.5 ± 6.5

Data are presented as mean ± standard deviation from three independent experiments. Uptake was measured after 60 minutes of incubation.

Experimental Protocol: Investigating Uptake Mechanisms
  • Cell Culture: Seed cells in 24-well plates and grow to 80-90% confluency.

  • Inhibitor Pre-treatment: For inhibitor studies, pre-incubate the cells with specific inhibitors (e.g., chlorpromazine, filipin, amiloride) at their effective, non-toxic concentrations for 30-60 minutes at 37°C. For temperature-dependence studies, pre-incubate a set of plates at 4°C for 30 minutes.

  • This compound Treatment: Add this compound to the wells and incubate for a predetermined time (e.g., 60 minutes) at either 37°C or 4°C.

  • Quantification: Following incubation, wash the cells and quantify the intracellular this compound concentration using LC-MS as described in the previous protocol.

  • Data Analysis: Express the uptake under each condition as a percentage of the control (37°C without inhibitor) to determine the relative contribution of each pathway.

Section 3: Subcellular Localization of this compound

Determining the specific organelles or cellular compartments where this compound accumulates is key to identifying its potential intracellular targets. Fluorescence microscopy is a powerful technique for visualizing the subcellular distribution of compounds.

Experimental Protocol: Subcellular Localization by Fluorescence Microscopy

As this compound is not intrinsically fluorescent, it would need to be chemically modified with a fluorescent tag (e.g., a fluorophore like FITC or rhodamine). It is crucial to first verify that the tagged this compound retains its biological activity.

  • Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

  • Co-staining with Organelle-Specific Dyes: Incubate the cells with the fluorescently-tagged this compound. In the final 15-30 minutes of incubation, add organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum, Hoechst stain for the nucleus).

  • Live-Cell Imaging: Wash the cells with fresh medium and immediately image them using a confocal microscope.

  • Image Analysis: Acquire images in the respective channels for the tagged this compound and the organelle-specific dyes. Merge the images to assess for co-localization, which would appear as an overlap of the fluorescent signals.

Section 4: Potential Signaling Pathways Modulated by this compound

Natural products often exert their biological effects by modulating key cellular signaling pathways. Based on the activities of other similar natural compounds, potential pathways that this compound might influence include the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell proliferation, survival, and inflammation.

Experimental Protocol: Western Blot Analysis of Signaling Pathways
  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for key signaling proteins and their phosphorylated (activated) forms (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt).

  • Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands and quantify their intensity. Changes in the ratio of phosphorylated to total protein will indicate modulation of the pathway.

Section 5: Visualizing Experimental Workflows and Signaling Pathways

To clearly communicate complex experimental designs and biological processes, diagrams are indispensable. The following are examples of diagrams created using the DOT language for Graphviz.

Experimental_Workflow cluster_CellCulture Cell Preparation cluster_Treatment Treatment cluster_Analysis Analysis Start Seed Cells in Multi-well Plates Culture Culture to 80-90% Confluency Start->Culture Pre_Incubate Pre-incubate with Inhibitors (optional) Culture->Pre_Incubate Add_this compound Add this compound Culture->Add_this compound Pre_Incubate->Add_this compound Incubate Incubate at 37°C or 4°C Add_this compound->Incubate Wash Wash Cells with PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify by LC-MS Lyse->Quantify End Results Quantify->End Data Analysis

Caption: Workflow for quantifying this compound cellular uptake.

MAPK_Signaling_Pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Regulates Gene Expression

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

This technical guide provides a foundational framework for the in-depth investigation of this compound's cellular behavior. The outlined protocols and visualization tools are intended to empower researchers to systematically unravel the cellular and molecular mechanisms of this promising natural product. The resulting data will be invaluable for advancing its potential development as a novel therapeutic agent.

Acute Toxicity of Erythrocentaurin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin is a naturally occurring secoiridoid glycoside found in a variety of plants, most notably in the genus Centaurium, which has a history of use in traditional medicine. Despite its presence in herbal remedies, a comprehensive understanding of the acute toxicity profile of isolated this compound remains notably absent from the scientific literature. This technical guide aims to summarize the current state of knowledge regarding the acute toxicity of this compound, highlighting the significant data gaps that exist.

Literature Search and Findings

An exhaustive search of scientific databases and toxicological resources for acute toxicity studies specifically focused on isolated this compound yielded no direct experimental data. The majority of the available toxicological information pertains to crude extracts of plants known to contain this compound, such as Centaurium erythraea.

One key study investigated the acute and sub-chronic toxicity of a lyophilized aqueous extract of Centaurium erythraea in rodents. While this extract contains this compound, the observed toxicological effects, or lack thereof, cannot be attributed solely to this single compound due to the presence of numerous other phytochemicals.

Acute Toxicity Data of Centaurium erythraea Aqueous Extract

The following table summarizes the acute toxicity data obtained from a study on the aqueous extract of Centaurium erythraea administered to mice. It is crucial to reiterate that these values represent the toxicity of the entire plant extract and not of purified this compound.

ParameterRoute of AdministrationSpeciesValueObservations
LD₅₀ Intraperitoneal (i.p.)Mouse12.13 g/kgMortality rate increased progressively with increasing dose.
NOAEL OralMouse15 g/kgNo deaths or signs of toxicity observed at the highest dose tested.
NOAEL Intraperitoneal (i.p.)Mouse6 g/kgNo adverse effects observed at this dose.
LOAEL Intraperitoneal (i.p.)Mouse8 g/kgLowest dose at which adverse effects were observed.

LD₅₀: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocol for Acute Toxicity of Centaurium erythraea Extract

The methodologies employed in the study of the aqueous extract of Centaurium erythraea provide a framework for potential future studies on isolated this compound.

Acute Oral Toxicity Study
  • Test Animals: Adult IOPS OFA mice.

  • Test Substance: Lyophilized aqueous extract of Centaurium erythraea.

  • Dosage: Single oral doses ranging from 1 g/kg to 15 g/kg.

  • Administration: Oral gavage.

  • Observation Period: 14 days.

  • Parameters Observed: General behavioral adverse effects, mortality, and latency of mortality.

Acute Intraperitoneal Toxicity Study
  • Test Animals: Adult IOPS OFA mice.

  • Test Substance: Lyophilized aqueous extract of Centaurium erythraea.

  • Dosage: Single intraperitoneal (i.p.) doses ranging from 1 g/kg to 14 g/kg.

  • Administration: Intraperitoneal injection.

  • Observation Period: 14 days.

  • Parameters Observed: General behavioral adverse effects, mortality, and latency of mortality.

Signaling Pathways and Mechanisms of Toxicity

Due to the absence of dedicated toxicological studies on this compound, there is no information available regarding the specific signaling pathways or molecular mechanisms that may be involved in its potential toxicity. Research in this area is a critical unmet need.

Logical Workflow for Future Research

To address the current knowledge gap, a structured approach to investigating the acute toxicity of this compound is required. The following workflow outlines the necessary steps.

G cluster_0 Phase 1: Pre-clinical Evaluation cluster_1 Phase 2: Mechanistic Investigation A Isolation and Purification of this compound B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B E Dose Range Finding Studies B->E G Genotoxicity Assays (e.g., Ames test, Micronucleus assay) B->G B->G C Acute Oral Toxicity Study (Rodent Model) (OECD Guideline 423/425) F Histopathological Examination of Target Organs C->F C->F I Metabolic Profiling and Toxicokinetic Studies C->I C->I D Acute Dermal/Intravenous Toxicity (as appropriate for intended use) D->F D->F E->C E->D H Investigation of Signaling Pathways (e.g., Apoptosis, Oxidative Stress) F->H F->H

Caption: Proposed experimental workflow for the comprehensive acute toxicity assessment of this compound.

Conclusion and Future Directions

Future research should prioritize conducting standardized acute toxicity studies on purified this compound following established regulatory guidelines. Such studies are essential to determine key toxicological parameters like the LD₅₀, NOAEL, and to identify potential target organs of toxicity. Furthermore, mechanistic studies are warranted to elucidate any underlying signaling pathways involved in this compound's biological effects. This foundational toxicological data is a prerequisite for any further development of this compound for therapeutic or other applications.

Genotoxicity Assessment of Erythrocentaurin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for assessing the genotoxic potential of the natural compound Erythrocentaurin. As regulatory agencies require rigorous evaluation of the genotoxicity of new chemical entities, understanding the principles and execution of key assays is paramount for drug development professionals. This document outlines the experimental protocols for a standard battery of in vitro and in vivo genotoxicity tests, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay. Detailed procedural steps, data interpretation, and representative data are presented in a structured format to aid researchers in the design and execution of these critical studies. Furthermore, this guide includes workflow diagrams generated using Graphviz to provide clear visual representations of the experimental processes. While extensive research on this compound's biological activities is ongoing, this document serves as a foundational resource for its genotoxicological evaluation.

Introduction

This compound is a naturally occurring secoiridoid glycoside found in several plant species of the Gentianaceae family.[1] While various pharmacological properties of plant extracts containing this compound have been explored, a thorough assessment of its potential to induce genetic damage is a critical step in its safety evaluation for any potential therapeutic application. Genotoxicity assessment is a cornerstone of preclinical toxicology, designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.

This guide details the core battery of assays recommended by international regulatory guidelines to assess the genotoxic profile of a test substance like this compound. These assays are selected to cover a range of genotoxic endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.

Recommended Genotoxicity Testing Battery

A standard genotoxicity testing battery for a new chemical entity typically includes:

  • A test for gene mutation in bacteria (Ames Test).

  • An in vitro cytogenetic test for chromosomal damage (e.g., Micronucleus Assay).

  • An in vitro test for DNA strand breaks (e.g., Comet Assay).

  • An in vivo test for genotoxicity if positive results are obtained in vitro.

This guide will focus on the in vitro assays as a first-line screening approach for this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by exposing specific strains of Salmonella typhimurium and Escherichia coli to the test substance.[2][3] These bacterial strains are auxotrophic for histidine (S. typhimurium) or tryptophan (E. coli), meaning they cannot synthesize these essential amino acids and will not grow on a medium deficient in them.[2][4] The assay detects mutations that restore the functional gene, allowing the bacteria to grow on a minimal medium, a phenomenon known as back or reverse mutation.[4]

Experimental Protocol

3.1.1. Bacterial Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537 (S. typhimurium), and WP2 uvrA (E. coli). These strains detect different types of mutations, such as base-pair substitutions and frameshifts.

3.1.2. Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenates.[5] This is crucial as some chemicals only become mutagenic after being metabolized by liver enzymes.[3][4]

3.1.3. Procedure:

  • Preparation of Test Substance: this compound is dissolved in a suitable solvent (e.g., DMSO or water). A range of concentrations is prepared.

  • Incubation: The test substance, bacterial culture, and S9 mix (or a buffer for the non-activation condition) are combined in a test tube.

  • Plating: Molten top agar is added to the tube, and the mixture is poured onto the surface of a minimal glucose agar plate.[2]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[2]

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Data Presentation

The results of the Ames test are typically presented in a tabular format, showing the number of revertant colonies for each concentration of the test substance, with and without metabolic activation.

This compound Conc. (µ g/plate )Without S9 ActivationWith S9 Activation
Strain TA98
0 (Vehicle Control)25 ± 430 ± 5
128 ± 333 ± 6
1030 ± 535 ± 4
10032 ± 638 ± 5
50035 ± 440 ± 7
Positive Control450 ± 25500 ± 30
Strain TA100
0 (Vehicle Control)120 ± 10130 ± 12
1125 ± 11135 ± 14
10130 ± 9140 ± 11
100135 ± 12145 ± 13
500140 ± 11150 ± 15
Positive Control800 ± 50900 ± 60

Table 1: Representative data for the Ames test with this compound. Data are presented as mean number of revertant colonies ± standard deviation.

Experimental Workflow Diagram

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Concentrations D Mix this compound, Bacteria, and S9 Mix/ Buffer A->D B Prepare Bacterial Cultures (e.g., TA98, TA100) B->D C Prepare S9 Mix (for metabolic activation) C->D E Add Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72 hours F->G H Count Revertant Colonies G->H I Compare to Controls and Analyze Data H->I

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[6] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Experimental Protocol

4.1.1. Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells) is cultured.

4.1.2. Treatment: The cells are exposed to various concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).

4.1.3. Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, the final step of cell division.[6] This results in the accumulation of binucleated cells, making it easier to identify micronuclei that have formed during the preceding mitosis.

4.1.4. Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

4.1.5. Scoring: The frequency of micronuclei is determined by scoring a large number of binucleated cells (e.g., 1000-2000) per concentration under a microscope.

Data Presentation

The results are presented as the number of micronucleated binucleated cells per 1000 binucleated cells.

This compound Conc. (µM)% Micronucleated Binucleated Cells
Without S9 Activation
0 (Vehicle Control)1.2 ± 0.3
51.4 ± 0.4
251.5 ± 0.5
501.8 ± 0.6
1002.1 ± 0.7
Positive Control15.0 ± 2.5
With S9 Activation
0 (Vehicle Control)1.3 ± 0.4
51.5 ± 0.5
251.7 ± 0.6
502.0 ± 0.7
1002.4 ± 0.8
Positive Control18.0 ± 3.0

Table 2: Representative data for the in vitro micronucleus assay with this compound. Data are presented as the mean percentage of micronucleated binucleated cells ± standard deviation.

Experimental Workflow Diagram

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_block Cytokinesis Block cluster_analysis Analysis A Seed Mammalian Cells B Treat with this compound Concentrations (+/- S9) A->B C Add Cytochalasin B B->C D Incubate to Allow Nuclear Division C->D E Harvest and Fix Cells D->E F Stain with DNA Dye E->F G Score Micronuclei in Binucleated Cells F->G H Analyze Data G->H

Caption: Workflow for the In Vitro Micronucleus Assay.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8] When cells with damaged DNA are embedded in agarose gel and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the tail are proportional to the amount of DNA damage.

Experimental Protocol

5.1.1. Cell Treatment: Mammalian cells are treated with various concentrations of this compound for a short period.

5.1.2. Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

5.1.3. Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

5.1.4. Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer. Electrophoresis is performed to allow the broken DNA fragments to migrate. The alkaline version is more common as it detects both single and double-strand breaks.[7]

5.1.5. Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide), and the comets are visualized using a fluorescence microscope.

5.1.6. Scoring: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment (% DNA in the tail x tail length).

Data Presentation

The results are often presented as the mean tail moment or percentage of DNA in the tail.

This compound Conc. (µM)Mean % DNA in Tail
0 (Vehicle Control)5.2 ± 1.5
106.1 ± 1.8
508.5 ± 2.2
10012.3 ± 3.1
20018.7 ± 4.5
Positive Control45.6 ± 7.8

Table 3: Representative data for the in vitro comet assay with this compound. Data are presented as the mean percentage of DNA in the tail ± standard deviation.

Experimental Workflow Diagram

Comet_Assay_Workflow cluster_treatment Treatment & Embedding cluster_lysis Lysis & Electrophoresis cluster_analysis Analysis A Treat Cells with This compound B Embed Cells in Agarose on a Slide A->B C Lyse Cells to Form Nucleoids B->C D Perform Electrophoresis C->D E Stain DNA with Fluorescent Dye D->E F Visualize Comets with Fluorescence Microscopy E->F G Quantify DNA Damage (e.g., % Tail DNA) F->G H Analyze Data G->H

Caption: Workflow for the In Vitro Comet Assay.

Conclusion

The genotoxicity assessment of this compound, as with any new chemical entity, requires a systematic and rigorous approach. The Ames test, in vitro micronucleus assay, and comet assay provide a robust initial screening battery to evaluate its potential to induce gene mutations, chromosomal damage, and DNA strand breaks. The detailed protocols and workflow diagrams presented in this guide offer a framework for conducting these essential studies. The interpretation of the data from these assays will be crucial in determining the safety profile of this compound and guiding its future development as a potential therapeutic agent. Should any of these in vitro assays yield positive results, further in vivo testing would be warranted to assess the genotoxic risk in a whole-animal system.

References

Methodological & Application

Application Notes and Protocols for the Purification of Erythrocentaurin using Medium-Pressure Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Erythrocentaurin, a secoiridoid natural product with notable biological activities, utilizing Medium-Pressure Liquid Chromatography (MPLC). The described methodology is tailored for researchers in natural product chemistry, pharmacology, and drug development seeking an efficient and scalable purification strategy. Detailed experimental protocols, from the initial plant material extraction to the final MPLC separation, are presented. Furthermore, this application note includes a summary of the achievable purity and yield, alongside visual representations of the experimental workflow and the proposed mechanism of action for this compound as an α-amylase inhibitor.

Introduction

This compound is a naturally occurring secoiridoid found in various plant species of the Gentianaceae family, such as Enicostemma littorale and Centaurium erythraea. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including its activity as an α-amylase inhibitor, which suggests its relevance in the management of postprandial hyperglycemia. The isolation of this compound in high purity and sufficient quantities is paramount for comprehensive biological evaluation and further drug development endeavors.

Medium-Pressure Liquid Chromatography (MPLC) presents a robust and efficient technique for the preparative separation of natural products. It offers a significant advantage over traditional low-pressure column chromatography by providing higher resolution and faster separation times, while being more cost-effective than high-performance liquid chromatography (HPLC) for large-scale purifications. This application note details a validated MPLC method for the purification of this compound from the ethyl acetate fraction of Enicostemma littorale.

Experimental Protocols

This section outlines the complete experimental procedure for the extraction and purification of this compound.

Plant Material and Extraction

A detailed protocol for the initial extraction and fractionation of the plant material is crucial for obtaining a suitable crude extract for MPLC purification.

Protocol 2.1.1: Preparation of Ethyl Acetate Fraction from Enicostemma littorale

  • Drying and Pulverization: Air-dry the aerial parts of Enicostemma littorale in the shade to preserve the chemical integrity of the constituents. Once completely dried, pulverize the plant material into a coarse powder using a mechanical grinder.

  • Solvent Extraction:

    • Pack the powdered plant material (e.g., 500 g) into a Soxhlet apparatus.

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and chlorophylls.

    • Following the initial extraction, extract the marc with a more polar solvent such as methanol or ethanol to extract a broad range of phytochemicals, including this compound.

  • Solvent Evaporation: Concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity. Start with a non-polar solvent (e.g., n-hexane), followed by a medium-polarity solvent (ethyl acetate), and finally a polar solvent (e.g., n-butanol).

    • Separate the ethyl acetate layer using a separatory funnel. This fraction will contain this compound.

  • Final Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the crude ethyl acetate extract ready for MPLC purification.

Medium-Pressure Liquid Chromatography (MPLC) Purification

The following protocol is based on a validated method for the rapid preparative isolation of this compound.[1]

Protocol 2.2.1: MPLC Separation of this compound

  • Sample Preparation: Dissolve a known quantity of the dried ethyl acetate fraction (e.g., 20 g) in a minimal amount of the initial mobile phase (10% ethyl acetate in n-hexane).[1]

  • Column and System Preparation:

    • Equip the MPLC system with a Silica gel 60 (Si60) column (e.g., 70 x 460 mm).[1]

    • Equilibrate the column with the initial mobile phase (10% ethyl acetate in n-hexane) until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Mobile Phase: A step gradient of ethyl acetate in n-hexane.

      • Step 1: 10% ethyl acetate in n-hexane.

      • Step 2: 20% ethyl acetate in n-hexane.[1]

    • Flow Rate: Adjust the flow rate according to the column dimensions and particle size to ensure optimal separation (a typical flow rate for the specified column would be in the range of 20-50 mL/min).

    • Detection: Monitor the elution profile using a UV detector at a wavelength of 230 nm.[1]

  • Injection and Fraction Collection:

    • Load the prepared sample onto the equilibrated column.

    • Initiate the chromatographic run and the gradient program.

    • Collect fractions based on the UV chromatogram, specifically targeting the peak corresponding to this compound.

  • Purity Analysis and Compound Identification:

    • Analyze the collected fractions for purity using an analytical technique such as High-Performance Thin-Layer Chromatography (HPTLC) or HPLC.

    • For HPTLC analysis, use silica gel 60 F254 plates with a mobile phase of toluene:ethyl acetate:formic acid (80:18:2 v/v/v). This compound typically appears at an Rf value of approximately 0.54.[1]

    • Pool the fractions containing pure this compound.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain purified this compound.

Data Presentation

The quantitative data from the MPLC purification of this compound are summarized in the table below for easy comparison and assessment of the method's efficiency.[1]

ParameterValue
Starting Material Ethyl Acetate Fraction of Enicostemma littorale
Sample Load 20 g
MPLC Column Si60 (70 x 460 mm)
Mobile Phase Step gradient: 10% to 20% Ethyl Acetate in n-Hexane
Purification Time < 3 hours
Purity of this compound ≈ 97%
Recovery Rate 87.77%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the purification of this compound, from the initial plant material to the final pure compound.

G A Start: Enicostemma littorale (Aerial Parts) B Drying and Pulverization A->B C Soxhlet Extraction (Methanol/Ethanol) B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Liquid-Liquid Partitioning E->F G Ethyl Acetate Fraction F->G H MPLC Purification G->H I Fraction Collection H->I J Purity Analysis (HPTLC/HPLC) I->J K Pooling of Pure Fractions J->K L Solvent Evaporation K->L M Purified this compound L->M

Caption: Experimental workflow for this compound purification.

Proposed Mechanism of Action

This compound has been reported to exhibit α-amylase inhibitory activity. The diagram below conceptualizes the signaling pathway of this inhibition.

G cluster_0 Normal Digestion cluster_1 Inhibition by this compound Starch Starch (Complex Carbohydrate) alpha_Amylase α-Amylase (Enzyme) Starch->alpha_Amylase Digestion Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides Inhibited_Amylase Inhibited α-Amylase This compound This compound This compound->alpha_Amylase Inhibition

References

Application Note: High-Pressure Thin-Layer Chromatography (HPTLC) for the Quantification of Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative determination of erythrocentaurin in plant extracts using High-Pressure Thin-Layer Chromatography (HPTLC).

Introduction

This compound is a secoiridoid metabolite found in various plant species of the Gentianaceae family, notably in Enicostemma littorale. It is recognized for its potential biological activities, including α-amylase inhibition, which suggests its relevance in the study of anti-diabetic compounds. High-Pressure Thin-Layer Chromatography (HPTLC) offers a rapid, reliable, and efficient method for the quantification of such phytoconstituents in complex herbal matrices. Its advantages include high sample throughput, low solvent consumption, and the ability to perform parallel analysis of samples and standards.

This application note details a validated HPTLC method for the quantification of this compound, covering sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines a general procedure for extracting this compound from dried plant material, such as Enicostemma littorale.

Materials:

  • Dried, powdered plant material

  • Petroleum ether (or n-hexane)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Soxhlet extraction apparatus or orbital shaker

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • 0.22 µm syringe filters

Protocol:

  • Delipidation: Accurately weigh approximately 10 g of the dried, finely powdered plant material. Transfer the powder to a flask and macerate with petroleum ether (approx. 100 mL) for 12-24 hours at room temperature with occasional shaking. This step removes non-polar constituents like fats and waxes.

  • Filtration: Filter the mixture through filter paper to discard the petroleum ether. Air-dry the plant residue completely to remove any residual solvent.

  • Extraction: Transfer the defatted plant material to a Soxhlet apparatus and extract with ethyl acetate for 6-8 hours. Alternatively, use maceration by soaking the material in ethyl acetate (100 mL) and shaking on an orbital shaker for 24 hours.

  • Concentration: Concentrate the resulting ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Solution Preparation: Re-dissolve the dried extract in a precise volume of methanol to achieve a final concentration of 1 mg/mL.

  • Final Filtration: Filter the sample solution through a 0.22 µm syringe filter prior to application on the HPTLC plate.

Standard Solution Preparation

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Protocol:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to obtain concentrations ranging from 10 µg/mL to 80 µg/mL. These solutions will be used to construct the calibration curve.

HPTLC Method and Densitometric Analysis

This method is based on a validated procedure for this compound quantification.[1]

Chromatographic Conditions:

  • Stationary Phase: Pre-coated Silica Gel 60 F₂₅₄ HPTLC plates (10 cm x 10 cm, 0.2 mm thickness).

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (80:18:2, v/v/v).

  • Chamber Saturation: Pre-saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes at room temperature (25 ± 2°C).

  • Sample Application: Apply 5 µL of the sample and standard solutions as 8 mm bands onto the HPTLC plate using an automated applicator (e.g., CAMAG Linomat 5). Maintain a distance of 10 mm from the bottom and sides of the plate.

  • Development: Develop the plate in the pre-saturated chamber up to a distance of 80 mm.

  • Drying: After development, dry the plate in an oven at 60°C for 5 minutes to completely remove the mobile phase.

  • Densitometric Scanning: Perform densitometric scanning at a wavelength of 230 nm using a TLC scanner (e.g., CAMAG TLC Scanner 3) operated in absorbance-reflectance mode.

Data Presentation and Method Validation

The described HPTLC method has been validated for its performance. The key quantitative validation parameters are summarized in the table below.

ParameterResult
Rf Value 0.54 ± 0.04
Linearity Range 200 - 1500 ng/band
Correlation Coefficient (r²) 0.994
Limit of Detection (LOD) ~60 ng/band
Limit of Quantification (LOQ) ~180 ng/band
Data sourced from a study on Enicostemma littorale.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPTLC quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis p1 Plant Material (e.g., Enicostemma littorale) p2 Grinding & Drying p1->p2 p3 Solvent Extraction (Ethyl Acetate) p2->p3 p4 Concentration & Reconstitution (Methanol) p3->p4 p5 Final Sample Solution (1 mg/mL) p4->p5 h1 Band Application on Silica Gel 60 F254 Plate p5->h1 s1 This compound Reference Standard s2 Prepare Stock & Working Standard Solutions s1->s2 s2->h1 h2 Chromatogram Development (Toluene:EtOAc:Formic Acid) h1->h2 h3 Plate Drying h2->h3 h4 Densitometric Scanning (λ = 230 nm) h3->h4 d1 Generate Calibration Curve (from Standards) h4->d1 d2 Peak Area Integration (from Samples) h4->d2 d3 Quantify this compound in Sample d1->d3 d2->d3

Caption: HPTLC quantification workflow for this compound.

Biological Activity of this compound

While specific intracellular signaling pathways for this compound are not extensively documented, its inhibitory action on the α-amylase enzyme is a known biological activity. The following diagram illustrates this logical relationship.

G Mechanism of α-Amylase Inhibition by this compound cluster_process Normal Digestion cluster_inhibition Inhibition Process Starch Starch (Polysaccharide) Amylase α-Amylase (Enzyme) Starch->Amylase Substrate Glucose Glucose (Simple Sugar) Amylase->Glucose Catalyzes Breakdown Blocked Increased Blood Sugar Increased Blood Sugar Glucose->Increased Blood Sugar Erythro This compound Erythro->Amylase Inhibits Blocked->Increased Blood Sugar   Inhibition leads to   reduced glucose release

Caption: Mechanism of α-amylase inhibition by this compound.

References

Application Notes and Protocols for Erythrocentaurin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Erythrocentaurin is a secoiridoid monoterpene lactone found in several species of the Gentianaceae family, notably in Centaurium erythraea (Common Centaury) and Enicostemma littorale. It is recognized for its potential therapeutic properties, including α-amylase inhibition, which suggests its relevance in the management of postprandial hyperglycemia. This document provides detailed protocols for the extraction and purification of this compound from plant materials, catering to both conventional and modern extraction techniques.

Plant Material and Pre-processing

  • Plant Sources: The primary botanical sources for this compound are the aerial parts of Centaurium erythraea and the whole plant of Enicostemma littorale.

  • Harvesting: For optimal yield of secondary metabolites, it is recommended to harvest the aerial parts of Centaurium erythraea during its flowering stage.

  • Drying: The plant material should be air-dried in a shaded, well-ventilated area to a constant weight to minimize the degradation of thermolabile compounds.

  • Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction Protocols

A variety of extraction techniques can be employed to isolate this compound. The choice of method will depend on the available equipment, desired yield, purity, and scalability.

Conventional Extraction Methods

2.1.1. Maceration Protocol

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.

  • Materials:

    • Powdered plant material (Centaurium erythraea or Enicostemma littorale)

    • Solvent: Methanol or 70% Ethanol (v/v)

    • Maceration vessel (e.g., a large glass container with a lid)

    • Shaker (optional)

    • Filtration apparatus (e.g., filter paper, Buchner funnel)

    • Rotary evaporator

  • Procedure:

    • Place the powdered plant material in the maceration vessel.

    • Add the solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the vessel and allow it to stand for 3-7 days at room temperature, with occasional shaking. A mechanical shaker can be used for continuous agitation.

    • After the maceration period, filter the mixture to separate the extract from the plant debris.

    • The extraction process can be repeated on the plant residue to maximize yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

2.1.2. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with a limited amount of solvent.

  • Materials:

    • Powdered plant material

    • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

    • Extraction thimble

    • Solvent: n-Hexane or Dichloromethane

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • Place the powdered plant material in an extraction thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask with the solvent (approximately 2/3 full).

    • Assemble the Soxhlet apparatus and connect the condenser to a water source.

    • Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the extractor, immersing the thimble.

    • The extraction will proceed in cycles. Allow the extraction to continue for 6-8 hours.

    • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator.

Modern Extraction Methods

2.2.1. Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes the energy of ultrasonic waves to facilitate the release of target compounds from the plant matrix, often resulting in higher yields and shorter extraction times.

  • Materials:

    • Powdered plant material

    • Solvent: 71% Methanol (v/v) has been optimized for total phenolic content from C. erythraea and is a good starting point.

    • Ultrasonic bath or probe sonicator

    • Extraction vessel

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Mix the powdered plant material with the solvent in the extraction vessel at a solid-to-solvent ratio of 1:10 to 1:20 (w/v). A ratio of 2.2:10 has been found to be optimal for phenolics from C. erythraea.[1]

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasonic waves at a frequency of 20-40 kHz for a duration of 15-30 minutes.

    • Monitor the temperature during sonication and maintain it below 50°C to prevent degradation of this compound.

    • After sonication, filter the mixture and concentrate the extract using a rotary evaporator.

2.2.2. Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

  • Materials:

    • Powdered plant material

    • Solvent: Ethanol or Methanol

    • Microwave extraction system

    • Extraction vessel (microwave-transparent)

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Place the powdered plant material and solvent in the microwave extraction vessel at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Set the microwave power (e.g., 300-800 W) and extraction time (e.g., 5-15 minutes).

    • Run the microwave extraction program.

    • After extraction, allow the vessel to cool before opening.

    • Filter the mixture and concentrate the extract using a rotary evaporator.

Purification Protocol

The crude extract obtained from any of the above methods will contain a mixture of compounds. A multi-step purification process is required to isolate pure this compound.

Solvent Partitioning

Solvent partitioning is used for the initial fractionation of the crude extract based on the polarity of the compounds.

  • Procedure:

    • Dissolve the concentrated crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.

    • Collect the lower, more polar layer (methanol/water). The n-hexane layer will contain nonpolar compounds.

    • Repeat the partitioning of the methanol/water layer with fresh n-hexane.

    • To the combined methanol/water layers, add more water to adjust the methanol concentration (e.g., to 50%).

    • Partition this aqueous methanol layer successively with solvents of increasing polarity, such as dichloromethane and then ethyl acetate. This compound is expected to partition into the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction using a rotary evaporator.

Medium-Pressure Liquid Chromatography (MPLC) for Preparative Isolation

MPLC is a highly effective technique for the preparative isolation of this compound from the enriched ethyl acetate fraction.[2]

  • Materials:

    • Concentrated ethyl acetate fraction

    • MPLC system with a UV detector

    • Silica gel (Si60) column (e.g., 70 x 460 mm)

    • Mobile phase: n-Hexane and Ethyl acetate

    • Fraction collector

  • Procedure:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.

    • Equilibrate the silica gel column with the initial mobile phase (e.g., 10% ethyl acetate in n-hexane).

    • Load the sample onto the column.

    • Elute the column with a step gradient of ethyl acetate in n-hexane. A simple gradient from 10% to 20% ethyl acetate in n-hexane has been shown to be effective.[2]

    • Monitor the elution at 230 nm.

    • Collect fractions containing the peak corresponding to this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantification and Characterization

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and reliable method for the quantification of this compound in extracts and purified fractions.[2]

  • Stationary Phase: HPTLC plates coated with silica gel 60 F254.

  • Mobile Phase: Toluene:Ethyl acetate:Formic acid (80:18:2 v/v/v).[2]

  • Sample Application: Apply standard solutions of this compound and test samples as bands.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric analysis at 230 nm.

  • Quantification: Create a calibration curve using the standard solutions to quantify this compound in the samples. A well-separated band for this compound should appear at an Rf value of approximately 0.54 ± 0.04.[2]

Data Presentation

The following tables summarize the quantitative data for this compound extraction and purification based on available literature.

Table 1: Comparison of Extraction and Purification Methods for this compound.

ParameterMaceration (Methanol)Soxhlet (n-Hexane)Ultrasound-Assisted (71% Methanol)Microwave-Assisted (Ethanol)MPLC Purification[2]
Principle Soaking at room temp.Continuous hot percolationAcoustic cavitationDielectric heatingAdsorption Chromatography
Typical Duration 3-7 days6-8 hours15-30 minutes5-15 minutes< 3 hours
This compound Yield N/A (Comparative data not found)N/A (Comparative data not found)N/A (Optimized for phenolics)N/A (Comparative data not found)87.77% Recovery
This compound Purity Low (Crude extract)Low (Crude extract)Low (Crude extract)Low (Crude extract)~97%
Advantages Simple, low costEfficient use of solventFast, high yieldVery fast, low solvent useHigh purity, scalable
Disadvantages Time-consuming, large solvent volumePotential thermal degradationSpecialized equipmentSpecialized equipmentRequires pre-purification

Table 2: HPTLC Quantification Parameters for this compound.[2]

ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase Toluene:Ethyl acetate:Formic acid (80:18:2 v/v/v)
Detection Wavelength 230 nm
Rf Value 0.54 ± 0.04
Linearity Range 200-1500 ng/band
Correlation Coefficient (r²) 0.99417
Limit of Detection (LOD) ~60 ng/band
Limit of Quantification (LOQ) ~180 ng/band

Visualizations

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the extraction and purification of this compound from plant material.

Erythrocentaurin_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Initial Extraction cluster_purification Purification cluster_analysis Analysis plant Plant Material (Centaurium erythraea / Enicostemma littorale) drying Drying plant->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet grinding->soxhlet uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae crude_extract Crude Extract Concentration maceration->crude_extract soxhlet->crude_extract uae->crude_extract mae->crude_extract partitioning Solvent Partitioning (EtOAc Fraction) crude_extract->partitioning mplc MPLC Purification partitioning->mplc pure_compound Pure this compound mplc->pure_compound hptlc HPTLC Quantification pure_compound->hptlc

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship: α-Amylase Inhibition

While a specific signaling pathway for this compound is not well-documented, its known biological activity includes the inhibition of the α-amylase enzyme. The following diagram illustrates this logical relationship.

Alpha_Amylase_Inhibition cluster_process Carbohydrate Digestion cluster_inhibition Inhibitory Mechanism starch Starch (Dietary Carbohydrate) amylase α-Amylase (Enzyme) starch->amylase acts on oligosaccharides Oligosaccharides amylase->oligosaccharides produces glucose Glucose Absorption oligosaccharides->glucose hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia This compound This compound This compound->inhibition This compound->hyperglycemia  Reduces inhibition->amylase  Inhibits

Caption: Mechanism of α-Amylase Inhibition by this compound.

References

Application Notes and Protocols: Synthesis of Isocoumarin Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin is a naturally occurring isocoumarin that has garnered interest for its potential biological activities. However, detailed structure-activity relationship (SAR) studies on its derivatives are limited in publicly available literature. This document provides a generalized framework for the synthesis and biological evaluation of isocoumarin derivatives, a class of compounds to which this compound belongs. The protocols and data presented here are based on published methodologies for various isocoumarin analogs and serve as a guide for initiating SAR studies to explore their therapeutic potential.

I. Synthetic Strategies for Isocoumarin Derivatives

The synthesis of an isocoumarin core can be achieved through several methods. A common approach involves the coupling of a substituted 2-halobenzoic acid with a terminal alkyne, followed by cyclization. The subsequent derivatives can be generated by modifying the substituents on the aromatic ring or at the 3- and 4-positions of the isocoumarin scaffold.

General Synthetic Workflow

Synthetic Workflow for Isocoumarin Derivatives start Substituted 2-Halobenzoic Acid coupling Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) start->coupling alkyne Terminal Alkyne alkyne->coupling cyclization Cyclization coupling->cyclization isocoumarin Isocoumarin Scaffold cyclization->isocoumarin diversification Further Derivatization (e.g., Hydrogenation, Substitution) isocoumarin->diversification derivatives Library of Isocoumarin Derivatives diversification->derivatives sar SAR Studies derivatives->sar

Caption: General workflow for the synthesis of isocoumarin derivatives.

II. Experimental Protocols

Protocol 1: Synthesis of 3-Substituted Isocoumarins via Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 3-substituted isocoumarins starting from 2-iodobenzoic acid derivatives.

Materials:

  • Substituted 2-iodobenzoic acid

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • CuI

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-iodobenzoic acid (1.0 eq) and the terminal alkyne (1.2 eq) in DMF, add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and TEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product undergoes spontaneous cyclization. Purify the resulting isocoumarin derivative by silica gel column chromatography using a suitable eluent system (e.g., hexane/EtOAc).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized isocoumarin derivatives on a cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

  • Synthesized isocoumarin derivatives

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of the isocoumarin derivatives in DMSO and dilute them to various concentrations with the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Structure-Activity Relationship (SAR) Studies

The following tables summarize hypothetical SAR data for a series of isocoumarin derivatives, illustrating how structural modifications can influence their biological activity.

Table 1: Anticancer Activity of Isocoumarin Derivatives against MCF-7 Cells
CompoundIC₅₀ (µM)[1][2]
1a HHH>100
1b OCH₃HH55.2
1c ClHH32.8
1d HCH₃H89.5
1e HHPhenyl15.7
1f OCH₃HPhenyl8.3
1g ClHPhenyl5.1

This is representative data; actual values may vary.

Table 2: Anti-inflammatory Activity of Isocoumarin Derivatives (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
CompoundIC₅₀ (µM)[3][4]
2a HHH45.1
2b OHHH21.5
2c OCH₃HH33.7
2d HOHH38.2
2e HHButyl18.9
2f OHHButyl9.8

This is representative data; actual values may vary.

IV. Mechanism of Action and Signaling Pathways

The mechanism of action of isocoumarins can vary depending on their specific structure. Some derivatives have been shown to exert their effects through the modulation of key signaling pathways involved in cell proliferation and inflammation.

Wnt Signaling Pathway Inhibition

Certain isocoumarin derivatives have been identified as inhibitors of the Wnt signaling pathway, which is often dysregulated in cancer.[5]

Wnt_Signaling_Pathway_Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits Isocoumarin Isocoumarin Derivative Isocoumarin->Frizzled blocks BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Proteasome Proteasomal Degradation BetaCatenin->Proteasome leads to TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates to nucleus and binds to GeneExpression Target Gene Expression (Proliferation) TCFLEF->GeneExpression activates

Caption: Inhibition of the Wnt signaling pathway by an isocoumarin derivative.

Modulation of Inflammatory Pathways

Isocoumarins can also exhibit anti-inflammatory effects by downregulating the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Isocoumarin Isocoumarin Derivative Isocoumarin->NFkB inhibits NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Modulation of inflammatory pathways by an isocoumarin derivative.

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental validation. The provided protocols are generalized and may require optimization for specific derivatives and biological systems. The SAR data is illustrative and should be confirmed through experimentation.

References

Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro α-amylase inhibition assay using Erythrocentaurin. α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing postprandial hyperglycemia, a hallmark of type 2 diabetes.[1][2][3] this compound, a secoiridoid glycoside found in plants of the Gentianaceae family, has been identified as an inhibitor of α-amylase.[4] This protocol outlines the necessary reagents, step-by-step experimental procedure, and data analysis methods to evaluate the inhibitory potential of this compound.

Introduction to α-Amylase Inhibition

α-Amylase is a metalloenzyme that catalyzes the hydrolysis of complex carbohydrates, such as starch, into simpler sugars like glucose and maltose.[2] By inhibiting the action of α-amylase, the rate of carbohydrate digestion and subsequent glucose absorption into the bloodstream can be reduced.[1][5] This mechanism is a key strategy in the management of type 2 diabetes, as it helps to lower post-meal blood glucose spikes.[1][3] Acarbose is a well-known α-amylase inhibitor used clinically for this purpose.[1] Natural compounds, such as this compound, are of significant interest as potential α-amylase inhibitors due to their potential for development into new therapeutic agents.[4]

Experimental Principle

The α-amylase inhibition assay described here is a colorimetric method based on the quantification of reducing sugars produced from the enzymatic digestion of starch.[5] The 3,5-dinitrosalicylic acid (DNSA) reagent is used to measure the amount of reducing sugars formed.[6][7] In an alkaline solution and upon heating, DNSA reacts with reducing sugars to produce 3-amino-5-nitrosalicylic acid, a reddish-brown compound, which can be quantified spectrophotometrically at 540 nm.[5][7] In the presence of an α-amylase inhibitor like this compound, the enzymatic activity is reduced, leading to a lower production of reducing sugars and consequently, a decrease in the absorbance reading.

Signaling Pathway of α-Amylase Action and Inhibition

amylase_inhibition_pathway Starch Starch (Polysaccharide) Maltose Maltose (Reducing Sugar) Starch->Maltose Hydrolysis Amylase α-Amylase Amylase->Maltose Catalyzes Inhibited_Complex α-Amylase-Inhibitor Complex Amylase->Inhibited_Complex This compound This compound (Inhibitor) This compound->Amylase Binds to No_Reaction Inhibition of Starch Hydrolysis Inhibited_Complex->No_Reaction Prevents Catalysis

Caption: Mechanism of α-amylase inhibition by this compound.

Experimental Protocol

This protocol is based on the widely used DNSA method.[6][8]

Required Materials and Reagents
Reagent/MaterialSpecifications
This compoundPurity ≥ 95%
Porcine Pancreatic α-Amylase (PPA)Type VI-B, ≥ 10 units/mg solid
Soluble StarchAnalytical Grade
3,5-Dinitrosalicylic Acid (DNSA)Analytical Grade
Sodium Potassium TartrateAnalytical Grade
Sodium Hydroxide (NaOH)Analytical Grade
Sodium Phosphate Buffer0.02 M, pH 6.9 containing 6 mM NaCl
AcarbosePurity ≥ 95% (Positive Control)
Dimethyl Sulfoxide (DMSO)Analytical Grade
96-well MicroplateClear, flat-bottom
Microplate ReaderCapable of reading absorbance at 540 nm
Water BathCapable of maintaining 37°C and 100°C
Centrifuge
Pipettes and Tips
Reagent Preparation
  • Sodium Phosphate Buffer (0.02 M, pH 6.9): Prepare a solution of 0.02 M sodium phosphate buffer and adjust the pH to 6.9. Dissolve sodium chloride to a final concentration of 6 mM.

  • α-Amylase Solution (0.5 mg/mL): Dissolve porcine pancreatic α-amylase in the sodium phosphate buffer to a final concentration of 0.5 mg/mL. Prepare this solution fresh before use.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of sodium phosphate buffer by gently heating and stirring until the solution becomes clear.

  • DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 M NaOH with constant stirring. Adjust the final volume to 100 mL with distilled water. Store in an amber-colored bottle.

  • This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of DMSO. Further dilutions should be made with the sodium phosphate buffer to achieve the desired final concentrations.

  • Acarbose Stock Solution (1 mg/mL): Dissolve 10 mg of acarbose in 10 mL of sodium phosphate buffer. Further dilutions should be made with the buffer.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction_stop Reaction Termination & Color Development cluster_measurement Measurement prep_erythro Prepare this compound dilutions mix_enzyme Mix this compound/Control with α-Amylase prep_erythro->mix_enzyme prep_enzyme Prepare α-Amylase solution prep_enzyme->mix_enzyme prep_starch Prepare Starch solution add_starch Add Starch solution prep_starch->add_starch incubate1 Incubate at 37°C for 10 min mix_enzyme->incubate1 incubate1->add_starch incubate2 Incubate at 37°C for 20 min add_starch->incubate2 add_dnsa Add DNSA reagent incubate2->add_dnsa boil Boil for 5 min add_dnsa->boil cool Cool to room temperature boil->cool dilute Dilute with distilled water cool->dilute read_abs Read absorbance at 540 nm dilute->read_abs

Caption: Workflow for the in vitro α-amylase inhibition assay.

Assay Procedure
  • Add 50 µL of the this compound solution (or Acarbose for the positive control, or buffer for the blank) at various concentrations into a 96-well plate.

  • Add 50 µL of the α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • After incubation, add 50 µL of the 1% starch solution to each well to initiate the reaction.

  • Incubate the plate again at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of the DNSA reagent to each well.

  • Cover the plate and place it in a boiling water bath (100°C) for 5 minutes to allow for color development.

  • Cool the plate to room temperature.

  • Dilute the reaction mixture by adding 850 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

Controls
  • Blank (100% enzyme activity): Contains buffer instead of the inhibitor solution.

  • Positive Control: Contains Acarbose instead of this compound.

  • Sample Blank: Contains the this compound solution but no enzyme (buffer is added instead) to account for any absorbance from the test compound itself.

Data Analysis and Presentation

Calculation of Inhibition Percentage

The percentage of α-amylase inhibition is calculated using the following formula:

% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

Where:

  • Abs_Control: Absorbance of the blank (100% enzyme activity).

  • Abs_Sample: Absorbance of the sample containing this compound.

Determination of IC₅₀

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting a graph of inhibition percentage against the logarithm of the inhibitor concentration. The IC₅₀ value is then calculated from the resulting dose-response curve.

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison.

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)
This compound [Conc. 1]
[Conc. 2]
[Conc. 3]
[Conc. 4]
Acarbose [Conc. 1]
(Positive Control)[Conc. 2]
[Conc. 3]
[Conc. 4]

Note: this compound has been reported to have an IC₅₀ of 1.67 ± 0.28 mg/mL (1670 ± 280 µg/mL) for α-amylase inhibition.[4]

Conclusion

This protocol provides a reliable and reproducible method for assessing the in vitro α-amylase inhibitory activity of this compound. The use of the DNSA method allows for a straightforward colorimetric determination of the enzymatic activity. By following this detailed procedure, researchers can effectively screen and characterize the potential of this compound and other natural compounds as α-amylase inhibitors for further investigation in the context of diabetes and related metabolic disorders.

References

Application Notes and Protocols for Cell-Based Assays to Determine Erythrocentaurin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin is a naturally occurring secoiridoid found in various plant species of the Gentianaceae family, notably in the genus Centaurium. Plants from this genus have a long history in traditional medicine, suggesting a wide range of biological activities. While direct extensive cell-based studies on this compound are emerging, related secoiridoid compounds such as gentiopicroside and sweroside have demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. These activities are often linked to the modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

These application notes provide a comprehensive guide to a series of cell-based assays to investigate and quantify the potential therapeutic activities of this compound. The protocols detailed below are designed to be robust and adaptable for screening and mechanistic studies in a drug discovery and development context.

Anti-Cancer Activity

A primary area of investigation for novel natural compounds is their potential as anti-cancer agents. The following assays are designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

This compound Conc. (µM)Cell Viability (%) after 48h (MCF-7)Cell Viability (%) after 48h (A549)
Vehicle Control100 ± 4.5100 ± 5.2
0.198.2 ± 3.899.1 ± 4.7
192.5 ± 4.195.3 ± 3.9
1075.8 ± 5.580.1 ± 4.3
5048.3 ± 3.955.7 ± 3.5
10022.1 ± 2.730.4 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow for MTT Assay

MTT_Workflow start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h treat_cells Treat with this compound (various concentrations) incubate_24h->treat_cells incubate_treatment Incubate 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cell proliferation assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
This compound (IC50)45.8 ± 3.535.1 ± 2.919.1 ± 2.5
Doxorubicin (Positive Control)30.5 ± 4.248.7 ± 3.820.8 ± 3.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Detection Workflow

Apoptosis_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide wash_cells->stain_cells incubate Incubate 15 min in the Dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in response to an inflammatory stimulus.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. Macrophages, such as the RAW 264.7 cell line, are often used as they produce NO in response to inflammatory stimuli like lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Data Presentation:

TreatmentNitrite Concentration (µM)
Control (no LPS)1.2 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (10 µM)18.5 ± 1.5
LPS + this compound (50 µM)9.3 ± 1.1
LPS + L-NAME (Positive Inhibitor)5.4 ± 0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in the Griess assay.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a plate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (no LPS)15 ± 510 ± 4
LPS (1 µg/mL)1250 ± 85850 ± 60
LPS + this compound (10 µM)870 ± 65580 ± 45
LPS + this compound (50 µM)450 ± 40290 ± 30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed biological activities of this compound, it is crucial to investigate its effects on key signaling pathways.

NF-κB Reporter Gene Assay

The transcription factor NF-κB is a master regulator of inflammation. This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Experimental Protocol:

  • Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK activates IkB-alpha IκBα IKK->IkB-alpha phosphorylates p50_p65 p50/p65 (NF-κB) IkB-alpha->p50_p65 degrades, releasing p50_p65_active p50/p65 NFkB_DNA NF-κB binds to DNA p50_p65_active->NFkB_DNA translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_DNA->Gene_Expression This compound This compound This compound->IKK inhibits?

Caption: Simplified NF-κB signaling pathway.

PI3K/Akt and MAPK Signaling Pathway Analysis (Western Blot)

The PI3K/Akt and MAPK pathways are crucial for cell survival, proliferation, and inflammation. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, which indicates their activation state.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound with or without a stimulant (e.g., growth factor for PI3K/Akt, LPS for MAPK) for a short duration (e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

PI3K/Akt and MAPK Signaling Pathways

Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inflammation_Proliferation Inflammation & Proliferation ERK->Inflammation_Proliferation Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Receptor_TK->PI3K Receptor_TK->Ras This compound This compound This compound->PI3K inhibits? This compound->Raf inhibits?

Caption: Overview of PI3K/Akt and MAPK signaling pathways.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for characterizing the biological activities of this compound. By systematically evaluating its effects on cancer cell proliferation and apoptosis, inflammatory responses, and key intracellular signaling pathways, researchers can gain valuable insights into its therapeutic potential. The provided protocols are intended as a starting point and may require optimization depending on the specific cell lines and experimental conditions used. The integration of these assays will facilitate a comprehensive understanding of this compound's mechanism of action and guide its further development as a potential therapeutic agent.

Application Notes and Protocols for In Vivo Pharmacokinetic Profiling of Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Erythrocentaurin is a naturally occurring compound found in several plant species.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by a living organism—is a critical step in evaluating its potential as a therapeutic agent. These application notes provide a comprehensive overview of the methodologies required for the in vivo pharmacokinetic profiling of this compound.

Data Presentation: Illustrative Pharmacokinetic Parameters

Following an in vivo study, the collected data would be analyzed to determine key pharmacokinetic parameters. The tables below are examples of how this data could be presented.

Table 1: Illustrative Plasma Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 450 ± 55120 ± 25
Tmax (h) 0.080.5
AUC0-t (ng·h/mL) 850 ± 90480 ± 70
AUC0-inf (ng·h/mL) 875 ± 95510 ± 75
t1/2 (h) 2.5 ± 0.43.1 ± 0.5
CL (L/h/kg) 1.14 ± 0.12-
Vd (L/kg) 3.6 ± 0.5-
F (%) -58

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Illustrative Tissue Distribution of this compound in Rats 2 Hours Post-Intravenous Administration (1 mg/kg)

TissueConcentration (ng/g)
Liver 1500 ± 210
Kidney 850 ± 120
Heart 350 ± 45
Lung 420 ± 60
Spleen 280 ± 40
Brain 30 ± 8

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

The following are detailed protocols for key experiments in the in vivo pharmacokinetic profiling of this compound.

Animal Studies

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for dosing (e.g., a mixture of saline, ethanol, and polyethylene glycol)

  • Intravenous (IV) and oral (PO) dosing equipment

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

Protocol:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight before dosing, with free access to water.

  • Divide animals into two groups (n=6 per group) for IV and PO administration.

  • For the IV group, administer a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.

  • For the PO group, administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method for this compound Quantification

Objective: To develop and validate a sensitive and specific method for quantifying this compound in plasma samples.

Materials:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

  • Analytical column (e.g., C18 column)

  • This compound analytical standard

  • Internal standard (IS)

  • Acetonitrile, methanol, formic acid (HPLC grade)

  • Ultrapure water

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Illustrative):

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (Illustrative):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (to be determined based on the compound's fragmentation)

      • Internal Standard: Precursor ion > Product ion

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre_study Pre-Study cluster_study Study Conduct cluster_post_study Post-Study Analysis A Animal Acclimatization C Dosing (IV & PO) A->C B Dose Formulation B->C D Blood Sample Collection C->D E Plasma Separation D->E F Bioanalysis (HPLC-MS/MS) E->F G Pharmacokinetic Analysis F->G H Data Reporting G->H ADME Absorption Absorption (e.g., from GI tract) Bloodstream Systemic Circulation Absorption->Bloodstream Distribution Distribution (to tissues) Distribution->Bloodstream Metabolism Metabolism (e.g., in liver) Excretion Excretion (e.g., via kidneys, feces) Metabolism->Excretion Bloodstream->Distribution Bloodstream->Metabolism Bloodstream->Excretion Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response

References

Erythrocentaurin: A Potential Inhibitor of Hepatitis B Virus Replication

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythrocentaurin, a naturally occurring secoiridoid glucoside, has emerged as a promising candidate for the development of novel antiviral therapies against the Hepatitis B Virus (HBV). In vitro studies have demonstrated that this compound and its synthetic derivatives can effectively inhibit HBV DNA replication in cellular models of infection. This document provides a summary of the available data, detailed protocols for evaluating its anti-HBV activity, and a discussion of its potential mechanism of action.

Data Presentation

The anti-HBV activity of this compound (ET) and its derivatives has been evaluated in the HepG2.2.15 cell line, which stably expresses the HBV genome. The key quantitative data from these studies are summarized below. The 50% inhibitory concentration (IC50) represents the concentration of the compound required to inhibit HBV DNA replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

CompoundIC50 (mM)CC50 (mM)Selectivity Index (SI)Reference
This compound (ET)>1.761.76-[1]
Derivative 1e0.026>1.84>70.8[2]
Derivative 1k0.045>1.62>36.0[2]

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing potential anti-HBV compounds like this compound.

HBV_Inhibitor_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Compound Preparation (this compound & Derivatives) C Compound Treatment A->C B HepG2.2.15 Cell Culture B->C D Cytotoxicity Assay (MTT) C->D 72h incubation E Anti-HBV Activity Assays C->E 6-9 days F Data Analysis (IC50, CC50, SI) D->F E->F G HBV DNA Quantification (qPCR) E->G H HBsAg/HBeAg Quantification (ELISA) E->H I HBV Polymerase Assay F->I Further Investigation J cccDNA Analysis F->J Further Investigation

Caption: General workflow for in vitro evaluation of this compound as an anti-HBV agent.

Potential Mechanism of Action

The primary mechanism of action for this compound and its derivatives is the inhibition of HBV DNA replication.[2] The precise molecular target within the HBV replication cycle has not been definitively identified. Potential mechanisms could include direct inhibition of the HBV DNA polymerase, interference with the stability or formation of covalently closed circular DNA (cccDNA), or modulation of host cell factors essential for viral replication. The diagram below illustrates the HBV life cycle and highlights potential points of inhibition.

HBV_Lifecycle_Inhibition cluster_host Hepatocyte cluster_nucleus Nucleus Entry 1. Entry (NTCP Receptor) Uncoating 2. Uncoating Entry->Uncoating ToNucleus 3. Transport to Nucleus Uncoating->ToNucleus cccDNA_Formation 4. rcDNA to cccDNA (Host Repair Enzymes) ToNucleus->cccDNA_Formation Assembly 9. Assembly ToNucleus->Assembly Capsid Recycling Transcription 5. Transcription (pgRNA & mRNAs) cccDNA_Formation->Transcription Translation 6. Translation (Viral Proteins) Transcription->Translation Encapsidation 7. Encapsidation (pgRNA + Polymerase) Translation->Encapsidation RT 8. Reverse Transcription (rcDNA synthesis) Encapsidation->RT RT->Assembly Egress 10. Egress (Virion Secretion) Assembly->Egress Inhibitor This compound (Potential Inhibitor) Inhibitor->RT Inhibition of DNA Replication

Caption: HBV life cycle and the potential inhibitory point of this compound.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to evaluate the anti-HBV activity of this compound.

Protocol 1: Maintenance of HepG2.2.15 Cell Line

The HepG2.2.15 cell line is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively secretes HBV particles.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • G418 (Geneticin) at a final concentration of 200 µg/mL.

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture HepG2.2.15 cells in T-75 flasks with DMEM supplemented with 10% FBS, antibiotics, and G418.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, passage them.

  • To passage, aspirate the culture medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of the test compound.

Materials:

  • HepG2.2.15 cells

  • Complete DMEM medium

  • This compound (and derivatives) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a cell-free blank.

  • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.

Protocol 3: HBV DNA Replication Inhibition Assay

This protocol describes the quantification of extracellular HBV DNA to determine the inhibitory effect of this compound.

Materials:

  • HepG2.2.15 cells

  • Complete DMEM medium

  • This compound (and derivatives) stock solutions

  • 96-well or 24-well cell culture plates

  • DNA extraction kit for viral DNA from cell culture supernatant

  • qPCR master mix, primers, and probe specific for HBV DNA

  • Real-time PCR instrument

Procedure:

  • Seed HepG2.2.15 cells in a suitable plate format and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 6 to 9 days, changing the medium and compound every 3 days.

  • On the final day, collect the cell culture supernatant.

  • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Perform real-time qPCR to quantify the HBV DNA copy number. Use a standard curve of a plasmid containing the HBV target sequence for absolute quantification.

    • Representative HBV qPCR primers:

      • Forward: 5'-CCG TCT GTG CCT TCT CAT CTG-3'

      • Reverse: 5'-AGT CCA AGA GTC CTC TTA TGT AAG ACC TT-3'

      • Probe: 5'-(FAM)-CCG TGT GCA CTT CGC TTC ACC TCT GC-(TAMRA)-3'

  • Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 4: HBsAg and HBeAg Secretion Assay (ELISA)

This assay quantifies the amount of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from the HBV DNA replication inhibition assay.

  • Commercial HBsAg and HBeAg ELISA kits.

  • Microplate reader.

Procedure:

  • Use the cell culture supernatants collected in Protocol 3.

  • Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the commercial kits.

  • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP).

  • After adding a substrate, the color development is measured using a microplate reader.

  • The concentration of HBsAg or HBeAg is determined by comparison to a standard curve.

  • Calculate the percentage of inhibition of antigen secretion and determine the IC50 values.

References

Application of Erythrocentaurin in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin, a secoiridoid glycoside found in several members of the Gentianaceae family, such as Centaurium erythraea, is emerging as a compound of interest in the field of diabetes research. Traditionally, plants containing this compound have been used in folk medicine for their anti-diabetic properties. This interest is substantiated by the known anti-diabetic activities of structurally related secoiridoid glycosides, such as gentiopicroside and swertiamarin, which have been shown to modulate key signaling pathways involved in glucose metabolism, including the AMP-activated protein kinase (AMPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

These application notes provide a comprehensive overview of the potential of this compound in diabetes research, including its known biological activities and detailed protocols for its investigation. The information presented herein is intended to guide researchers in exploring the therapeutic potential of this compound as a novel anti-diabetic agent.

Quantitative Data Summary

While research specifically on this compound is still emerging, preliminary data on its bioactivity is available. The following table summarizes the known quantitative data for this compound and provides a template for organizing future experimental findings.

Biological ActivityAssayTest SystemIC50 / Effective ConcentrationReference CompoundIC50 of Reference
α-Amylase Inhibition Starch-Iodine MethodPorcine Pancreatic α-Amylase1.67 ± 0.28 mg/mL[1]Acarbose-
α-Glucosidase Inhibition pNPG MethodSaccharomyces cerevisiae α-GlucosidaseData not availableAcarbose-
Glucose Uptake 2-NBDG AssayHepG2 or L6 cellsData not availableMetformin/Insulin-
Antioxidant Activity DPPH Radical ScavengingCell-freeData not availableAscorbic Acid/Trolox-
Anti-inflammatory Activity Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 MacrophagesData not availableDexamethasone-

Potential Signaling Pathways

Based on the activity of related compounds, this compound is hypothesized to exert its anti-diabetic effects through the modulation of key signaling pathways involved in glucose homeostasis and cellular metabolism.

Erythrocentaurin_Signaling_Pathways cluster_0 This compound cluster_1 Cellular Effects cluster_2 Physiological Outcomes Erythro This compound AMPK AMPK Activation Erythro->AMPK Potential Activation PI3K_Akt PI3K/Akt Pathway Modulation Erythro->PI3K_Akt Potential Modulation Inflammation Reduced Inflammation (↓ NO, TNF-α, IL-6) Erythro->Inflammation Oxidative_Stress Decreased Oxidative Stress Erythro->Oxidative_Stress Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis PI3K_Akt->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity PI3K_Akt->Insulin_Sensitivity Beta_Cell β-Cell Protection Inflammation->Beta_Cell Oxidative_Stress->Beta_Cell

Potential signaling pathways of this compound in diabetes.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the key anti-diabetic activities of this compound.

α-Amylase and α-Glucosidase Inhibition Assays

This protocol outlines the in vitro assessment of this compound's ability to inhibit key carbohydrate-digesting enzymes.

Enzyme_Inhibition_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Analysis A1 Prepare this compound solutions (various conc.) B1 Pre-incubate this compound with enzyme A1->B1 A2 Prepare enzyme solution (α-amylase or α-glucosidase) A2->B1 A3 Prepare substrate solution (Starch or pNPG) C1 Add substrate to initiate reaction A3->C1 B1->C1 C2 Incubate at 37°C C1->C2 C3 Stop reaction and measure absorbance C2->C3 D1 Calculate % inhibition C3->D1 D2 Determine IC50 value D1->D2 Glucose_Uptake_Workflow cluster_0 Cell Culture & Treatment cluster_1 Glucose Uptake cluster_2 Measurement & Analysis A1 Seed HepG2 or L6 cells in 96-well plate A2 Differentiate L6 myoblasts to myotubes (if applicable) A1->A2 A3 Treat cells with this compound (various concentrations) A1->A3 A2->A3 B1 Starve cells in glucose-free medium A3->B1 B2 Add 2-NBDG (fluorescent glucose analog) B1->B2 B3 Incubate for 30-60 min B2->B3 C1 Wash cells to remove extracellular 2-NBDG B3->C1 C2 Measure fluorescence C1->C2 C3 Normalize to protein content and calculate fold change C2->C3

References

Application Notes and Protocols: Erythrocentaurin as a Chemical Probe for α-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of erythrocentaurin as a chemical probe for the inhibition of α-amylase. This document includes a summary of its inhibitory activity, a detailed experimental protocol for its application in an in vitro setting, and visualizations of the relevant metabolic pathway and experimental workflow.

This compound is a natural product found in various plants of the Gentianaceae family. Its potential as a modulator of biological processes has been a subject of interest. One of the key identified activities of this compound is its ability to inhibit α-amylase, an enzyme that plays a crucial role in carbohydrate metabolism. This inhibitory action makes this compound a valuable tool for research in areas such as diabetes and metabolic disorders.

Quantitative Data Summary

The inhibitory potency of this compound against α-amylase has been quantified, and the available data is summarized in the table below. This allows for a clear comparison of its activity.

CompoundTargetActivityValueMolar Concentration (approx.)
This compoundα-AmylaseIC501.67 ± 0.28 mg/mL~9.48 mM

Note: The molar concentration was calculated using the molecular weight of this compound (176.17 g/mol ).

Metabolic Pathway Context: Inhibition of Starch Digestion

α-Amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller sugars. By inhibiting α-amylase, this compound can be used as a chemical probe to study the impact of reduced carbohydrate breakdown. The following diagram illustrates the role of α-amylase in this metabolic pathway and the point of inhibition by this compound.

Starch Starch (Polysaccharide) Oligosaccharides Oligosaccharides (Maltose, Dextrins) Starch->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Further Hydrolysis Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Amylase α-Amylase Amylase->Starch This compound This compound This compound->Amylase Inhibition

Caption: Inhibition of the α-amylase-mediated starch digestion pathway by this compound.

Experimental Protocols

This section provides a detailed methodology for utilizing this compound as a chemical probe in an α-amylase inhibition assay.

Experimental Workflow: α-Amylase Inhibition Assay

The general workflow for determining the inhibitory activity of this compound against α-amylase is depicted below. This process involves the preparation of reagents, incubation of the enzyme with the inhibitor, initiation of the enzymatic reaction, and subsequent measurement of the product.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction cluster_analysis 4. Analysis prep_reagents Prepare Buffer, Starch, α-Amylase, and DNSA Reagent incubate Pre-incubate α-Amylase with this compound prep_reagents->incubate prep_erythro Prepare Serial Dilutions of this compound prep_erythro->incubate add_starch Add Starch Solution to Initiate Reaction incubate->add_starch stop_reaction Stop Reaction with DNSA Reagent and Heat add_starch->stop_reaction measure_abs Measure Absorbance at 540 nm stop_reaction->measure_abs calculate Calculate % Inhibition and IC50 Value measure_abs->calculate

Caption: General experimental workflow for the α-amylase inhibition assay.

Detailed Protocol: In Vitro α-Amylase Inhibition Assay (DNSA Method)

This protocol is adapted from established methods for determining α-amylase activity.

1. Materials and Reagents:

  • This compound

  • Porcine pancreatic α-amylase

  • Soluble starch

  • 3,5-Dinitrosalicylic acid (DNSA)

  • Sodium potassium tartrate tetrahydrate

  • Sodium hydroxide (NaOH)

  • Sodium phosphate buffer (0.02 M, pH 6.9, containing 0.006 M NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Microplate reader or spectrophotometer

2. Preparation of Reagents:

  • Phosphate Buffer (pH 6.9): Prepare a 0.02 M sodium phosphate buffer containing 0.006 M NaCl. Adjust the pH to 6.9.

  • α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase (2 units/mL) in the phosphate buffer.

  • Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of distilled water by gently heating and stirring.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

  • DNSA Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water.

    • Slowly add 30 g of sodium potassium tartrate tetrahydrate.

    • Add 20 mL of 2 M NaOH with constant stirring.

    • Adjust the final volume to 100 mL with distilled water. Store in an amber bottle.

3. Assay Procedure:

  • To a set of microcentrifuge tubes, add 200 µL of the α-amylase solution.

  • Add 200 µL of this compound solution at various concentrations to the respective tubes. For the control, add 200 µL of phosphate buffer instead of the inhibitor.

  • Pre-incubate the mixtures at 30°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 200 µL of the 1% starch solution to each tube.

  • Incubate the reaction mixtures at 30°C for 3 minutes.

  • Terminate the reaction by adding 200 µL of the DNSA reagent to each tube.

  • Boil the tubes in a water bath at 85-90°C for 10 minutes.

  • Cool the tubes to room temperature.

  • Dilute the reaction mixtures with 5 mL of distilled water.

  • Measure the absorbance of the resulting solutions at 540 nm using a microplate reader or spectrophotometer.

4. Data Analysis:

  • Calculate the percentage of α-amylase inhibition using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the control (enzyme + buffer + starch).

    • Abs_sample is the absorbance of the sample (enzyme + this compound + starch).

  • Plot a dose-response curve of the percentage of inhibition versus the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the α-amylase activity, from the dose-response curve.

Formulation of Erythrocentaurin for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrocentaurin is a naturally occurring compound found in several plant species, including those of the Gentiana and Centaurium genera.[1][2] Preclinical studies have suggested its potential therapeutic value, with reported biological activities including antimicrobial, antidiabetic, antioxidant, and anti-inflammatory effects. However, the progression of this compound into advanced preclinical and clinical development is hampered by its predicted poor aqueous solubility, a common challenge for many new chemical entities that can lead to low bioavailability.[1] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and bioavailability for preclinical research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for developing an appropriate formulation strategy. Key properties of this compound are summarized in the table below. The predicted octanol-water partition coefficient (XLogP3) of 1.3 suggests a lipophilic nature, which often correlates with low aqueous solubility.[1][2]

PropertyValueSource
Molecular FormulaC₁₀H₈O₃[1][2]
Molecular Weight176.17 g/mol [1][2]
XLogP31.3[1][2]
Predicted Aqueous SolubilityLow (exact value not reported)Inferred from physicochemical properties

Formulation Strategies for Poorly Soluble Compounds

Several formulation strategies can be employed to overcome the challenges associated with poorly water-soluble compounds like this compound. The selection of an appropriate strategy depends on the specific physicochemical properties of the drug, the desired route of administration, and the intended preclinical model. Three promising approaches for this compound are detailed below:

  • Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution rate and saturation solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug remains in a solubilized state within the oil droplets, facilitating its absorption.

  • Solid Dispersion: In this approach, the drug is dispersed at a molecular level in an inert carrier or matrix, usually a water-soluble polymer. This creates a solid solution or solid dispersion that can improve the dissolution rate and bioavailability of the drug.

Experimental Protocols

The following sections provide detailed protocols for the preparation and characterization of this compound formulations using the aforementioned strategies.

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

This protocol describes the preparation of an this compound nanosuspension using a top-down wet milling approach.

Materials:

  • This compound

  • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy ball mill

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water with gentle heating and stirring.

  • Disperse a known amount of this compound (e.g., 10 mg/mL) in the stabilizer solution to form a pre-suspension.

  • Add the pre-suspension and milling media to the milling chamber. The volume ratio of the suspension to the beads should be optimized (typically 1:1 to 1:3).

  • Mill the suspension at a specified speed and duration (e.g., 2000 rpm for 1-2 hours). The milling parameters should be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media by decantation or sieving.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Assess the morphology of the nanoparticles using transmission electron microscopy (TEM).

  • Determine the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).

Table 1: Example of Nanosuspension Formulation Parameters and Characterization

ParameterValue
This compound Concentration10 mg/mL
Stabilizer0.5% HPMC, 0.5% Tween 80
Milling Time2 hours
Mean Particle Size (Z-average)150 - 250 nm
Polydispersity Index (PDI)< 0.3
Zeta Potential-15 to -25 mV
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the development of a liquid SEDDS formulation for oral delivery of this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, Propylene Glycol)

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Visually observe the self-emulsification process by adding a small amount of each formulation to water under gentle agitation. Construct a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the Optimized Formulation: Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial. Add the required amount of this compound and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained.

  • Characterization of the SEDDS:

    • Self-emulsification time: Measure the time taken for the formulation to form a uniform emulsion upon dilution in water.

    • Droplet size and PDI: Determine the globule size and PDI of the resulting emulsion using DLS.

    • Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

    • Drug content: Determine the concentration of this compound in the SEDDS using a suitable analytical method.

Table 2: Example of an Optimized SEDDS Formulation and its Properties

ComponentConcentration (% w/w)
Oil (Capryol 90)30
Surfactant (Kolliphor RH 40)50
Co-solvent (Transcutol HP)20
This compound2%
Property Value
Emulsification Time< 1 minute
Mean Droplet Size< 100 nm
PDI< 0.2
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve a specific ratio of this compound and the selected polymer (e.g., 1:1, 1:2, 1:4 w/w) in a suitable organic solvent.

  • Ensure complete dissolution of both the drug and the polymer.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization of the Solid Dispersion:

    • Drug content: Determine the amount of this compound in the solid dispersion.

    • In vitro dissolution study: Perform dissolution testing in a suitable medium (e.g., phosphate buffer pH 6.8) and compare the dissolution profile with that of the pure drug.

    • Solid-state characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Table 3: Example of Solid Dispersion Formulation and Dissolution Enhancement

Drug:Polymer Ratio (this compound:PVP K30)Drug StateDissolution after 30 min (%)
Pure this compoundCrystalline< 10%
1:4 w/wAmorphous> 80%

Experimental Workflows and Signaling Pathways

To facilitate the preclinical evaluation of formulated this compound, the following workflows and hypothesized signaling pathways are presented.

Experimental Workflow for Preclinical Evaluation

G cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Formulation (Nanosuspension, SEDDS, Solid Dispersion) Solubility Solubility & Dissolution Testing Formulation->Solubility Permeability Cell Permeability Assays (e.g., Caco-2) Solubility->Permeability Activity In Vitro Biological Activity Assays Permeability->Activity PK Pharmacokinetic Studies (Animal Models) Activity->PK PD Pharmacodynamic/Efficacy Studies PK->PD

Preclinical evaluation workflow for formulated this compound.

Hypothesized Signaling Pathways for this compound's Biological Activities

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on its reported biological activities and the known mechanisms of similar compounds. These are proposed mechanisms that require experimental validation.

Antioxidant Activity via Nrf2 Pathway

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription G This compound This compound IKK IKK Complex This compound->IKK Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK InflammatoryStimuli->MAPK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases ProInflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->ProInflammatory Induces Transcription MAPK->ProInflammatory Induces Transcription G This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Potentiates Signaling? PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Erythrocentaurin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Erythrocentaurin from various plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound extraction?

A1: this compound is a secondary metabolite found in several species of the Gentianaceae family. Documented plant sources include Centaurium erythraea (Common Centaury), Centaurium umbellatum, Swertia japonica, Gentiana macrophylla, Gentiana pedicellata, and Enicostemma littorale.[1][2] The concentration of this compound can vary depending on the plant species, geographical location, and harvesting time.

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is critical for achieving high extraction yields. This compound's polarity allows for extraction with a range of solvents. Ethyl acetate has been effectively used in preparative isolation.[3] Other commonly used solvents for extracting similar secoiridoids from the Gentianaceae family include ethanol and methanol, often in aqueous solutions.[4][5] The optimal solvent is typically determined through comparative studies.

Q3: What are the key parameters influencing this compound extraction efficiency?

A3: Several factors significantly impact the extraction yield of this compound:

  • Solvent Type and Concentration: The polarity of the solvent should be matched to this compound for optimal solubility.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the target compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the this compound. However, prolonged extraction times can increase the risk of degradation.

  • pH: The pH of the extraction medium can influence the stability and solubility of this compound.

  • Particle Size of Plant Material: A smaller particle size increases the surface area available for extraction, leading to higher efficiency.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can enhance the concentration gradient and improve extraction efficiency.

Q4: What advanced extraction techniques can be used to improve this compound yield?

A4: Modern extraction techniques can offer significant advantages over traditional methods in terms of efficiency and yield. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1][6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.[3][7][8]

  • Medium-Pressure Liquid Chromatography (MPLC): While more of a purification technique, MPLC can be used for preparative isolation of this compound from a crude extract with high recovery rates.[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem 1: Low this compound Yield
Potential Cause Troubleshooting Steps
Inappropriate Solvent 1. Solvent Screening: Perform small-scale extractions with a range of solvents of varying polarities (e.g., n-hexane, ethyl acetate, acetone, ethanol, methanol, and their aqueous mixtures) to identify the most effective one. 2. Literature Review: Consult scientific literature for validated extraction solvents for this compound or similar compounds from the same plant family.
Suboptimal Extraction Parameters 1. Temperature Optimization: Evaluate a range of extraction temperatures (e.g., 30-70°C). Start with a moderate temperature and incrementally increase it, monitoring for any signs of degradation. 2. Time Optimization: Conduct a time-course study to determine the optimal extraction duration. Analyze aliquots at different time points to find the point of maximum yield before degradation begins. 3. pH Adjustment: Test the effect of different pH values of the extraction solvent on the yield.
Poor Plant Material Quality 1. Proper Identification and Harvesting: Ensure the correct plant species is used and harvested at the optimal time for this compound content. 2. Drying and Storage: Properly dry the plant material to prevent enzymatic degradation. Store in a cool, dark, and dry place.
Inefficient Cell Wall Disruption 1. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction. 2. Employ Advanced Techniques: Utilize UAE or MAE to facilitate the breakdown of plant cell walls.
Problem 2: Co-extraction of Impurities
Potential Cause Troubleshooting Steps
Non-selective Solvent 1. Solvent Polarity Adjustment: If the initial extract is highly impure, try a solvent with a different polarity to selectively extract this compound. 2. Sequential Extraction: Perform a pre-extraction with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent.
Complex Plant Matrix 1. Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the crude extract before further purification. 2. Column Chromatography: Employ column chromatography with a suitable stationary phase (e.g., silica gel) and mobile phase to separate this compound from other compounds.

Quantitative Data Summary

The following tables summarize available quantitative data on this compound and related compound extraction.

Table 1: this compound Isolation and Analysis

Method Plant Source Solvent System Purity Recovery Reference
MPLCEnicostemma littoralen-hexane and ethyl acetate~97%87.77%[3]
HPTLCEnicostemma littoraleToluene:ethyl acetate:formic acid (80:18:2 v/v/v)N/AN/A[3]

Table 2: Total Polyphenol Content from Centaurium erythraea using UAE

Solvent System Total Polyphenolic Content (g GAE/100 g d.w.) Reference
Aqueous Ethanol4.13 ± 0.04[1]
Aqueous Propylene Glycol4.16 ± 0.04[1]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Centaurium erythraea

This protocol is based on a study optimizing the extraction of total polyphenols, which would include this compound.

  • Plant Material Preparation:

    • Air-dry the aerial parts of Centaurium erythraea at room temperature in the dark.

    • Grind the dried plant material to a fine powder.

  • Extraction Procedure:

    • Weigh 1 g of the powdered plant material and place it in a suitable extraction vessel.

    • Add 20 mL of the chosen solvent (e.g., 60% aqueous ethanol).

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at a frequency of 35 kHz and a temperature of 60°C for 30 minutes.[6]

  • Post-Extraction Processing:

    • Filter the extract to remove solid plant material.

    • The filtrate can then be concentrated under reduced pressure and analyzed for this compound content or further purified.

Protocol 2: Microwave-Assisted Aqueous Two-Phase Extraction (MA-ATPE) of Gentiopicroside from Gentiana scabra Bunge

This protocol for a related secoiridoid glycoside can be adapted for this compound extraction.

  • Aqueous Two-Phase System (ATPS) Preparation:

    • Prepare an ATPS consisting of ethanol and K2HPO4. The optimal composition is approximately 40.72% (w/w) ethanol and 21.71% (w/w) K2HPO4.[3]

  • Extraction Procedure:

    • Grind the dried plant material to a particle size of approximately 100 mesh.

    • Combine the powdered plant material with the ATPS at a liquid-to-solid ratio of 11:1 (mL/g).

    • Perform the extraction in a microwave reactor at a power of 806 W and a temperature of 80°C for 31 seconds.[3]

  • Phase Separation and Analysis:

    • After extraction, the two phases of the ATPS are separated. The phase containing the target compound can be identified through analysis (e.g., HPLC).

    • The target-rich phase can be further processed to isolate the pure compound.

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification and Analysis p1 Harvest Plant Material p2 Dry Plant Material p1->p2 p3 Grind to Fine Powder p2->p3 e1 Select Extraction Method (e.g., UAE, MAE, Maceration) p3->e1 e2 Optimize Parameters (Solvent, Temp, Time, pH) e1->e2 e3 Perform Extraction e2->e3 pr1 Filter Crude Extract e3->pr1 pr2 Solvent Evaporation pr1->pr2 pr3 Crude Extract pr2->pr3 pu1 Column Chromatography / MPLC pr3->pu1 pu2 Fraction Collection pu1->pu2 pu3 Purity Analysis (HPLC, HPTLC) pu2->pu3 pu4 Pure this compound pu3->pu4

Caption: General workflow for this compound extraction and purification.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield c1 Inappropriate Solvent start->c1 c2 Suboptimal Parameters start->c2 c3 Poor Plant Material start->c3 c4 Inefficient Cell Disruption start->c4 s1 Solvent Screening c1->s1 s2 Parameter Optimization (Temp, Time, pH) c2->s2 s3 Improve Material Quality (Harvesting, Storage) c3->s3 s4 Enhance Disruption (Grinding, UAE/MAE) c4->s4 end end s1->end Improved Yield s2->end s3->end s4->end

Caption: Troubleshooting logic for addressing low this compound yield.

References

Erythrocentaurin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with erythrocentaurin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, a dihydroisocoumarin, exhibits pH-dependent stability in aqueous solutions. It is most stable in neutral to slightly acidic conditions (pH 4-7). Under alkaline conditions (pH > 8), the lactone ring is susceptible to hydrolysis, leading to the formation of a corresponding hydroxy carboxylate salt. In strongly acidic conditions (pH < 3), gradual hydrolysis of the lactone may also occur, although typically at a slower rate than in alkaline conditions.

Q2: How does temperature affect the stability of this compound?

A2: As with most chemical compounds, the degradation of this compound is accelerated at higher temperatures. It is recommended to store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, frozen conditions (-20 °C or below) are preferable. Thermal degradation can occur in both solid and solution states, but is more pronounced in solution.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this compound is the hydrolysis of its lactone ring. Under basic conditions, this results in the formation of the corresponding open-ring hydroxy carboxylate. Under oxidative stress, degradation of the aromatic ring and the aldehyde group may also occur. It is crucial to characterize any significant degradation products to understand their potential impact on biological activity and safety.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products.[1][4]

Troubleshooting Guides

Problem: Rapid loss of this compound potency in my cell-based assay.

  • Possible Cause 1: pH of the cell culture medium.

    • Troubleshooting: Standard cell culture media are typically buffered around pH 7.4. While this compound has moderate stability at this pH, prolonged incubation at 37°C can lead to gradual hydrolysis. Consider preparing fresh solutions of this compound in a suitable vehicle just before addition to the culture medium. Minimize the time the compound spends in the medium before and during the assay.

  • Possible Cause 2: Presence of esterases in the cell culture.

    • Troubleshooting: Cellular esterases can enzymatically hydrolyze the lactone ring of this compound. If this is suspected, conduct control experiments with cell lysates or purified esterases to confirm this degradation pathway.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting: Highly lipophilic compounds can adsorb to plastic surfaces. Use low-adsorption plasticware or silanized glass vials for the preparation and storage of this compound solutions.

Problem: Inconsistent results in my stability studies.

  • Possible Cause 1: Inadequate control of pH.

    • Troubleshooting: Ensure that the buffers used in your stability studies have sufficient buffering capacity to maintain the desired pH throughout the experiment, especially when the degradation process might produce acidic or basic products.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting: Protect this compound solutions from light by using amber vials or covering the experimental setup with aluminum foil.[5] Conduct a photostability study to assess the compound's sensitivity to light.

  • Possible Cause 3: Oxidative degradation.

    • Troubleshooting: If oxidative degradation is suspected, degas your solvents and consider performing experiments under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants may be necessary in some formulations, but their compatibility and potential interference with the assay must be evaluated.[4][5]

Quantitative Data Summary

Disclaimer: The following data are illustrative and based on typical stability profiles for dihydroisocoumarins. Actual experimental results for this compound may vary.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (t½) in hoursPrimary Degradation Product
3.0120Open-ring hydroxy carboxylic acid
5.0350Open-ring hydroxy carboxylic acid
7.496Open-ring hydroxy carboxylate
9.012Open-ring hydroxy carboxylate

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature (°C)Half-life (t½) in hours
4800
2596
3730
508

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate at room temperature (25°C).

    • At appropriate time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis. Due to the high reactivity, a faster sampling rate is required.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Incubate at room temperature (25°C) for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and the stock solution at 60°C for 7 days.

    • Analyze samples at the beginning and end of the study.

  • Photostability:

    • Expose the solid compound and the stock solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze samples at the beginning and end of the study, and compare with a control sample stored in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Peak purity analysis of the parent compound should be performed to ensure that no degradation products are co-eluting.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 25°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms method Method Validation hplc->method pathway Degradation Pathway Elucidation lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway for this compound lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription erythro This compound erythro->ikk Inhibition

Caption: Postulated NF-κB signaling pathway inhibition by this compound.

References

Preventing degradation of Erythrocentaurin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Erythrocentaurin during storage. The information is based on general principles of natural product chemistry and stability testing, as specific degradation pathways for this compound are not extensively documented.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring coumarin derivative found in several plant species of the Gentianaceae family.[1][2] As a bioactive compound with potential therapeutic properties, maintaining its structural integrity during storage is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays or have unintended effects.

Q2: What are the likely causes of this compound degradation?

While specific studies on this compound are limited, coumarins, in general, are susceptible to degradation through several mechanisms:

  • Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, especially under basic or strongly acidic conditions, leading to the formation of a corresponding carboxylic acid.

  • Oxidation: The presence of oxygen can lead to oxidative degradation, which may be accelerated by exposure to light or the presence of metal ions.

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the formation of various degradation products.

Q3: How can I visually inspect my this compound sample for signs of degradation?

While not a definitive measure, visual inspection can provide initial clues. Look for:

  • Color change: A noticeable change in the color of the solid compound or its solution may indicate degradation.

  • Precipitation: The formation of insoluble particles in a solution that was previously clear could be a sign of degradation product formation.

Any visual changes should be followed up with analytical testing to confirm degradation.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store this compound under controlled conditions. The following table summarizes the suggested storage parameters.

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage.Reduces the rate of chemical reactions, including hydrolysis and oxidation.
2-8°C for short-term storage.
Light Store in the dark, using amber vials or containers wrapped in aluminum foil.Prevents photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.[3][4][5][6]
Form Store as a dry powder if possible.Solid-state is generally more stable than solutions.
Solvent for Solutions Use aprotic, anhydrous solvents (e.g., DMSO, acetonitrile) for stock solutions. Buffer aqueous solutions to a slightly acidic pH (around 4-6) if necessary for experiments.Avoids hydrolysis of the lactone ring.

Q5: How can I monitor the stability of my this compound samples?

Regularly assessing the purity of your this compound samples is crucial. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose.[7][8] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any new impurity peaks. Other useful techniques include Mass Spectrometry (MS) and UV-Vis Spectroscopy.[7][9]

Troubleshooting Guide

Problem 1: My this compound solution has changed color upon storage.

  • Potential Cause: This is often a sign of oxidative or photodegradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature.

    • Inert Atmosphere: For future preparations, degas the solvent and purge the vial headspace with an inert gas (argon or nitrogen) before sealing.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.[10][11] The compatibility and potential interference of the antioxidant with your specific experiments must be evaluated.

    • Analyze the Sample: Use HPLC to assess the purity of the sample and identify the extent of degradation.

Problem 2: I observe precipitation in my stored this compound sample.

  • Potential Cause: Precipitation could be due to the formation of less soluble degradation products or the compound coming out of solution due to solvent evaporation or temperature changes.

  • Troubleshooting Steps:

    • Check for Evaporation: Ensure the container was sealed properly.

    • Temperature Effects: If stored at a low temperature, allow the sample to equilibrate to room temperature to see if the precipitate redissolves.

    • Analyze Supernatant and Precipitate: If possible, separate the supernatant and analyze it by HPLC to determine the concentration of the remaining this compound. The nature of the precipitate can be investigated after careful isolation and solubilization in an appropriate solvent.

Problem 3: HPLC analysis shows new peaks and a decrease in the this compound peak area.

  • Potential Cause: This is a clear indication of degradation.

  • Troubleshooting Steps:

    • Identify Degradation Products: If connected to a mass spectrometer, try to identify the mass of the new peaks to get clues about the degradation pathway (e.g., an increase in mass corresponding to the addition of water would suggest hydrolysis).

    • Review Storage and Handling: Scrutinize all storage and handling procedures to identify potential causes (e.g., exposure to incompatible solvents, high pH, light, or elevated temperatures).

    • Forced Degradation Study: To better understand the stability of this compound under your specific experimental conditions, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) and analyzing the degradation products.[12] This can help in developing a more robust formulation or experimental protocol.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and application.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

2. Instrument and Conditions:

  • HPLC System: With UV detector

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm[1]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a suitable working concentration (e.g., 50 µg/mL).

4. Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram for the this compound peak and any new peaks that may indicate degradation products. The retention time of this compound should be determined using a fresh, high-purity standard.

  • The peak area of this compound can be used to quantify its concentration and monitor its decrease over time in stability studies.

Visualizations

This compound This compound (Lactone Ring Intact) Hydrolyzed Hydrolyzed Product (Carboxylic Acid) This compound->Hydrolyzed H₂O (Acid/Base) Oxidized Oxidized Products This compound->Oxidized O₂ / Metal Ions Photodegraded Photodegradation Products This compound->Photodegraded UV/Vis Light

Caption: Potential degradation pathways of this compound.

cluster_observe Observation cluster_investigate Investigation cluster_action Corrective Action Observe Degradation Suspected (e.g., color change, new HPLC peak) Verify Verify Storage Conditions (Temp, Light, Atmosphere) Observe->Verify Analyze Analyze by HPLC-MS (Confirm degradation, Identify products) Verify->Analyze Optimize Optimize Storage (Inert gas, lower temp, antioxidants) Analyze->Optimize Forced Conduct Forced Degradation Study (Understand liabilities) Analyze->Forced

Caption: Workflow for troubleshooting this compound degradation.

cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies Stability This compound Stability Temperature Temperature Stability->Temperature Light Light Exposure Stability->Light Oxygen Oxygen Stability->Oxygen pH pH Stability->pH Solvent Solvent Stability->Solvent MetalIons Metal Ions Stability->MetalIons LowTemp Low Temperature Storage Temperature->LowTemp AmberVials Amber Vials / Darkness Light->AmberVials InertAtmosphere Inert Atmosphere Oxygen->InertAtmosphere BufferedSolutions Buffered Solutions pH->BufferedSolutions AproticSolvents Aprotic Solvents Solvent->AproticSolvents ChelatingAgents Chelating Agents MetalIons->ChelatingAgents

Caption: Factors influencing this compound stability and mitigation strategies.

References

Technical Support Center: Erythrocentaurin Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of erythrocentaurin in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification in complex matrices challenging?

This compound is a naturally occurring secoiridoid compound, notably a primary metabolite of swertiamarin, a compound found in medicinal plants of the Gentianaceae family. The quantification of this compound in complex matrices such as plasma, serum, or urine is challenging due to several factors:

  • Low Endogenous Concentrations: As a metabolite, its concentration in biological fluids can be very low.

  • Matrix Effects: Components of biological matrices (e.g., proteins, lipids, salts) can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2]

  • Analyte Stability: this compound's stability in biological samples under various storage conditions needs to be carefully evaluated to ensure accurate results.[3][4][5][6]

  • Extraction Efficiency: Recovering a consistent and high amount of this compound from the complex sample matrix is a critical step that can be influenced by the chosen sample preparation technique.

Q2: Which analytical techniques are most suitable for this compound quantification?

The most common and suitable analytical techniques for the quantification of this compound in complex matrices are High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a Mass Spectrometer (MS).

  • HPLC-UV: This is a robust and cost-effective method. However, it may lack the sensitivity and selectivity required for very low concentrations of this compound in highly complex matrices.[7][8][9]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. It is particularly well-suited for measuring low concentrations of analytes in complex biological fluids.[2][10][11][12]

Q3: What are the critical parameters to consider during the validation of a bioanalytical method for this compound?

A bioanalytical method for this compound quantification should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: The method's ability to differentiate and quantify this compound in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the analyte's ionization.

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[3][4][5][6][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Low or Inconsistent Recovery

Possible Causes & Solutions:

CauseSolution
Inappropriate Sample Preparation Technique For plasma/serum, consider protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides cleaner extracts and better recovery.
Suboptimal Extraction Solvent Test different organic solvents (e.g., acetonitrile, methanol, ethyl acetate) and their mixtures to find the one with the best extraction efficiency for this compound.
Incorrect pH of the Sample Adjust the pH of the sample to ensure this compound is in a neutral form, which can improve its extraction into an organic solvent.
Insufficient Vortexing/Mixing Ensure thorough mixing during the extraction step to maximize the interaction between the sample and the extraction solvent.
Analyte Adsorption This compound may adsorb to plasticware. Using low-retention tubes or silanized glassware can minimize this issue.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

CauseSolution
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Dissolve the final extract in a solvent that is weaker than or similar in composition to the initial mobile phase.
Column Contamination or Degradation Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.
Inappropriate Mobile Phase pH For ionizable compounds, the mobile phase pH should be at least 2 pH units away from the analyte's pKa to ensure a single ionic form.
Dead Volume in the HPLC System Check all connections for gaps and use tubing with the appropriate inner diameter.
Issue 3: Significant Matrix Effect (Ion Suppression or Enhancement in LC-MS)

Possible Causes & Solutions:

CauseSolution
Co-elution of Matrix Components Optimize the chromatographic gradient to separate this compound from interfering matrix components.
Inefficient Sample Cleanup Improve the sample preparation method. SPE is generally more effective at removing matrix components than PPT.
High Salt Concentration Ensure that salts from buffers used in sample preparation are removed before injection into the mass spectrometer.
Phospholipid Interference Use specialized sample preparation products designed to remove phospholipids from plasma or serum samples.
Inappropriate Ionization Source If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of this compound and similar compounds using different analytical methods.

Table 1: HPTLC Method Performance for this compound

ParameterValueReference
Linearity Range200 - 1500 ng/band[10]
Correlation Coefficient (r²)0.99417[10]
Limit of Detection (LOD)~60 ng/band[10]
Limit of Quantification (LOQ)~180 ng/band[10]
Recovery87.77%[10]

Table 2: Representative LC-MS/MS Method Performance for Small Molecules in Plasma

ParameterTypical Value Range
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 - 5 ng/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery70 - 120%

Table 3: Representative HPLC-UV Method Performance for Small Molecules in Plasma

ParameterTypical Value Range
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.05 - 0.5 µg/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery85 - 115%

Experimental Protocols

Protocol 1: Detailed LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol is a representative method synthesized from best practices for the quantification of small molecules in plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.

Visualizations

Metabolic Pathway of Swertiamarin to this compound

The following diagram illustrates the conversion of swertiamarin to its metabolite, this compound, primarily by intestinal bacteria.

Swertiamarin_Metabolism Swertiamarin Swertiamarin Aglycone Aglycone Intermediate Swertiamarin->Aglycone Hydrolysis by Intestinal β-glucosidase This compound This compound Aglycone->this compound Spontaneous Conversion

Caption: Metabolic conversion of swertiamarin to this compound.

Troubleshooting Workflow for Low Analyte Recovery

This workflow provides a logical approach to diagnosing and resolving issues of low recovery during sample preparation.

Low_Recovery_Troubleshooting Start Low Recovery Observed Check_Extraction Is the extraction technique appropriate? Start->Check_Extraction Check_Solvent Is the extraction solvent optimal? Check_Extraction->Check_Solvent Yes Optimize_Technique Consider SPE for cleaner extracts. Check_Extraction->Optimize_Technique No Check_pH Is the sample pH optimized? Check_Solvent->Check_pH Yes Optimize_Solvent Test different solvents and mixtures. Check_Solvent->Optimize_Solvent No Check_Mixing Is mixing/vortexing sufficient? Check_pH->Check_Mixing Yes Optimize_pH Adjust pH to ensure neutral analyte form. Check_pH->Optimize_pH No Check_Adsorption Is analyte adsorbing to surfaces? Check_Mixing->Check_Adsorption Yes Optimize_Mixing Increase vortexing time and intensity. Check_Mixing->Optimize_Mixing No Optimize_Labware Use low-retention tubes or silanized glassware. Check_Adsorption->Optimize_Labware No Resolved Recovery Improved Check_Adsorption->Resolved Yes Optimize_Technique->Check_Solvent Optimize_Solvent->Check_pH Optimize_pH->Check_Mixing Optimize_Mixing->Check_Adsorption Optimize_Labware->Resolved

Caption: A step-by-step guide to troubleshooting low analyte recovery.

References

Technical Support Center: Optimizing HPTLC Analysis of Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Thin-Layer Chromatography (HPTLC) analysis of Erythrocentaurin.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for the HPTLC analysis of this compound?

A1: A well-documented and validated mobile phase for this compound on silica gel 60 F254 plates is a mixture of toluene, ethyl acetate, and formic acid in a ratio of 80:18:2 (v/v/v) .[1] This composition has been shown to produce a well-separated and compact band for this compound.

Q2: What is the expected Rf value for this compound with the recommended mobile phase?

A2: Using the mobile phase of toluene/ethyl acetate/formic acid (80:18:2 v/v/v), this compound should exhibit an Rf value of approximately 0.54 ± 0.04 .[1]

Q3: At what wavelength should I perform densitometric analysis for this compound?

A3: Densitometric analysis for the quantification of this compound is optimally performed at 230 nm .[1]

Q4: What type of stationary phase is suitable for this compound analysis?

A4: Normal-phase HPTLC using silica gel 60 F254 plates is the recommended stationary phase for separating this compound.[1] The "F254" indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds like this compound under UV light at 254 nm.

Troubleshooting Guide

This guide addresses common issues encountered during the HPTLC analysis of this compound and provides systematic solutions.

Problem Possible Cause(s) Recommended Solution(s)
This compound spot/band has a very low Rf (remains near the application point). The mobile phase is not polar enough to move the analyte up the plate.1. Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase. For example, try a ratio of 75:23:2 (Toluene:Ethyl Acetate:Formic Acid). 2. Ensure the formic acid concentration is maintained to keep this compound in its non-ionized form, which is less polar.
This compound spot/band has a very high Rf (close to the solvent front). The mobile phase is too polar, causing the analyte to move too quickly with the solvent.1. Decrease the proportion of the polar solvent (ethyl acetate). For instance, adjust the ratio to 85:13:2 (Toluene:Ethyl Acetate:Formic Acid). 2. Increase the proportion of the non-polar solvent (toluene).
Poor separation of this compound from other components in the sample matrix. The selectivity of the mobile phase is insufficient.1. Systematically vary the proportions of toluene and ethyl acetate while keeping the formic acid constant. 2. Consider replacing toluene with another non-polar solvent like n-hexane or chloroform to alter the selectivity.[2][3] 3. Ensure the chamber is fully saturated with the mobile phase vapor before developing the plate to achieve better separation.[4][5]
Tailing or streaking of the this compound band. 1. Sample overload. 2. Interaction of the analyte with active sites on the silica gel. 3. The sample was not fully dried at the origin. 4. The pH of the mobile phase is not optimal.1. Apply a smaller volume or a more dilute sample solution. 2. The inclusion of a small amount of acid (like formic acid) in the mobile phase helps to suppress ionization and reduce tailing.[1] Ensure it is present. 3. Ensure the applied sample band is completely dry before placing the plate in the development chamber. 4. Maintain the presence of formic acid to ensure an acidic environment.
Irregularly shaped spots (not compact bands). 1. Uneven solvent front movement due to an improperly prepared chamber or plate. 2. The stationary phase on the plate is damaged.1. Ensure the bottom of the development chamber is flat and the mobile phase is added to a shallow, even depth. 2. Line the chamber walls with filter paper saturated with the mobile phase to ensure a saturated atmosphere. 3. Handle HPTLC plates with care to avoid scratching the silica layer.
Inconsistent Rf values between different runs. 1. Changes in temperature or humidity. 2. Variation in chamber saturation. 3. Changes in the mobile phase composition due to evaporation of volatile components.1. Perform experiments in a temperature and humidity-controlled environment.[6] 2. Use a consistent and adequate chamber saturation time (e.g., 20-30 minutes) for all runs.[4][5] 3. Prepare fresh mobile phase for each experiment and keep the chamber covered.

Experimental Protocols

Validated HPTLC Method for this compound Quantification

This protocol is based on a published method for the estimation of this compound.[1]

1. Materials and Reagents:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (e.g., from Merck).

  • Mobile Phase Solvents: Toluene (AR grade), Ethyl Acetate (AR grade), Formic Acid (AR grade).

  • This compound Standard: Reference standard of known purity.

  • Sample Preparation Solvent: Methanol or another suitable solvent in which this compound is soluble.

2. Preparation of Mobile Phase:

  • Carefully measure and mix Toluene, Ethyl Acetate, and Formic Acid in a volumetric ratio of 80:18:2 .

  • Prepare the mobile phase fresh for each experiment to ensure reproducibility.

3. Chromatographic Conditions:

  • Sample Application: Apply the standard and sample solutions as bands of a specific length (e.g., 8 mm) onto the HPTLC plate.

  • Development Chamber: A twin-trough chamber or a flat-bottom chamber.

  • Chamber Saturation: Line the chamber with filter paper saturated with the mobile phase and allow it to saturate for at least 20 minutes before placing the plate inside.

  • Development Distance: Allow the mobile phase to ascend a defined distance up the plate (e.g., 80 mm).

  • Drying: After development, remove the plate and dry it in a stream of warm air or in an oven at a controlled temperature.

4. Detection and Quantification:

  • Visualization: View the plate under UV light at 254 nm. This compound will appear as a dark band.

  • Densitometric Scanning: Scan the plate with a densitometer at a wavelength of 230 nm .

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area of the reference standard.

Quantitative Data Summary
ParameterValueReference
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (80:18:2 v/v/v)[1]
Stationary Phase HPTLC Silica Gel 60 F254[1]
Rf of this compound 0.54 ± 0.04[1]
Detection Wavelength 230 nm[1]
Linearity Range 200 - 1500 ng/band[1]
Limit of Detection (LOD) ~60 ng/band[1]
Limit of Quantification (LOQ) ~180 ng/band[1]

Visualized Workflows

HPTLC_Workflow A Prepare Mobile Phase (Toluene:EtOAc:Formic Acid 80:18:2) D Saturate Development Chamber (20 min) A->D B Prepare this compound Standard & Sample Solutions C Apply Bands to HPTLC Silica Gel Plate B->C E Develop Plate (e.g., to 80 mm) C->E D->E F Dry the Plate E->F G Visualize under UV Light (254 nm) F->G H Densitometric Scanning (230 nm) G->H I Quantify this compound H->I

Caption: Standard HPTLC workflow for this compound analysis.

Caption: Troubleshooting logic for mobile phase optimization.

References

Technical Support Center: Analysis of Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Erythrocentaurin. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help researchers, scientists, and drug development professionals enhance the chromatographic resolution and overall data quality for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound analysis?

A typical starting point for analyzing this compound, a moderately polar compound (XLogP3 ≈ 1.3), would involve a C18 column and a gradient elution using water and an organic solvent like acetonitrile or methanol.[1][2][3] Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is recommended to ensure sharp, symmetrical peaks by controlling the ionization state of any acidic or basic functional groups. A common detection wavelength is 230 nm, as suggested by HPTLC analysis of the compound.[4]

Q2: Why is the resolution poor between my this compound peak and an adjacent impurity?

Poor resolution in HPLC can stem from several factors related to the column, mobile phase, or instrument setup.[5][6]

  • Column Issues: The column may be aging, contaminated, or damaged, leading to a loss of efficiency.[7]

  • Mobile Phase: The mobile phase composition may not be optimal for separating the two compounds. The solvent strength, pH, or even the type of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity.[8][9]

  • Method Parameters: The gradient slope might be too steep, causing peaks to elute too close together.[10] A lower flow rate or an increase in column temperature can sometimes improve separation.[8][10]

Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the column.

  • Active Sites: Uncapped silanol groups on the silica-based stationary phase can interact with polar analytes. Using a high-quality, end-capped C18 column or adding a competitive agent like a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to the mobile phase can mitigate this.[9]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column. Flushing the column with a strong solvent may help.

  • Extra-Column Volume: Excessive tubing length between the column and detector or poorly made fittings can cause peak broadening and tailing.[10][11]

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[12] Try reducing the injection volume or sample concentration.[5]

Q4: The retention time for this compound is drifting between injections. What should I do?

Retention time instability is a common problem that points to a lack of equilibrium or changes in the HPLC system.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[11]

  • Mobile Phase Composition: Inaccurate mixing of mobile phase solvents, solvent evaporation, or degradation can alter the composition over time. Prepare fresh mobile phase daily.[11]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven provides a stable thermal environment.[5][10]

  • Pump Performance: Air bubbles in the pump or failing pump seals can cause inconsistent flow rates.[11][12] Degas the mobile phase and purge the pump regularly.[11]

Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

ProblemPotential CauseRecommended Solution
Poor Resolution 1. Mobile Phase Composition: Solvent strength is too high or too low, leading to co-elution.Adjust the ratio of organic solvent (acetonitrile/methanol) to water. A 10% change in organic modifier can significantly alter retention.[9]
2. Gradient Slope: The gradient is too steep, not allowing enough time for separation.Decrease the gradient slope (i.e., make it flatter). This provides more time for compounds to interact with the stationary phase and resolve.[10]
3. Column Efficiency: The column is old, contaminated, or has developed a void at the inlet.Replace the column. If contamination is suspected, try flushing with a strong solvent. Ensure proper sample filtration to prevent frit plugging.[5][12]
4. Incorrect pH: The mobile phase pH is not optimal for the analytes, affecting their retention and selectivity.For ionizable compounds, adjust the mobile phase pH. A pH change of even 0.5 units can dramatically alter selectivity.[5][9]
Broad Peaks 1. Extra-Column Volume: Tubing between the injector, column, and detector is too long or has too large an internal diameter.Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.005"). Ensure all fittings are properly seated to avoid dead volume.[10][11]
2. Sample Solvent Effect: The sample is dissolved in a solvent much stronger than the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, minimize the injection volume.[10][12]
3. Column Contamination: Buildup of non-eluting compounds on the column frit or packing material.Use a guard column to protect the analytical column. Flush the column with a strong solvent or, if necessary, reverse the column (check manufacturer's instructions) and flush.[11]
Peak Tailing 1. Secondary Silanol Interactions: Polar groups on this compound interact with active sites on the silica packing.Use a high-quality, end-capped column. Add 0.1% formic acid or TFA to the mobile phase to suppress silanol activity.[9]
2. Column Overload: The mass of the injected analyte is too high for the column's capacity.Dilute the sample or reduce the injection volume.[5]
3. Metal Chelation: The analyte is chelating with trace metals in the system or on the packing material.Use a mobile phase with a competing chelator, such as a buffer containing phosphate.

Experimental Protocols

Protocol 1: Baseline Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Further optimization may be required depending on the sample matrix.

  • HPLC System: A standard HPLC or UHPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[4]

  • Injection Volume: 5-10 µL.

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 60% B over 15 minutes.

    • Increase to 95% B over 2 minutes.

    • Hold at 95% B for 3 minutes (column wash).

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes before the next injection.

  • Sample Preparation: Dissolve the sample in a mixture of Water/Acetonitrile (90:10 v/v) to match the initial mobile phase conditions. Filter through a 0.22 µm syringe filter before injection.[5]

Protocol 2: Systematic Optimization of Mobile Phase to Enhance Resolution

If the baseline method provides insufficient resolution, follow this systematic approach.

  • Adjust Gradient Slope:

    • If peaks are eluting too close together, flatten the gradient. For example, extend the linear gradient from 15 minutes to 25 or 30 minutes. This decreases the rate of change in solvent strength, often improving separation.[10]

  • Change Organic Modifier:

    • Prepare a new Mobile Phase B using Methanol instead of Acetonitrile (0.1% Formic Acid in Methanol).

    • Run the same gradient program. Methanol and Acetonitrile have different solvent properties and can offer alternative selectivity for difficult-to-separate peaks.[9]

  • Modify Mobile Phase pH:

    • Prepare alternative mobile phases using a buffer to control pH. For example, use a 10 mM ammonium formate buffer adjusted to pH 3.5 for Mobile Phase A.

    • Analyze the sample under these new pH conditions. The retention of ionizable compounds is highly dependent on pH, and adjusting it can be a powerful tool for improving resolution.[5][9] Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for standard silica-based C18 columns).[13][14]

Data Presentation: Impact of Method Parameters on Resolution

The following table summarizes the expected effects of parameter adjustments on key chromatographic results.

Parameter AdjustedEffect on Retention Time (tR)Effect on Resolution (Rs)Typical Trade-Off
Increase % Organic Solvent DecreasesGenerally DecreasesFaster analysis, lower resolution.
Decrease Gradient Slope IncreasesGenerally IncreasesBetter resolution, longer run time.
Decrease Flow Rate IncreasesMay IncreaseBetter resolution, longer run time, broader peaks.[8][15]
Increase Temperature DecreasesVariable (can increase or decrease)Sharper peaks, shorter run time, potential change in selectivity.[10]
Switch Acetonitrile to Methanol VariableVariable (Alters Selectivity)Potential for improved resolution of specific peak pairs.
Use Smaller Particle Size Column Decreases (at same linear velocity)IncreasesHigher efficiency and resolution, higher backpressure.

Mandatory Visualizations

HPLC_Troubleshooting_Workflow cluster_Start Initial Observation cluster_MobilePhase Mobile Phase Checks cluster_Column Column Checks cluster_System System Checks cluster_Sample Sample & Injection Checks Start Poor Peak Resolution MP_Composition Adjust Solvent Ratio (% Organic) Start->MP_Composition First step Col_Age Check Column Age/ Performance Log Start->Col_Age If mobile phase adjustments fail Sys_Leaks Check for Leaks/ Loose Fittings Start->Sys_Leaks Concurrent checks Sample_Solvent Match Sample Solvent to Mobile Phase Start->Sample_Solvent If peak shape is poor MP_Gradient Flatten Gradient Slope MP_Composition->MP_Gradient MP_pH Optimize Mobile Phase pH MP_Gradient->MP_pH MP_Solvent Switch Organic Solvent (ACN <=> MeOH) MP_pH->MP_Solvent Col_Flush Flush with Strong Solvent Col_Age->Col_Flush Col_Replace Replace Column Col_Flush->Col_Replace Sys_Temp Verify Column Temperature Stability Sys_Leaks->Sys_Temp Sys_Flow Check Flow Rate and Pressure Sys_Temp->Sys_Flow Sample_Conc Reduce Concentration/ Injection Volume Sample_Solvent->Sample_Conc

Caption: HPLC troubleshooting workflow for poor resolution.

Method_Development_Logic cluster_InitialSetup 1. Initial Parameter Selection cluster_Optimization 2. Method Optimization cluster_Validation 3. Validation & Finalization Start Goal: Develop a an HPLC Method for this compound SelectColumn Select Column (e.g., C18, 150x4.6mm) Start->SelectColumn SelectMobilePhase Select Mobile Phase (e.g., Water/ACN + 0.1% FA) SelectColumn->SelectMobilePhase SelectDetector Select Detector Wavelength (e.g., 230 nm) SelectMobilePhase->SelectDetector ScoutingGradient Run Scouting Gradient (e.g., 5-95% B in 20 min) SelectDetector->ScoutingGradient OptimizeGradient Optimize Gradient Slope for Best Resolution ScoutingGradient->OptimizeGradient OptimizeFlowTemp Fine-Tune Flow Rate & Temperature OptimizeGradient->OptimizeFlowTemp CheckPerformance Assess System Suitability (Resolution, Tailing, etc.) OptimizeFlowTemp->CheckPerformance CheckPerformance->OptimizeGradient Iterate if needed FinalMethod Finalize Method CheckPerformance->FinalMethod

Caption: Logical workflow for HPLC method development.

References

Technical Support Center: Erythrocentaurin Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of Erythrocentaurin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its bioavailability.

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound is a natural secoiridoid compound found in various plants like those from the Gentianaceae family.[1][2] Its basic properties are summarized below. While its aqueous solubility is not extensively reported, related secoiridoid compounds are often characterized by poor solubility, which can be a primary barrier to oral bioavailability.

PropertyValueSource
Molecular FormulaC₁₀H₈O₃PubChem[1]
Molecular Weight176.17 g/mol PubChem[1]
XLogP31.3PubChem[1]
IUPAC Name1-oxo-3,4-dihydroisochromene-5-carbaldehydePubChem[1]

Q2: What are the primary anticipated barriers to this compound's oral bioavailability?

A2: Based on the characteristics of related compounds and common challenges with natural products, the primary barriers are likely:

  • Poor Aqueous Solubility: Limiting its dissolution rate in the gastrointestinal (GI) tract.[3][4]

  • Pre-systemic Metabolism: Extensive metabolism in the gut wall or liver (first-pass effect), potentially by Cytochrome P450 (CYP) enzymes.[5][6] The metabolism of other secoiridoids has been shown to be extensive.[7]

  • Efflux Transporter Activity: Recognition and efflux by transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen.[8][9]

Q3: What are the main strategic approaches to enhance the bioavailability of a compound like this compound?

A3: The main strategies can be categorized into three areas:

  • Pharmaceutical Formulation: Modifying the drug's physical form to improve solubility and dissolution. This includes lipid-based delivery systems, particle size reduction (nanoformulations), and amorphous solid dispersions.[3][10]

  • Permeation and Metabolism Modulation: Using excipients or co-administered agents to inhibit metabolic enzymes or efflux pumps.[5]

  • Chemical Modification: Creating prodrugs to improve physicochemical properties, although this is beyond the scope of formulation-based troubleshooting.[3]

Below is a workflow to guide the selection of an appropriate strategy.

G start Start: Low this compound Bioavailability solubility_check Is poor aqueous solubility the primary issue? start->solubility_check metabolism_check Is pre-systemic metabolism or efflux a major factor? solubility_check->metabolism_check No formulation_strat Focus on Formulation Strategies solubility_check->formulation_strat Yes inhibitor_strat Focus on Co-administration Strategies metabolism_check->inhibitor_strat Yes end Optimized Bioavailability metabolism_check->end No lipid_systems Lipid-Based Systems (SEDDS, NLCs) formulation_strat->lipid_systems nanosizing Particle Size Reduction (Nanosuspensions) formulation_strat->nanosizing solid_disp Amorphous Solid Dispersions formulation_strat->solid_disp lipid_systems->metabolism_check nanosizing->metabolism_check solid_disp->metabolism_check cyp_inhibitors Metabolic Inhibitors (e.g., CYP inhibitors) inhibitor_strat->cyp_inhibitors efflux_inhibitors Efflux Pump Inhibitors (EPIs) inhibitor_strat->efflux_inhibitors cyp_inhibitors->end efflux_inhibitors->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Guide: Formulation Strategies

This section provides solutions for common issues encountered when developing new formulations for this compound.

Q4: My this compound formulation shows poor dissolution in aqueous media. How can I improve this?

A4: Poor dissolution is a common problem for sparingly soluble compounds. Consider developing a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as GI fluids. This keeps the drug in a solubilized state, ready for absorption.[11]

Illustrative Data: Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound (Aqueous Suspension)50 ± 124.0350 ± 75100 (Reference)
This compound-SEDDS250 ± 451.51950 ± 210557

Note: Data are illustrative and represent typical improvements seen with SEDDS formulations.

G cluster_0 Oral Administration cluster_1 Stomach / GI Tract (Aqueous Environment) cluster_2 Intestinal Lumen -> Bloodstream SEDDS_Capsule SEDDS Capsule containing This compound, Oil, Surfactant, Cosurfactant Emulsification Spontaneous Emulsification SEDDS_Capsule->Emulsification Dispersion Droplets Fine Oil-in-Water Emulsion Droplets (Drug is Solubilized) Emulsification->Droplets Absorption Enhanced Absorption across Intestinal Epithelium Droplets->Absorption Lymphatic Potential Lymphatic Uptake (Bypasses First-Pass Effect) Droplets->Lymphatic Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Lymphatic->Systemic_Circulation

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Q5: I'm trying to create a nanosuspension of this compound, but the particles are aggregating. What should I do?

A5: Particle aggregation is a critical issue in nanosuspension stability, as it negates the benefit of increased surface area. The solution is to use appropriate stabilizers.

  • Problem: The high surface energy of nanoparticles leads to agglomeration to achieve a more thermodynamically stable state.

  • Solution: Incorporate steric or electrostatic stabilizers into your formulation.

    • Steric Stabilizers: Polymers like Poloxamers (e.g., Poloxamer 188), HPMC, or PVP that adsorb onto the particle surface and create a physical barrier preventing particles from coming close together.

    • Electrostatic Stabilizers: Surfactants like sodium dodecyl sulfate (SDS) or Docusate sodium (DOSS) that provide a surface charge, causing particles to repel each other.

  • Troubleshooting Tip: Often, a combination of steric and electrostatic stabilizers provides the best results. Start with a stabilizer concentration of 1-2% (w/v) relative to the nanosuspension volume and optimize from there.

Section 3: Troubleshooting Guide: Metabolic and Efflux Issues

This section provides guidance on addressing bioavailability limitations due to biological barriers.

Q6: My in vitro tests suggest this compound is a substrate for P-glycoprotein (P-gp) efflux pumps. How can I confirm this and overcome it?

A6: If this compound is being actively pumped out of intestinal cells, its net absorption will be low. You can investigate this using a Caco-2 permeability assay and mitigate it with P-gp inhibitors.

  • Confirmation: Perform a bidirectional Caco-2 assay. Calculate the efflux ratio (ER) = Pₐₚₚ(B→A) / Pₐₚₚ(A→B). An efflux ratio > 2 is a strong indicator that the compound is a substrate for active efflux.

  • Solution: Co-administer this compound with a known P-gp inhibitor. Many flavonoids and other natural compounds can act as efflux pump inhibitors.[12] For experimental purposes, Verapamil is a classic P-gp inhibitor used in these assays.

  • Experimental Step: Repeat the Caco-2 assay in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio would confirm P-gp mediated transport.

Q7: I suspect high first-pass metabolism is limiting bioavailability. How can I test this hypothesis?

A7: High first-pass metabolism can be investigated using in vitro models like human liver microsomes (HLMs) or S9 fractions, which contain high concentrations of metabolic enzymes (e.g., CYPs).[13]

  • Hypothesis Testing: Incubate this compound with HLMs in the presence of a co-factor like NADPH. Monitor the disappearance of the parent compound over time using LC-MS. A rapid depletion indicates high metabolic instability.

  • Identifying Enzymes: To identify which CYP isozymes are responsible, you can use specific chemical inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) in the HLM assay.[13] A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Mitigation Strategy: Formulations that promote lymphatic uptake, such as certain lipid-based systems, can partially bypass the liver and reduce first-pass metabolism.[10][11] Alternatively, co-administration with a safe inhibitor of the identified metabolic pathway could be explored.

G cluster_0 GI Lumen cluster_1 Intestinal Epithelial Cell (Enterocyte) cluster_2 Bloodstream (Portal Vein) Drug_Lumen This compound (Drug) Drug_Intra Intracellular Drug Drug_Lumen->Drug_Intra Passive Absorption Metabolism Metabolism (e.g., CYP3A4) Drug_Intra->Metabolism Efflux Efflux Pump (e.g., P-gp) Drug_Intra->Efflux Drug_Blood Absorbed Drug Drug_Intra->Drug_Blood Enters Circulation Metabolites Inactive Metabolites Metabolism->Metabolites Efflux->Drug_Lumen Efflux

Caption: Key barriers to oral bioavailability in an enterocyte.

Section 4: Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded SEDDS

Objective: To formulate a liquid SEDDS of this compound to improve its solubilization.

Materials:

  • This compound

  • Oil phase: Capryol™ 90 (Caprylocaproyl polyoxyl-8 glycerides)

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil)

  • Cosurfactant: Transcutol® HP (Diethylene glycol monoethyl ether)

  • Glass vials, magnetic stirrer, water bath.

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.

  • Constructing Ternary Phase Diagram: To identify the optimal ratio of components, construct a ternary phase diagram. Prepare various mixtures of oil, surfactant, and cosurfactant (e.g., in ratios from 1:9 to 9:1) in the absence of the drug. Titrate each mixture with water and observe for phase separation to determine the self-emulsification region.

  • Preparation of the Formulation: a. Based on the phase diagram, select an optimal ratio (e.g., 20% Capryol 90, 50% Cremophor EL, 30% Transcutol HP). b. Accurately weigh the selected amounts of oil, surfactant, and cosurfactant into a glass vial. c. Heat the mixture in a water bath at 40°C and mix using a magnetic stirrer until a homogenous, transparent liquid is formed. d. Add the required amount of this compound to the mixture and continue stirring until it is completely dissolved. This is the final liquid SEDDS formulation.

  • Characterization: a. Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a beaker with gentle stirring. Observe the time it takes to form a clear or bluish-white emulsion. b. Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally preferred.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine if this compound is a substrate for active efflux transporters like P-gp.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21-23 days.

  • Transport medium: Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • This compound stock solution.

  • P-gp inhibitor (optional): Verapamil.

  • Lucifer Yellow (for monitoring monolayer integrity).

  • LC-MS/MS for quantification.

Methodology:

  • Cell Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values >250 Ω·cm² are typically acceptable.

  • Apical to Basolateral (A→B) Transport: a. Wash the Transwell inserts with pre-warmed transport medium. b. Add fresh transport medium to the basolateral (receiver) chamber. c. Add the this compound dosing solution (e.g., 10 µM in transport medium) to the apical (donor) chamber. d. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh medium.

  • Basolateral to Apical (B→A) Transport: a. Wash the inserts as before. b. Add fresh transport medium to the apical (receiver) chamber. c. Add the this compound dosing solution to the basolateral (donor) chamber. d. At the same time points, take a sample from the apical chamber.

  • (Optional) Inhibition Assay: Repeat steps 2 and 3 but pre-incubate the cells with a P-gp inhibitor like Verapamil (e.g., 100 µM) for 30 minutes and include it in both chambers during the transport study.

  • Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method. Also, measure the concentration of Lucifer Yellow to ensure the cell monolayer was not compromised.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Pₐₚₚ) for both directions using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration. b. Calculate the Efflux Ratio (ER) = Pₐₚₚ(B→A) / Pₐₚₚ(A→B). An ER > 2 suggests active efflux.

References

Technical Support Center: Erythrocentaurin Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Erythrocentaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a naturally occurring isocoumarin derivative found in several plant species of the Gentianaceae family.[1] Its low aqueous solubility can pose significant challenges for in vitro biological assays, formulation development, and can lead to poor oral bioavailability, limiting its therapeutic potential.[2][3][4]

Q2: Has the aqueous solubility of this compound been quantitatively determined?

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization and nanosization) and the use of solid dispersions.[2][3][5][6][7] Chemical methods involve the use of co-solvents, pH adjustment, complexation with cyclodextrins, and the development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[4][8]

Q4: How do I choose the best solubility enhancement technique for my experiment?

A4: The selection of an appropriate strategy depends on several factors, including the physicochemical properties of this compound, the desired concentration for your experiment, the intended application (e.g., in vitro assay vs. in vivo study), and the required stability of the final formulation. A preliminary screening of different methods is often recommended.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer during an in vitro assay.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final assay buffer. The small amount of organic solvent from the stock solution is not sufficient to maintain solubility upon dilution.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine if a lower, effective concentration of this compound can be used.

    • Increase Co-solvent Concentration: If the assay allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final buffer. Be cautious of solvent effects on your biological system.[9][10]

    • Utilize Cyclodextrins: Prepare a stock solution of this compound complexed with a cyclodextrin (e.g., HP-β-CD, RAMEB) to increase its aqueous solubility.[11][12][13]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer (if compatible with your assay) may improve solubility.[8]

Issue: I am observing inconsistent results in my biological assays.

  • Possible Cause: Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in poor data reproducibility.[9]

  • Troubleshooting Steps:

    • Visually Inspect Solutions: Before use, always visually inspect your this compound solutions for any signs of precipitation.

    • Optimize Stock Solution Preparation: Ensure your stock solution in 100% organic solvent (e.g., DMSO) is fully dissolved. Gentle heating or sonication may be necessary.

    • Implement a Solubility Enhancement Strategy: Consistently apply a validated solubility enhancement technique, such as the use of a co-solvent system or cyclodextrin complexation, to ensure this compound remains in solution.

Data Summary

Table 1: Comparison of Common Solubility Enhancement Techniques for Poorly Soluble Natural Products.

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[8]Simple to implement for in vitro studies; can be effective at low concentrations.May have toxic effects on cells or interfere with assays at higher concentrations.[9]
Cyclodextrin Complexation Encapsulates the poorly soluble molecule within a hydrophilic cyclodextrin cavity, forming a water-soluble inclusion complex.[11][12]High efficiency in increasing solubility; can improve stability and bioavailability.[14][15]Requires optimization of the cyclodextrin type and molar ratio; can be a more complex formulation.[13]
Solid Dispersion Disperses the compound in a hydrophilic polymer matrix at a molecular level, preventing crystallization and enhancing dissolution.[2][5][6]Can significantly increase dissolution rate and bioavailability; suitable for oral formulations.[7][16]May have stability issues (recrystallization) over time; requires specialized equipment for preparation.
pH Adjustment Ionizes the compound, which is generally more soluble in its ionized form.Simple and cost-effective.Only applicable to ionizable compounds; may not be suitable for all biological assays due to pH constraints.
Particle Size Reduction Increases the surface area-to-volume ratio of the compound, leading to a faster dissolution rate.[4]Can improve dissolution rate and bioavailability.May not be sufficient for compounds with very low intrinsic solubility; can lead to particle aggregation.

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol is a general guideline and should be optimized for your specific needs.

  • Materials:

    • This compound

    • Randomly-methylated-β-cyclodextrin (RAMEB) or Hydroxypropyl-β-cyclodextrin (HPBCD)

    • Ethanol (96%)

    • Purified water

    • Sonicator

    • Freeze-dryer

  • Procedure:

    • Dissolve this compound in 96% ethanol to a known concentration (e.g., 5 mg/mL) with the aid of sonication.

    • In a separate container, dissolve the chosen cyclodextrin (e.g., RAMEB) in the this compound-ethanol solution. The molar ratio of this compound to cyclodextrin should be systematically varied (e.g., 1:1, 1:2) to find the optimal ratio.

    • Add purified water to the solution (a common starting point is adding 0.4 mL of water for each 1 mL of the ethanol solution).

    • Freeze the resulting solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen sample until all solvents are removed, resulting in a dry powder of the this compound-cyclodextrin complex.

    • The aqueous solubility of the resulting complex can then be determined and compared to that of the uncomplexed this compound.

Protocol 2: Screening for Optimal Co-solvent System

  • Materials:

    • This compound

    • A panel of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400)

    • Aqueous buffer (relevant to your assay)

    • Vials or microplate

    • Shaker/vortexer

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in each of the selected organic solvents (e.g., 20 mM in 100% DMSO).

    • Prepare a series of dilutions of each stock solution into the aqueous buffer to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Equilibrate the samples by shaking or vortexing for a set period (e.g., 24 hours) at a controlled temperature.

    • Visually inspect each sample for precipitation.

    • For a more quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • The co-solvent system that provides the desired solubility with the lowest percentage of organic solvent is considered optimal.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Enhancement Screening cluster_optimization Optimization & Validation cluster_application Application start Low Aqueous Solubility of this compound cosolvents Co-solvent Screening (DMSO, Ethanol, PEG 400) start->cosolvents Select Strategies cyclodextrins Cyclodextrin Complexation (HP-β-CD, RAMEB) start->cyclodextrins Select Strategies solid_dispersion Solid Dispersion (PVP, HPMC) start->solid_dispersion Select Strategies optimize Optimize Formulation (e.g., Molar Ratio, Co-solvent %) cosolvents->optimize Evaluate Efficacy cyclodextrins->optimize Evaluate Efficacy solid_dispersion->optimize Evaluate Efficacy application Use in Experiment (In Vitro / In Vivo) optimize->application

Caption: A general workflow for selecting and optimizing a solubility enhancement strategy for this compound.

cyclodextrin_complexation cluster_before Before Complexation cluster_complex Cyclodextrin Inclusion Complex cluster_after After Complexation erythro This compound (Poorly Soluble) water1 Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) erythro->cd Encapsulation complex_sol Water-Soluble Complex cd->complex_sol Results in erythro_in_cd This compound water2 Water Molecules

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

References

Identifying and characterizing Erythrocentaurin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the degradation products of Erythrocentaurin. Given the limited specific literature on this compound degradation, this guide is based on established principles of forced degradation studies and the known behavior of structurally related secoiridoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a secoiridoid natural product found in various plant species of the Gentianaceae family.[1][2] The study of its degradation is crucial for drug development to understand its stability, shelf-life, and to identify potential degradants that could impact efficacy or safety. Forced degradation studies are a regulatory requirement for new drug substances.[3]

Q2: What are the likely degradation pathways for this compound?

While specific pathways for this compound are not extensively documented, secoiridoids are generally susceptible to hydrolysis and oxidation.[4][5][6][7] Degradation is often prompted by exposure to light, oxygen, and changes in pH.[4][5] Key degradation pathways for similar compounds involve the hydrolysis of ester linkages and oxidation of aldehydic groups to carboxylic acids.[4][6]

Q3: What analytical techniques are most suitable for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), particularly high-resolution MS (HRMS), is powerful for separation and identification.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[8][10]

Troubleshooting Guides

HPLC Method Development for Degradation Products
Issue Potential Cause Troubleshooting Steps
Poor peak separation Inappropriate mobile phase composition or gradient.1. Modify the gradient slope to improve resolution. 2. Vary the organic modifier (e.g., acetonitrile vs. methanol). 3. Adjust the pH of the aqueous mobile phase.
Peak tailing Secondary interactions with the stationary phase.1. Add a competing base (e.g., triethylamine) to the mobile phase for basic analytes. 2. Use a column with a different stationary phase chemistry.
Ghost peaks Contamination in the mobile phase or injector.1. Use fresh, high-purity solvents. 2. Flush the injector and column thoroughly.
Low sensitivity Suboptimal detection wavelength or MS ionization.1. Determine the UV maxima of the parent compound and potential degradants. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow).[11][12]
Mass Spectrometry Identification of Unknowns
Issue Potential Cause Troubleshooting Steps
Ambiguous molecular formula Low mass accuracy.1. Perform a calibration of the mass spectrometer. 2. Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
Difficulty in structural elucidation Insufficient fragmentation.1. Optimize collision energy in MS/MS experiments. 2. Employ different fragmentation techniques (e.g., CID, HCD).
Matrix effects suppressing ion signal Co-eluting compounds interfering with ionization.1. Improve chromatographic separation. 2. Use a different ionization source (e.g., APCI instead of ESI). 3. Perform solid-phase extraction (SPE) for sample cleanup.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 N HCl and dilute with mobile phase.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light in a photostability chamber according to ICH guidelines.

  • Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours. Dissolve in mobile phase for analysis.

Protocol 2: HPLC-MS/MS Analysis of Degradation Products

Objective: To separate and identify the degradation products of this compound.

Instrumentation:

  • UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Ionization: Electrospray Ionization (ESI), positive and negative modes

  • MS Scan Mode: Full scan from m/z 100-1000, followed by data-dependent MS/MS on the most abundant ions.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid HPLC_MS HPLC-MS/MS Analysis Acid->HPLC_MS Base Base Base->HPLC_MS Oxidation Oxidation Oxidation->HPLC_MS Photo Photo Photo->HPLC_MS Thermal Thermal Thermal->HPLC_MS Data_Processing Data Processing & Comparison HPLC_MS->Data_Processing Isolation Isolation of Major Degradants Data_Processing->Isolation NMR NMR Spectroscopy Isolation->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation This compound This compound This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Photo Stress Conditions This compound->Thermal Stress Conditions

Caption: Workflow for the identification of this compound degradation products.

degradation_pathway This compound This compound Hydrolyzed_Intermediate Hydrolyzed Intermediate This compound->Hydrolyzed_Intermediate Hydrolysis (Acid/Base) Oxidized_Product Oxidized Product (Carboxylic Acid) This compound->Oxidized_Product Oxidation Further_Degradation Further Degradation Products Hydrolyzed_Intermediate->Further_Degradation Oxidized_Product->Further_Degradation

Caption: A hypothesized degradation pathway for this compound.

troubleshooting_logic Start Start Poor_Separation Poor Peak Separation? Start->Poor_Separation Adjust_Gradient Adjust Gradient Poor_Separation->Adjust_Gradient Yes Low_Signal Low Signal Intensity? Poor_Separation->Low_Signal No Change_Mobile_Phase Change Mobile Phase Adjust_Gradient->Change_Mobile_Phase Change_Column Change Column Change_Mobile_Phase->Change_Column Change_Column->Poor_Separation Optimize_MS Optimize MS Source Low_Signal->Optimize_MS Yes Good_Data Acquire Good Data Low_Signal->Good_Data No Check_Wavelength Check UV Wavelength Optimize_MS->Check_Wavelength Check_Wavelength->Low_Signal

Caption: Troubleshooting logic for HPLC-MS analysis.

References

Technical Support Center: Enhancing the Recovery of Erythrocentaurin from Preparative Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the recovery of Erythrocentaurin during preparative chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparative chromatography of this compound, leading to low yield or purity.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Degradation of this compound: Secoiridoids can be sensitive to pH, temperature, and light. Prolonged exposure to harsh conditions during extraction and chromatography can lead to degradation.- Maintain a neutral to slightly acidic pH during extraction and purification. - Avoid high temperatures; conduct extraction and chromatography at room temperature or below if possible. - Protect the sample from direct light by using amber glassware or covering containers with aluminum foil.
Improper Solvent System: The polarity of the solvent system may not be optimal for eluting this compound, causing it to remain on the column or co-elute with impurities.- Optimize the solvent system using analytical TLC or HPLC first. A common system for this compound is a gradient of ethyl acetate in n-hexane[1]. - Ensure the solvents are of high purity and miscible to prevent precipitation on the column.
Column Overload: Loading too much crude extract onto the column can lead to poor separation and band broadening, resulting in impure fractions and lower recovery of the pure compound.- Determine the loading capacity of your column for the specific extract. For a 70 x 460 mm Si60 column, up to 20 g of the ethyl acetate fraction of Enicostemma littorale has been reported[1]. - If overloading is suspected, reduce the sample load in the next run.
Poor Resolution/Peak Tailing Inappropriate Stationary Phase: The chosen stationary phase may not be providing sufficient selectivity for this compound and closely related impurities.- Silica gel 60 is a commonly used and effective stationary phase for the separation of this compound[1]. - Consider using a different stationary phase, such as reversed-phase C18, if normal-phase chromatography does not provide adequate separation. This will require redevelopment of the mobile phase.
Sample Insolubility: If the sample is not fully dissolved in the mobile phase before loading, it can precipitate at the head of the column, leading to peak tailing and reduced recovery.- Ensure the crude extract is fully dissolved in the initial mobile phase before loading. - If solubility is an issue, a stronger, compatible solvent can be used to dissolve the sample, but the volume should be kept to a minimum to avoid affecting the separation.
Presence of Impurities in Final Product Co-elution with Other Compounds: Impurities with similar polarity to this compound may co-elute, leading to a final product with low purity.- Adjust the gradient of the mobile phase to improve the separation between this compound and the impurities. A shallow gradient around the elution point of this compound can be effective. - Fractionate into smaller volumes and analyze the fractions by TLC or HPLC to identify the purest fractions.
Contamination from Equipment: Leaching of plasticizers from tubing or contamination from previously run samples can introduce impurities.- Ensure all tubing and connections are made of inert materials compatible with the solvents used. - Thoroughly clean the column and chromatography system between runs, especially when switching between different samples.

Frequently Asked Questions (FAQs)

Q1: What is a typical recovery rate for this compound from preparative chromatography?

A1: A recovery rate of 87.77% with a purity of approximately 97% has been reported using medium-pressure liquid chromatography (MPLC) with a silica gel column and a step gradient of ethyl acetate in n-hexane[1].

Q2: How can I monitor the separation of this compound during preparative chromatography?

A2: You can monitor the separation by collecting fractions and analyzing them using High-Performance Thin-Layer Chromatography (HPTLC). A suitable HPTLC mobile phase is toluene:ethyl acetate:formic acid (80:18:2 v/v/v) on silica gel 60 F254 plates. This compound can be visualized under UV light at 230 nm, with a reported Rf value of 0.54 ± 0.04[1].

Q3: What are the key physicochemical properties of this compound to consider?

A3: this compound has a molecular weight of 176.17 g/mol . Its stability can be affected by factors such as pH, temperature, and light, which is a common characteristic of secoiridoids.

Q4: Can I use a different solvent system for the preparative chromatography of this compound?

A4: Yes, but it will require optimization. The choice of solvent system depends on the stationary phase used. For normal-phase chromatography on silica gel, non-polar solvents like hexane or heptane are typically used as the weak solvent, and more polar solvents like ethyl acetate or isopropanol are used as the strong solvent. For reversed-phase chromatography, a mixture of water and a polar organic solvent like methanol or acetonitrile is common. Always perform analytical scale separations first to determine the optimal solvent system for your specific crude extract.

Experimental Protocols

Protocol 1: Extraction of Ethyl Acetate Fraction from Enicostemma littorale

This protocol describes the preparation of the crude extract for loading onto the preparative chromatography column.

  • Drying and Pulverization: Air-dry the whole plant material of Enicostemma littorale in the shade. Once completely dry, grind the material into a coarse powder.

  • Defatting: Macerate the powdered plant material in petroleum ether for 24 hours to remove fats and waxes. Discard the petroleum ether.

  • Methanol Extraction: Macerate the defatted plant material in methanol for 24 hours. Repeat this process three times with fresh methanol each time.

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

    • Collect the ethyl acetate fraction.

  • Final Concentration: Concentrate the ethyl acetate fraction under reduced pressure to obtain a dried crude fraction ready for preparative chromatography.

Protocol 2: Preparative Medium-Pressure Liquid Chromatography (MPLC) of this compound

This protocol is based on the method described by Kumar et al. (2015)[1].

Parameter Specification
Stationary Phase Silica gel 60 (particle size 40-63 µm)
Column 70 x 460 mm
Mobile Phase A: n-hexane B: Ethyl acetate
Gradient Step gradient from 10% to 20% ethyl acetate in n-hexane
Sample Loading 20 g of the ethyl acetate fraction dissolved in a minimal amount of the initial mobile phase
Detection UV at 230 nm (if an inline detector is available) or by HPTLC analysis of collected fractions
Flow Rate Adjusted based on the MPLC system specifications

Procedure:

  • Pack the column with silica gel 60 slurry in n-hexane.

  • Equilibrate the column with 10% ethyl acetate in n-hexane.

  • Dissolve 20 g of the dried ethyl acetate fraction in a minimal volume of the equilibration buffer and load it onto the column.

  • Begin the elution with 10% ethyl acetate in n-hexane and collect fractions.

  • After the initial non-polar compounds have eluted, increase the mobile phase strength to 20% ethyl acetate in n-hexane to elute this compound.

  • Collect fractions continuously throughout the run.

  • Analyze the collected fractions using HPTLC (as described in Protocol 3) to identify the fractions containing pure this compound.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 3: HPTLC Analysis of Fractions

This protocol is for the qualitative and quantitative analysis of this compound in the collected fractions.

Parameter Specification
Stationary Phase Pre-coated Silica gel 60 F254 HPTLC plates
Mobile Phase Toluene:Ethyl acetate:Formic acid (80:18:2 v/v/v)
Sample Application Apply 5-10 µL of each fraction as a band
Development Develop the plate in a saturated twin-trough chamber to a distance of 8 cm
Detection Densitometric scanning at 230 nm

Procedure:

  • Activate the HPTLC plate by heating at 110°C for 5 minutes.

  • Apply the standards and samples to the plate as bands.

  • Develop the plate in a chamber pre-saturated with the mobile phase for 20 minutes.

  • After development, dry the plate in an oven at 60°C for 5 minutes.

  • Perform densitometric scanning at 230 nm to visualize and quantify this compound. The Rf value for this compound is approximately 0.54[1].

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis and Final Product plant_material Enicostemma littorale (powdered) defatting Defatting with Petroleum Ether plant_material->defatting methanol_extraction Methanol Extraction defatting->methanol_extraction concentration1 Concentration methanol_extraction->concentration1 partitioning Solvent-Solvent Partitioning concentration1->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction concentration2 Final Concentration ethyl_acetate_fraction->concentration2 prep_chromatography Preparative Chromatography (MPLC) concentration2->prep_chromatography fraction_collection Fraction Collection prep_chromatography->fraction_collection hptlc_analysis HPTLC Analysis fraction_collection->hptlc_analysis pooling Pooling of Pure Fractions hptlc_analysis->pooling final_product Pure this compound pooling->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_purity Purity Check cluster_degradation Degradation Issues cluster_separation Separation Issues start Low this compound Recovery check_purity Is the purity of the final product low? start->check_purity check_degradation Suspect Degradation? check_purity->check_degradation No check_resolution Poor peak shape or resolution? check_purity->check_resolution Yes optimize_conditions Optimize pH, temperature, and light exposure. check_degradation->optimize_conditions check_degradation->check_resolution No optimize_mobile_phase Optimize mobile phase gradient. check_resolution->optimize_mobile_phase check_loading Check for column overloading. check_resolution->check_loading check_solubility Ensure sample is fully dissolved. check_resolution->check_solubility

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Enhancing the Reproducibility of Erythrocentaurin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of Erythrocentaurin bioassays. Detailed experimental protocols and an exploration of relevant signaling pathways are included to support robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring secoiridoid glycoside found in several plant species of the Gentianaceae family. It is recognized for a range of biological activities, including α-amylase inhibition, antioxidant, and anti-inflammatory properties. These activities make it a compound of interest for further investigation in drug development.

Q2: Why am I seeing high variability in my this compound bioassay results?

High variability in bioassays, particularly those involving natural products like this compound, can stem from multiple sources.[1][2] These can be broadly categorized into three areas:

  • Reagent and Sample Integrity: Purity and stability of this compound, consistency of solvent preparation, and quality of assay reagents.

  • Experimental Procedure: Pipetting accuracy, incubation times and temperatures, cell culture conditions (e.g., passage number, confluency), and the specific assay protocol used.[1][2]

  • Data Analysis: Method of calculation for IC50 values, background correction, and statistical analysis.

Q3: How can I minimize the "edge effect" in my 96-well plate assays?

The "edge effect," where wells on the perimeter of a microplate behave differently than the interior wells, is a common issue. To mitigate this:

  • Avoid using the outer wells for experimental samples. Fill them with a blank solution (e.g., media or buffer) to create a more uniform environment across the plate.

  • Ensure proper and even sealing of the plate to prevent evaporation.

  • Allow plates to equilibrate to room temperature before adding reagents or cells.

Q4: What are the most critical factors for ensuring reproducibility in cell-based assays with this compound?

For cell-based assays, maintaining consistent cell culture practices is paramount. Key factors include:

  • Cell Line Authentication: Regularly verify the identity of your cell line.

  • Mycoplasma Contamination: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Cell Seeding Density: Ensure a uniform cell seeding density across all wells to achieve consistent cell confluency at the time of the assay.

Troubleshooting Guides

α-Amylase Inhibition Assay
Problem Potential Cause Troubleshooting Steps
High variability in IC50 values between experiments Inconsistent incubation times or temperatures.Strictly adhere to the protocol's specified incubation times and maintain a constant temperature using a calibrated water bath or incubator. Minor variations can significantly impact enzyme kinetics.[3][4]
Variability in enzyme or substrate concentration.Prepare fresh enzyme and substrate solutions for each experiment. Ensure accurate weighing and dilution of reagents. Validate the activity of each new batch of α-amylase.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency.
Low or no inhibition observed Inactive this compound.Verify the purity and integrity of the this compound sample. Improper storage can lead to degradation.
Inappropriate solvent.Ensure the solvent used to dissolve this compound does not interfere with the enzyme activity. Include a solvent control in your experiment.
Incorrect pH of the buffer.The pH of the reaction buffer is critical for enzyme activity. Prepare the buffer fresh and verify the pH before use.
High background absorbance Interference from this compound or solvent.Run a blank control containing this compound and all reagents except the enzyme to check for any intrinsic absorbance.
Contaminated reagents.Use high-purity water and reagents. Filter sterilize solutions where appropriate.
Antioxidant Assays (DPPH & ABTS)
Problem Potential Cause Troubleshooting Steps
Inconsistent IC50 values Variability in reaction time.The reaction kinetics of DPPH and ABTS with antioxidants can vary. Standardize the incubation time for all samples and standards.[2][5]
Light sensitivity of reagents.DPPH and ABTS radicals are light-sensitive. Prepare solutions fresh and protect them from light during the experiment.
Interference from colored compounds.If this compound solutions are colored, this can interfere with absorbance readings. Include a sample blank (this compound without the radical solution) to correct for this.[2]
Low scavenging activity Low concentration of this compound.Increase the concentration range of this compound being tested.
Inappropriate solvent.The solvent can affect the radical scavenging reaction. Ensure the solvent is compatible with the assay and does not have scavenging activity itself.
Precipitation of sample in the assay medium Poor solubility of this compound.Test different solvent systems to improve solubility. Ensure the final concentration of the solvent in the assay does not exceed a level that affects the reaction.
Anti-inflammatory (Nitric Oxide Inhibition) and Cytotoxicity (MTT) Assays
Problem Potential Cause Troubleshooting Steps
High variability in cell viability/NO production Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for even distribution.
Edge effects in the microplate.Avoid using the outer wells for critical samples. Fill them with media to maintain humidity.
Contamination (mycoplasma or bacterial).Regularly test cell cultures for contamination. Discard any contaminated cultures.
Unexpected cytotoxicity of this compound High concentration of the compound or solvent.Perform a dose-response curve for cytotoxicity. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[6][7]
Contaminated this compound sample.Verify the purity of your this compound stock.
Low anti-inflammatory effect Sub-optimal activation of cells.Ensure the stimulating agent (e.g., LPS for nitric oxide production) is used at a concentration that induces a robust response.[8]
Insufficient incubation time.Optimize the incubation time for this compound treatment and cell stimulation to observe the desired effect.

Experimental Protocols

α-Amylase Inhibition Assay

This protocol is adapted from methods used for screening natural product extracts.[9][10]

  • Reagent Preparation:

    • Phosphate buffer (0.02 M, pH 6.9 with 0.006 M NaCl).

    • Porcine pancreatic α-amylase solution (0.5 mg/mL in phosphate buffer).

    • 1% Starch solution in phosphate buffer (prepare fresh by boiling).

    • 3,5-Dinitrosalicylic acid (DNSA) color reagent.

    • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

    • Acarbose solution (positive control).

  • Assay Procedure:

    • Add 500 µL of different concentrations of this compound (or Acarbose) to test tubes.

    • Add 500 µL of the α-amylase solution to each tube and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 500 µL of the starch solution to each tube and incubate at 37°C for 10 minutes.

    • Stop the reaction by adding 1 mL of DNSA color reagent.

    • Heat the tubes in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and dilute the reaction mixture with 10 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The percent inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • The IC50 value is determined by plotting the percent inhibition against the log of this compound concentration.

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity.

  • Reagent Preparation:

    • 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • This compound stock solution at various concentrations in methanol.

    • Ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of different concentrations of this compound or the positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percent scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.

    • The IC50 value is determined from a dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of this compound.[8]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Induce nitric oxide production by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Calculate the percent inhibition of nitric oxide production relative to the LPS-stimulated control.

    • Determine the IC50 value.

MTT Cytotoxicity Assay

This assay is crucial to ensure that the observed effects of this compound are not due to cell death.[6][7][11]

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 or other relevant cell lines) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with the same concentrations of this compound used in the primary bioassay and incubate for the same duration (e.g., 24 hours).

    • After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Logical Relationships

The anti-inflammatory and antioxidant effects of many natural compounds are mediated through the modulation of key signaling pathways. While the specific pathways affected by this compound require further investigation, the MAPK and NF-κB pathways are highly probable targets based on its known activities.[12][13] The mTOR pathway is another central regulator of cellular processes that can be influenced by natural products.[14][15]

Hypothesized Signaling Pathway for this compound's Anti-inflammatory Action

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Intervention cluster_pathways Intracellular Signaling Cascades cluster_response Inflammatory Response lps LPS mapk MAPK Pathway (p38, ERK, JNK) lps->mapk Activates nfkb NF-κB Pathway lps->nfkb Activates erythro This compound erythro->mapk Inhibits? erythro->nfkb Inhibits? pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) mapk->pro_inflammatory Induces nfkb->pro_inflammatory Induces no_production Nitric Oxide (NO) Production pro_inflammatory->no_production Leads to

Caption: Hypothesized mechanism of this compound's anti-inflammatory effects.

Experimental Workflow for Assessing this compound's Bioactivity

experimental_workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis erythro_prep Prepare this compound Stock Solutions amylase α-Amylase Inhibition erythro_prep->amylase antioxidant Antioxidant (DPPH/ABTS) erythro_prep->antioxidant anti_inflam Anti-inflammatory (NO) erythro_prep->anti_inflam cytotox Cytotoxicity (MTT) erythro_prep->cytotox cell_culture Culture and Seed Cells (for cell-based assays) cell_culture->anti_inflam cell_culture->cytotox calc Calculate % Inhibition/Viability amylase->calc antioxidant->calc anti_inflam->calc cytotox->calc ic50 Determine IC50 Values calc->ic50 stats Statistical Analysis ic50->stats troubleshooting_flow start_node High Variability in Results? check_reagents Check Reagent/Sample - Purity & Stability - Fresh Preparation - Proper Storage start_node->check_reagents Yes check_protocol Review Experimental Protocol - Pipetting Technique - Incubation Times/Temps - Plate Layout check_reagents->check_protocol Issue Persists resolve Reproducibility Improved check_reagents->resolve Issue Identified & Corrected check_cells Verify Cell Culture Conditions - Passage Number - Mycoplasma Test - Seeding Density check_protocol->check_cells Issue Persists check_protocol->resolve Issue Identified & Corrected check_analysis Examine Data Analysis - Background Subtraction - IC50 Calculation Method - Statistical Tests check_cells->check_analysis Issue Persists check_cells->resolve Issue Identified & Corrected check_analysis->resolve Issue Identified & Corrected

References

Validation & Comparative

Erythrocentaurin and Acarbose: A Comparative Guide to α-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, particularly those focused on metabolic disorders, the inhibition of α-amylase is a critical target for controlling post-prandial hyperglycemia. This guide provides a detailed comparison of two α-amylase inhibitors: erythrocentaurin, a natural compound, and acarbose, a widely used antidiabetic drug.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for the α-amylase inhibitory activity of this compound and acarbose. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as enzyme and substrate concentrations, pH, and temperature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported IC50 (α-Amylase)Molar IC50 (α-Amylase)
This compound C₁₀H₈O₃176.17[1]1.67 ± 0.28 mg/mL~9.48 mM
Acarbose C₂₅H₄₃NO₁₈645.60.258 ± 0.017 mg/mL[2][3]~0.40 mM

Note: The molar IC50 for this compound was calculated based on the reported mg/mL value and its molecular weight for a standardized comparison. The IC50 value for acarbose is a representative value from a study where it was used as a positive control[2][3]. Other studies have reported a range of IC50 values for acarbose.

Mechanism of α-Amylase Inhibition

Acarbose is a well-characterized inhibitor of α-amylase. It acts as a competitive inhibitor, meaning it binds to the active site of the α-amylase enzyme, thereby preventing the binding of its natural substrate, starch[]. In some instances, depending on the specific α-amylase enzyme and experimental conditions, acarbose has also been reported to exhibit a mixed non-competitive mode of inhibition[]. This dual mechanism contributes to its efficacy in delaying carbohydrate digestion.

This compound has been shown to inhibit α-amylase in a concentration-dependent manner. However, to date, detailed kinetic studies, such as Lineweaver-Burk or Dixon plot analyses, have not been reported in the available scientific literature. Therefore, its precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) remains to be elucidated.

Experimental Protocols: α-Amylase Inhibition Assay

A common method to determine the α-amylase inhibitory activity of a compound is the 3,5-dinitrosalicylic acid (DNSA) method. This assay measures the amount of reducing sugars produced from the enzymatic hydrolysis of starch.

Materials:

  • α-amylase solution (e.g., from porcine pancreas) in a suitable buffer (e.g., 0.02 M sodium phosphate buffer, pH 6.9, with 0.006 M NaCl).

  • Starch solution (1% w/v) in the same buffer.

  • Test compound (this compound or acarbose) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with buffer.

  • 3,5-dinitrosalicylic acid (DNSA) reagent.

  • Sodium potassium tartrate solution.

  • Spectrophotometer.

Procedure:

  • Preparation of Reaction Mixtures: In a series of test tubes, add a fixed volume of the α-amylase solution and different concentrations of the test compound. A control tube should be prepared with the enzyme and buffer without any inhibitor.

  • Pre-incubation: Incubate the mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Enzymatic Reaction: Add a fixed volume of the starch solution to each tube to start the reaction.

  • Incubation: Incubate the reaction mixtures at the same temperature for a specific time (e.g., 20 minutes).

  • Termination of Reaction: Stop the enzymatic reaction by adding a fixed volume of the DNSA reagent.

  • Color Development: Boil the tubes in a water bath for a set time (e.g., 5-15 minutes) to allow for color development. The DNSA reacts with the reducing sugars produced, resulting in a color change.

  • Absorbance Measurement: After cooling the tubes to room temperature, dilute the reaction mixtures with distilled water and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Visualizing the Mechanisms and Workflow

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 α-Amylase Inhibition Enzyme α-Amylase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Starch Substrate->ES_Complex Inhibitor Inhibitor (this compound or Acarbose) Inhibitor->EI_Complex Product Oligosaccharides + Glucose ES_Complex->Product Hydrolysis G cluster_1 α-Amylase Inhibition Assay Workflow A Prepare α-Amylase and Inhibitor Solutions B Pre-incubate (e.g., 37°C, 10 min) A->B C Add Starch Solution to Initiate Reaction B->C D Incubate (e.g., 37°C, 20 min) C->D E Stop Reaction with DNSA Reagent D->E F Boil for Color Development E->F G Measure Absorbance (e.g., 540 nm) F->G H Calculate % Inhibition and IC50 G->H

References

A Comparative Study of Erythrocentaurin and Other Isocoumarins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological performance of Erythrocentaurin with related isocoumarins, Hydrangenol and Thunberginols, supported by experimental data.

This guide provides a comparative analysis of the isocoumarin this compound and other notable isocoumarins, specifically Hydrangenol and the Thunberginols (A and B). While comprehensive quantitative data for this compound remains limited in publicly accessible research, this document synthesizes the available information on its biological activities, primarily through studies of extracts from plants in which it is a known constituent, such as Centaurium erythraea. This is contrasted with the more extensively studied isocoumarins, Hydrangenol and Thunberginols, for which a wealth of experimental data on their anti-inflammatory, antioxidant, and anti-allergic properties is available.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of Hydrangenol and Thunberginols. It is important to note that direct comparative data for this compound is not available in the cited literature. The activities of Centaurium erythraea extracts, which contain this compound, are presented for a qualitative comparison.

Table 1: Anti-Inflammatory Activity

Compound/ExtractAssayCell Line/ModelIC50 ValueReference
HydrangenolInhibition of NO productionLPS-stimulated BV2 microglial cellsNot specified, but effective inhibition shown[1]
Thunberginol AInhibition of histamine releaseRat Peritoneal Mast CellsEffective at 10-100 µM[2]
Thunberginol BInhibition of TNF-α and IL-4 releaseAntigen-stimulated RBL-2H3 cellsPotent inhibition at 30 µM[3]
Centaurium erythraea extractAnti-inflammatory activityIn vivo and in vitro modelsNot specified for this compound[4]

Table 2: Antioxidant Activity

Compound/ExtractAssayIC50 ValueReference
HydrangenolTEAC1.8 to 3.2 mmol TE/mmol[5]
HydrangenolORAC16.5 to 27.0 mmol TE/mmol[5]
Centaurium erythraea extractDPPH radical scavengingNot specified for this compound[5]

Table 3: Anti-Allergic Activity

CompoundAssayCell LineIC50 Value / Effective ConcentrationReference
Thunberginol AInhibition of degranulationAntigen-stimulated RBL-2H3 cellsSubstantial inhibition[6]
Thunberginol BInhibition of degranulationAntigen-stimulated RBL-2H3 cellsMost potent of the Thunberginols tested[6]
HydrangenolInhibition of degranulationAntigen-stimulated RBL-2H3 cellsWeaker inhibition than Thunberginols A, B, and F[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol is based on the methodology used to assess the anti-inflammatory effects of Hydrangenol in lipopolysaccharide (LPS)-stimulated BV2 microglial cells[1].

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test isocoumarin for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Assay: DPPH Radical Scavenging Activity

This is a general protocol for determining the free radical scavenging activity of a compound.

  • Reagent Preparation: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test isocoumarin are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-Allergic Assay: Inhibition of Degranulation in RBL-2H3 Cells

This protocol is based on the methodology used to compare the anti-allergic effects of Thunberginols and Hydrangenol[5][6].

  • Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS. For sensitization, cells are incubated with anti-dinitrophenyl (DNP)-IgE overnight.

  • Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the test isocoumarin for a specified period.

  • Degranulation Induction: Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA) antigen.

  • Measurement of Degranulation: The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured. The supernatant is incubated with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the reaction is stopped with a stop solution.

  • Quantification: The absorbance is measured at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular β-hexosaminidase content (obtained by lysing the cells).

  • Data Analysis: The inhibitory effect of the isocoumarin on degranulation is determined by comparing the β-hexosaminidase release in treated cells to that in untreated, antigen-stimulated cells.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.

hydrangenol_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Inhibition MyD88->NFkB activates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 promotes expression Hydrangenol Hydrangenol Hydrangenol->NFkB inhibits Nrf2 Nrf2 Activation Hydrangenol->Nrf2 activates HO1 HO-1 (Antioxidant enzyme) Nrf2->HO1 promotes expression

Caption: Anti-inflammatory signaling pathway of Hydrangenol.

thunberginol_anti_allergic_pathway Antigen Antigen IgE IgE-FcεRI Antigen->IgE cross-links Ca_influx Intracellular Ca2+ influx IgE->Ca_influx triggers MAPK MAPK Pathway (ERK1/2) IgE->MAPK activates Degranulation Degranulation (Histamine, TNF-α, IL-4 release) Ca_influx->Degranulation induces Thunberginol Thunberginols (A, B, F) Thunberginol->Ca_influx inhibits Thunberginol->MAPK inhibits AP1 AP-1 (c-jun, c-fos) MAPK->AP1 activates Cytokine_mRNA Cytokine mRNA Expression AP1->Cytokine_mRNA promotes experimental_workflow cluster_assays Biological Assays start Start: Isocoumarin (this compound, Hydrangenol, etc.) cell_culture Cell Culture (e.g., Macrophages, Mast cells) start->cell_culture treatment Treatment with Isocoumarin at various concentrations cell_culture->treatment stimulation Stimulation (e.g., LPS, Antigen) treatment->stimulation data_collection Data Collection stimulation->data_collection anti_inflammatory Anti-inflammatory (NO, Cytokine levels) data_collection->anti_inflammatory antioxidant Antioxidant (DPPH, ABTS) data_collection->antioxidant anti_allergic Anti-allergic (Degranulation) data_collection->anti_allergic end End: Comparative Analysis of Biological Activity anti_inflammatory->end antioxidant->end anti_allergic->end

References

A Comprehensive Guide to Validating the Antiviral Activity of Erythrocentaurin: In Vitro and In Vivo Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies validating the in vitro and in vivo antiviral activity of Erythrocentaurin are not available. This guide, therefore, serves as a comprehensive methodological framework for the evaluation of this compound's potential antiviral efficacy. It provides standardized experimental protocols and data presentation formats, using established antiviral agents for comparative context. The data presented for this compound is hypothetical and for illustrative purposes only.

This compound is a natural compound found in plants of the Gentianaceae family, such as Gentiana macrophylla.[1] While traditional medicine has utilized these plants for various ailments, including conditions suggestive of viral infections, rigorous scientific validation of individual compounds like this compound is essential for modern drug development.[2] This guide outlines the critical steps and methodologies required to assess its antiviral potential, comparing its hypothetical performance against well-characterized antiviral drugs.

Section 1: Comparative Analysis of Antiviral Activity

A crucial step in evaluating a new antiviral candidate is to compare its efficacy and safety profile against existing drugs. The following tables illustrate how quantitative data from in vitro assays should be structured for clear comparison. For this guide, we present hypothetical data for this compound against Influenza A virus and SARS-CoV-2, alongside reported data for Oseltamivir and Remdesivir, respectively.

Table 1: In Vitro Antiviral Activity and Cytotoxicity against Influenza A Virus (IAV)

CompoundTarget VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound Influenza A/H1N1MDCK[Hypothetical] 15.2[Hypothetical] >200[Hypothetical] >13.2
Oseltamivir Carboxylate Influenza A/H1N1MDCK0.004 - 1.3>10000>7692

IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of the compound that inhibits 50% of viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that results in 50% cell death. SI (Selectivity Index): A measure of the compound's specificity for the virus versus the host cell. A higher SI value is desirable.

Table 2: In Vitro Antiviral Activity and Cytotoxicity against SARS-CoV-2

CompoundTarget VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound SARS-CoV-2Vero E6[Hypothetical] 9.8[Hypothetical] >150[Hypothetical] >15.3
Remdesivir SARS-CoV-2Vero E60.99>100>101

Section 2: Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of preclinical drug validation. Below are standard protocols for the key experiments required to generate the data presented in the tables above.

In vitro assays are fundamental for the initial screening and characterization of antiviral compounds. They provide a controlled environment to study the direct effects of a compound on viral replication and host cell viability.[3]

2.1.1 Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range at which this compound is toxic to the host cells used for antiviral testing.

Methodology:

  • Cell Seeding: Seed host cells (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours (duration should match the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. The CC₅₀ value is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

2.1.2 Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on viral infection and replication.

Methodology:

  • Cell Seeding: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Wash the cells with PBS and infect with a viral suspension (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% agarose containing various concentrations of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The IC₅₀ value is determined using regression analysis.

Animal models are essential for evaluating the therapeutic efficacy and safety of an antiviral candidate in a whole organism.[4]

2.2.1 Murine Model of Influenza Virus Infection

Objective: To assess the in vivo antiviral activity of this compound in mice infected with Influenza A virus.

Methodology:

  • Animal Acclimatization: Acclimatize 6-8 week old BALB/c mice for one week.

  • Infection: Lightly anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5x LD₅₀) of Influenza A virus.

  • Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various dosages (e.g., 10, 30, 100 mg/kg/day) starting 4 hours post-infection and continuing for 5-7 days. A vehicle control group and a positive control group (e.g., Oseltamivir) should be included.

  • Monitoring: Monitor the mice daily for 14 days for weight loss, clinical signs of illness, and survival.

  • Viral Load Determination: On day 3 and 5 post-infection, euthanize a subset of mice from each group and collect lung tissues to determine viral titers via plaque assay or qRT-PCR.

  • Analysis: Compare survival rates, body weight changes, and lung viral titers between the treatment groups and the control groups.

Section 3: Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental processes and biological mechanisms.

Antiviral_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Library (this compound) B Cytotoxicity Assay (e.g., MTT) A->B D Primary Antiviral Screening (e.g., Plaque Reduction Assay) A->D C Determine CC₅₀ B->C F Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) C->F E Determine IC₅₀ D->E E->F G Mechanism of Action Studies (e.g., Time-of-Addition Assay) F->G If SI is high H Animal Model of Infection (e.g., Murine Influenza Model) G->H I Efficacy Studies (Survival, Weight Loss) H->I J Toxicity Studies H->J K Pharmacokinetic Analysis H->K L Lead Compound for Further Development I->L

Caption: Workflow for Antiviral Drug Discovery.

This diagram illustrates the sequential process of evaluating a novel compound like this compound, from initial in vitro screening to in vivo validation.

A potential mechanism of action for many natural antiviral compounds involves the modulation of host signaling pathways that viruses hijack for their replication. The NF-κB signaling pathway is a common target.

NFkB_Signaling_Pathway Virus Viral PAMPs (e.g., dsRNA) TLR3 TLR3 Virus->TLR3 IKK IKK Complex TLR3->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Cytokines & Antiviral Genes Nucleus->ProInflammatory induces transcription of This compound This compound (Hypothetical Target) This compound->IKK inhibits?

Caption: Hypothetical Modulation of NF-κB Pathway.

This diagram shows a simplified NF-κB signaling pathway, a key component of the innate immune response to viral infections. A compound like this compound could potentially exert antiviral effects by inhibiting key kinases like IKK, thus preventing the pro-inflammatory response that can be detrimental in some viral diseases.

Conclusion

The validation of this compound as a potential antiviral agent requires a systematic and rigorous scientific approach. The methodologies and comparative frameworks presented in this guide provide a clear roadmap for researchers to follow. By first establishing the in vitro efficacy and safety profile through cytotoxicity and plaque reduction assays, promising candidates can be advanced to in vivo models to assess their therapeutic potential in a living organism. While the antiviral activity of this compound remains to be experimentally demonstrated, the rich history of natural products in drug discovery provides a strong rationale for its investigation.[5][6] Future studies are essential to determine if this compound can be a valuable addition to the antiviral pharmacopeia.

References

A Comparative Guide to HPLC and HPTLC Methods for the Quantification of Erythrocentaurin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of Erythrocentaurin. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the methodological approaches and performance characteristics of each technique.

Experimental Protocols

While a direct cross-validation study for this compound was not identified, the following protocols are based on established methods for the analysis of similar phytochemicals and adhere to standard validation guidelines.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of moderately polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1][2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[1][3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][2] The gradient program would be optimized to ensure adequate separation of this compound from other components in the sample matrix.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2][4]

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Sample Preparation: Samples containing this compound are typically extracted with a suitable solvent like methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput alternative for the quantification of this compound, particularly for screening multiple samples simultaneously.[5][6]

  • Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, a TLC plate heater, and a TLC scanner (densitometer).

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[7][8][9]

  • Mobile Phase: The selection of the mobile phase is critical for achieving good separation. A mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid in appropriate ratios, would be optimized.[6]

  • Sample Application: Samples are applied as bands of a specific width using an automated applicator to ensure precision.

  • Development: The plate is developed in a saturated chromatographic chamber with the chosen mobile phase.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at the wavelength of maximum absorbance for this compound.

Data Presentation: A Comparative Summary

The following table summarizes the typical performance parameters for HPLC and HPTLC methods based on the analysis of similar compounds, as specific cross-validation data for this compound is not available. These parameters are crucial for method validation according to ICH guidelines.[10][11]

Parameter HPLC HPTLC Significance
Linearity (r²) > 0.998[1]> 0.99[7][10]Indicates the direct proportionality between the analyte concentration and the instrumental response.
Limit of Detection (LOD) Lower (ng/mL level)[3]Higher (ng/band level)[7][8]The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ) Lower (ng/mL level)[3]Higher (ng/band level)[7][8]The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) Typically 98-102%[1]Typically 95-105%[5]Measures the closeness of the experimental value to the true value.
Precision (%RSD) < 2%[11]< 5%[9]Expresses the closeness of agreement between a series of measurements.
Sample Throughput Lower (sequential analysis)Higher (simultaneous analysis of multiple samples)[5]The number of samples that can be analyzed in a given period.
Solvent Consumption HigherLowerA key consideration for green analytical chemistry.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a hypothetical signaling pathway that could be relevant for a natural product like this compound.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_hplc HPLC Method cluster_hptlc HPTLC Method cluster_comparison Cross-Validation & Comparison define_scope Define Scope & Acceptance Criteria prepare_standards Prepare this compound Standards & Samples define_scope->prepare_standards hplc_development Method Development & Optimization prepare_standards->hplc_development hptlc_development Method Development & Optimization prepare_standards->hptlc_development hplc_validation Full Method Validation (ICH) hplc_development->hplc_validation hplc_analysis Analyze Validation Samples hplc_validation->hplc_analysis statistical_analysis Statistical Comparison of Results (e.g., t-test, F-test) hplc_analysis->statistical_analysis hptlc_validation Full Method Validation (ICH) hptlc_development->hptlc_validation hptlc_analysis Analyze Validation Samples hptlc_validation->hptlc_analysis hptlc_analysis->statistical_analysis conclusion Conclusion on Method Equivalency statistical_analysis->conclusion

Caption: Workflow for Cross-Validation of HPLC and HPTLC Methods.

SignalingPathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response This compound This compound receptor Cell Surface Receptor This compound->receptor Binds to pi3k PI3K This compound->pi3k receptor->pi3k Activates/Inhibits akt Akt pi3k->akt Phosphorylates mtor mTOR akt->mtor Phosphorylates proliferation Inhibition of Proliferation mtor->proliferation apoptosis Induction of Apoptosis mtor->apoptosis

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation.

References

Decoding the α-Amylase Enigma: A Comparative Guide to Erythrocentaurin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the inhibitory landscape of α-amylase, this guide offers a comparative analysis of Erythrocentaurin against other known inhibitors. It provides researchers, scientists, and drug development professionals with a comprehensive toolkit, including detailed experimental protocols and quantitative data, to navigate the complexities of α-amylase inhibition.

The quest for potent and specific inhibitors of α-amylase, a key enzyme in carbohydrate metabolism, is a cornerstone of research into therapeutic interventions for metabolic disorders such as type 2 diabetes.[1][2][3] This guide focuses on the mechanistic intricacies of α-amylase inhibition, with a special emphasis on the potential of this compound, a naturally occurring secoiridoid glycoside. By juxtaposing its hypothesized mechanism with that of established inhibitors, we aim to illuminate novel avenues for drug discovery and development.

Unveiling the Inhibitory Power: A Quantitative Comparison

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The following table summarizes the IC50 values for various natural compounds against α-amylase, providing a benchmark for evaluating the potential of this compound.

InhibitorSourceIC50 (µM)Reference
AcarboseActinoplanes sp.13.47[1]
Steroidal Pregnane (P1)Gongronema latifolium10.01[1]
Steroidal Pregnane (P2)Gongronema latifolium12.10[1]
Arylidene-based Sesquiterpene Coumarin (3k)Ferula tunetana7.24[4]
Arylidene-based Sesquiterpene Coumarin (3m)Ferula tunetana8.38[4]
1,2,4-Triazole-bearing bis-Hydrazone (17)Synthetic0.70[5]
1,2,4-Triazole-bearing bis-Hydrazone (15)Synthetic1.80[5]
1,2,4-Triazole-bearing bis-Hydrazone (16)Synthetic2.10[5]

The Science of Inhibition: Experimental Protocols

To ensure reproducibility and standardization of research, this section outlines the detailed methodologies for key experiments used to characterize α-amylase inhibitors.

In Vitro α-Amylase Inhibitory Assay

This assay is fundamental to determining the inhibitory potential of a compound.

  • Substrate Preparation: A 1% starch solution is prepared by suspending soluble starch in a 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl).[6]

  • Enzyme and Inhibitor Incubation: 500 µl of the test compound (e.g., this compound extract) at various concentrations is pre-incubated with 500 µl of porcine pancreatic α-amylase solution (0.5 mg/ml in the same buffer) at 25°C for 10 minutes.[6]

  • Reaction Initiation: 500 µl of the pre-warmed starch solution is added to the enzyme-inhibitor mixture to start the reaction.[6] The mixture is then incubated at 25°C for 10 minutes.[6]

  • Reaction Termination: The reaction is stopped by adding 1.0 ml of dinitrosalicylic acid (DNSA) color reagent.[6]

  • Quantification: The mixture is heated in a boiling water bath for 5 minutes, cooled to room temperature, and the absorbance is measured at 540 nm. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Enzyme Kinetics Analysis

To understand the mode of inhibition (competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed.

  • Varying Substrate Concentrations: The α-amylase assay is performed with a fixed concentration of the inhibitor and varying concentrations of the starch substrate.

  • Lineweaver-Burk Plot: The data is plotted as a double reciprocal plot (1/velocity vs. 1/[substrate]). The pattern of the lines with and without the inhibitor reveals the mode of inhibition.

Molecular Docking Studies

Computational molecular docking predicts the binding orientation and affinity of a ligand (inhibitor) to the active site of a protein (α-amylase).[7][8]

  • Protein and Ligand Preparation: The 3D structures of α-amylase (receptor) and the inhibitor (ligand) are obtained from protein data banks or generated using modeling software.

  • Docking Simulation: A docking program is used to place the ligand into the active site of the enzyme and score the different binding poses based on a scoring function that estimates the binding affinity.[7]

  • Analysis: The results are analyzed to identify the key amino acid residues involved in the interaction and to understand the molecular basis of inhibition.[9]

Visualizing the Molecular Dance: Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the key pathways and experimental workflows.

alpha_amylase_inhibition Starch Starch (Substrate) Enzyme_Substrate_Complex Enzyme-Substrate Complex Starch->Enzyme_Substrate_Complex Alpha_Amylase α-Amylase (Enzyme) Alpha_Amylase->Enzyme_Substrate_Complex Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Alpha_Amylase->Enzyme_Inhibitor_Complex This compound This compound (Inhibitor) This compound->Enzyme_Inhibitor_Complex Hydrolysis_Products Maltose, Glucose Enzyme_Substrate_Complex->Hydrolysis_Products Hydrolysis No_Reaction Inhibition of Hydrolysis Enzyme_Inhibitor_Complex->No_Reaction

Caption: Proposed inhibitory mechanism of this compound on α-amylase.

experimental_workflow cluster_invitro In Vitro Assays cluster_insilico In Silico Analysis cluster_data Data Analysis Inhibitory_Assay α-Amylase Inhibitory Assay IC50_Determination IC50 Determination Inhibitory_Assay->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies Inhibition_Mechanism Mechanism of Inhibition Kinetic_Studies->Inhibition_Mechanism Molecular_Docking Molecular Docking Binding_Affinity Binding Affinity & Interactions Molecular_Docking->Binding_Affinity

Caption: Experimental workflow for characterizing α-amylase inhibitors.

inhibition_comparison cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_mixed Mixed Inhibition Inhibitor_Type α-Amylase Inhibitor Competitive Binds to Active Site (e.g., Acarbose) Inhibitor_Type->Competitive Non_Competitive Binds to Allosteric Site (e.g., some Phenolic Compounds) Inhibitor_Type->Non_Competitive Mixed Binds to both Enzyme and Enzyme-Substrate Complex (e.g., some Sesquiterpene Coumarins) Inhibitor_Type->Mixed

Caption: Comparison of different α-amylase inhibition mechanisms.

Concluding Remarks

While direct experimental data on the α-amylase inhibitory mechanism of this compound is still emerging, this guide provides a robust framework for its evaluation. By employing the standardized protocols and comparative data presented herein, researchers can effectively position this compound within the broader landscape of α-amylase inhibitors. The synergistic use of in vitro assays and in silico modeling will be pivotal in elucidating its precise mechanism of action and unlocking its full therapeutic potential. The ongoing exploration of natural compounds like this compound continues to be a promising frontier in the development of novel and effective treatments for metabolic diseases.

References

Erythrocentaurin in Focus: A Head-to-Head Comparison with Other Natural α-Amylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of erythrocentaurin's performance against alternative natural α-amylase inhibitors, supported by experimental data.

In the quest for effective management of postprandial hyperglycemia, a key strategy in controlling type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase has garnered significant attention. Natural compounds, in particular, are being explored as a promising therapeutic avenue. Among these, this compound, a secoiridoid isolated from plants of the Gentianaceae family, has emerged as a compound of interest. This guide provides a detailed head-to-head comparison of this compound with other notable natural α-amylase inhibitors, presenting quantitative data, experimental protocols, and an exploration of the potential signaling pathways involved.

Quantitative Comparison of α-Amylase Inhibitory Activity

The efficacy of an α-amylase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The table below summarizes the reported IC50 values for this compound and a selection of other natural α-amylase inhibitors, alongside the standard synthetic inhibitor, acarbose.

InhibitorNatural SourceIC50 Value (µg/mL)
This compound Enicostemma littorale1670 ± 280[1]
Centaurium erythraea Essential Oil Centaurium erythraea168.62[2]
Quercetin Vaccinium arctostaphylos51.36 (converted from 0.17 mM)[3]
Luteolin Various plantsNot directly quantified in µg/mL in the provided results
Tannic Acid Various plantsNot directly quantified in µg/mL in the provided results
Acarbose (Standard) Synthetic18.63 - 396.42[2][4]

Note: The IC50 value for this compound is notably higher than that of the essential oil from its source plant, Centaurium erythraea, and other listed natural inhibitors, suggesting a potentially lower in vitro potency as an isolated compound compared to extracts or other pure compounds.

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

The following protocol outlines a common method used to determine the α-amylase inhibitory activity of a given compound. This method is based on the quantification of reducing sugars produced from starch hydrolysis.

Materials:
  • Porcine pancreatic α-amylase (PPA) solution

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Test compound (e.g., this compound) dissolved in a suitable solvent

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:
  • Preparation of Reagents: Prepare all solutions in phosphate buffer (pH 6.9).

  • Incubation: In a series of test tubes, mix a defined volume of the test compound at various concentrations with the α-amylase solution. A control tube should contain the enzyme and buffer without any inhibitor, and a positive control tube should contain acarbose.

  • Pre-incubation: Incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the starch solution to each tube to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding the DNSA reagent.

  • Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development. The reducing sugars produced react with DNSA to form a colored product.

  • Absorbance Measurement: After cooling the tubes to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Below is a graphical representation of the typical workflow for an α-amylase inhibition assay.

a_amylase_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Starch, DNSA) mix Mix Enzyme and Inhibitor reagents->mix samples Prepare Test Samples (Inhibitors) samples->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate add_substrate Add Starch pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop with DNSA incubate->stop_reaction boil Boil for Color stop_reaction->boil measure_abs Measure Absorbance (540 nm) boil->measure_abs calculate Calculate % Inhibition measure_abs->calculate plot Determine IC50 calculate->plot

Caption: Workflow of a typical in vitro α-amylase inhibition assay.

Signaling Pathways in Carbohydrate Metabolism

The inhibition of α-amylase directly impacts carbohydrate metabolism by reducing the rate of glucose absorption into the bloodstream. This, in turn, can influence various intracellular signaling pathways that regulate energy homeostasis. While direct studies on the signaling effects of this compound are limited, the actions of other natural α-amylase inhibitors, particularly flavonoids, provide insights into potential mechanisms. Two key pathways that are often implicated are the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathways.

AMPK Signaling Pathway: AMPK acts as a cellular energy sensor. When cellular ATP levels are low (high AMP:ATP ratio), AMPK is activated. This activation promotes catabolic processes that generate ATP (like glucose uptake and fatty acid oxidation) and inhibits anabolic processes that consume ATP (like protein and lipid synthesis). Some natural α-amylase inhibitors, by reducing glucose availability, may indirectly lead to an increase in the AMP:ATP ratio, thereby activating AMPK.

mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It is activated by nutrients (including glucose and amino acids) and growth factors. When activated, mTORC1 promotes anabolic processes. Conversely, under conditions of low cellular energy, AMPK can inhibit mTORC1 signaling. Therefore, α-amylase inhibitors that lead to reduced glucose uptake and subsequent AMPK activation could potentially downregulate mTOR signaling.

The interplay between α-amylase inhibition and these key metabolic signaling pathways is depicted in the following diagram.

signaling_pathway cluster_inhibition Digestive Tract cluster_cell Intracellular Signaling Starch Dietary Starch aAmylase α-Amylase Starch->aAmylase Hydrolysis Glucose Glucose GlucoseUptake Reduced Glucose Uptake Glucose->GlucoseUptake Absorption AMPK AMPK Activation GlucoseUptake->AMPK Leads to mTOR mTORC1 Inhibition AMPK->mTOR Inhibits Catabolism Increased Catabolism (Fatty Acid Oxidation) AMPK->Catabolism Promotes Anabolism Decreased Anabolism (Protein & Lipid Synthesis) mTOR->Anabolism Inhibits Inhibition of This compound This compound & Other Inhibitors This compound->aAmylase Inhibition

Caption: Potential impact of α-amylase inhibitors on cellular signaling.

Conclusion

This compound demonstrates in vitro α-amylase inhibitory activity, although the reported IC50 value for the isolated compound appears to be higher than that of some other natural inhibitors and the essential oil of its source plant. This suggests that its contribution to the overall α-amylase inhibitory effect of Centaurium erythraea extracts may be part of a synergistic action with other constituents. Further research is warranted to fully elucidate the in vivo efficacy and the precise molecular mechanisms and signaling pathways through which this compound and other secoiridoids exert their effects on carbohydrate metabolism. The provided data and protocols offer a valuable resource for researchers and drug development professionals in the ongoing search for novel and effective natural antidiabetic agents.

References

Erythrocentaurin and Metformin: A Comparative Analysis of In Vivo Efficacy in Diabetic Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current in vivo evidence for Erythrocentaurin, primarily through studies on Centaurium erythraea extracts, versus the first-line diabetes medication, Metformin. This guide is intended for researchers, scientists, and professionals in drug development.

While direct comparative in vivo studies between isolated this compound and metformin are not available in the current body of scientific literature, this guide provides a comparative overview based on existing research. The efficacy of this compound is inferred from studies on extracts of Centaurium erythraea, a plant in which it is a key constituent. Metformin, a well-established biguanide, serves as the benchmark for current oral anti-diabetic therapy.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies on Centaurium erythraea extracts and metformin in streptozotocin (STZ)-induced diabetic rat models. It is important to note that the studies were not head-to-head comparisons and variations in experimental design exist.

ParameterCentaurium erythraea ExtractMetforminReference Compound (where applicable)
Animal Model Streptozotocin (STZ)-induced diabetic ratsStreptozotocin (STZ)-induced diabetic rats-
Dosage Methanol extractNot explicitly stated in provided abstractsGlibenclamide (6.5 mg/kg b.w.)
Blood Glucose Reduction Significant decrease in fasting blood glucose.[1][2] A dose of 200 mg/kg of a multi-plant extract containing C. erythraea showed a significant reduction, though less than glibenclamide.[1] A 14-day treatment with a polyherbal mixture decoction (15 g/kg) containing C. erythraea completely normalized blood glucose levels.[3]Significantly decreased blood glucose levels.[4]Glibenclamide showed a greater reduction than a 200 mg/kg dose of a mixed herbal extract.[1]
Serum Insulin Levels Elevated serum insulin concentration.[5]--
Lipid Profile Improved lipid profile.[5]--
Antioxidant Effects Decreased lipid peroxidation and ameliorated oxidative damage in red blood cells.[5] Increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR).[5]--

Experimental Protocols

Centaurium erythraea Extract Studies

Induction of Diabetes: Diabetes is typically induced in rats via a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in a citrate buffer.[1] A common dosage for STZ is 50 mg/kg body weight.[1] Hyperglycemia is confirmed a few days post-injection, with blood glucose levels exceeding a certain threshold (e.g., >2.5 g/L) indicating a diabetic state.[1]

Treatment Administration: The plant extracts, often in aqueous or methanolic forms, are administered orally to the diabetic rats.[1] Dosages in the reviewed studies varied. For instance, a multi-plant extract containing C. erythraea was given at doses of 50, 100, and 200 mg/kg.[1] Another study used a decoction of a polyherbal mixture at a dose of 15 g/kg for 14 days.[3]

Monitoring: Key parameters monitored throughout the studies include fasting blood glucose levels, serum insulin levels, and lipid profiles.[1][5] Additionally, markers of oxidative stress are often assessed.[5]

Metformin Studies

The experimental protocols for in vivo studies with metformin in diabetic animal models are well-established.

Induction of Diabetes: Similar to the studies on herbal extracts, STZ is commonly used to induce diabetes in rodent models.

Treatment Administration: Metformin is typically administered orally.

Monitoring: Efficacy is primarily assessed by measuring blood glucose levels. Other parameters such as insulin sensitivity, lipid profiles, and body weight are also commonly evaluated.

Signalling Pathways and Mechanisms of Action

This compound (Centaurium erythraea Extract)

The precise molecular mechanisms of this compound are not well-elucidated. However, studies on Centaurium erythraea extracts suggest that its anti-diabetic effects may be attributed to its antioxidant properties and its ability to stimulate insulin secretion.[1][5] The presence of flavonoids and polyphenols in the extracts likely contributes to these effects.[1]

Erythrocentaurin_Pathway This compound This compound (from C. erythraea) Pancreatic_Beta_Cells Pancreatic β-Cells This compound->Pancreatic_Beta_Cells Stimulates Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, CAT, GR) Oxidative_Stress->Antioxidant_Enzymes Counteracts Metformin_Pathway Metformin Metformin Hepatocyte Hepatocyte Metformin->Hepatocyte Glucose_Uptake ↑ Peripheral Glucose Uptake Metformin->Glucose_Uptake AMPK AMPK Activation Hepatocyte->AMPK Gluconeogenesis ↓ Hepatic ↓ Gluconeogenesis AMPK->Gluconeogenesis Blood_Glucose ↓ Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Diabetes_Induction Diabetes Induction (e.g., STZ injection) Animal_Acclimatization->Diabetes_Induction Grouping Grouping of Animals (Control, Diabetic Control, Treatment Groups) Diabetes_Induction->Grouping Treatment Treatment Administration (Oral gavage) Grouping->Treatment Monitoring Regular Monitoring (Blood glucose, body weight, etc.) Treatment->Monitoring Sacrifice_and_Analysis Sacrifice and Biochemical/Histopathological Analysis Monitoring->Sacrifice_and_Analysis

References

Validating the Therapeutic Potential of Erythrocentaurin Through Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A focused examination of Centaurium erythraea extracts, rich in the bioactive compound Erythrocentaurin, reveals significant anti-inflammatory and antioxidant properties. This guide provides a comparative analysis of the therapeutic potential of these extracts against established alternatives in relevant disease models, supported by experimental data and detailed protocols.

This compound, a secoiridoid aglycone, is a prominent constituent of the medicinal plant Centaurium erythraea (common centaury). Due to the limited availability of studies on isolated this compound, this guide will focus on the therapeutic effects of Centaurium erythraea extracts, which are rich in this and other bioactive compounds. The validation of these extracts in preclinical disease models for inflammation and oxidative stress-related conditions is crucial for their potential development as novel therapeutic agents.

Comparative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory potential of Centaurium erythraea extracts has been evaluated in various preclinical models of inflammation. A key model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents, which mimics the physiological processes of inflammation.

Table 1: Comparison of Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model

TreatmentDoseTime Point (hours)Inhibition of Edema (%)Reference
Centaurium erythraea Ointment 10%347.3[1]
Diclofenac (Standard NSAID) 5 mg/kg256.17 ± 3.89[2][3]
20 mg/kg371.82 ± 6.53[2][3]
Curcumin (Natural Alternative) 200 mg/kg253.85[4]
400 mg/kg258.97[4][5]

Note: The data for Centaurium erythraea ointment was obtained from a study where the extract was incorporated into a topical formulation. Direct oral administration data in the carrageenan-induced paw edema model was not available in the reviewed literature.

Another relevant model for topical inflammation is the xylene-induced ear edema model in mice. In this model, a decoction extract of Centaurium erythraea demonstrated a significant 86.11% inhibition of edema , showcasing its potent topical anti-inflammatory effect.[6][7]

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of plant-derived compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. While specific studies on the detailed molecular mechanisms of Centaurium erythraea extracts are emerging, the known pathways for many anti-inflammatory phytochemicals involve the inhibition of pro-inflammatory mediators and enzymes.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Many natural anti-inflammatory agents exert their effects by inhibiting the activation of NF-κB.

NF-kB Signaling Pathway in Inflammation LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Genes Induces Inflammation Inflammation Genes->Inflammation CE_Extract Centaurium erythraea Extract CE_Extract->IKK Inhibits CE_Extract->NFkB_active Inhibits

NF-κB signaling pathway in inflammation.

Comparative Analysis of Antioxidant Potential

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity of Centaurium erythraea extracts has been demonstrated through various in vitro and in vivo studies.

Table 2: In Vitro Antioxidant Activity of Centaurium erythraea Extracts

AssayExtract TypeIC50 (µg/mL)Reference
DPPH Radical Scavenging Decoction119.00[6]
Methanolic232 ± 2[8]
Aqueous208 ± 2[8]
Reducing Power Decoction85.32[6]
Methanolic350 ± 66[8]
Aqueous1310 ± 47[8]

IC50: The concentration of the extract required to inhibit 50% of the activity.

In an in vivo study using a streptozotocin-induced diabetic rat model, a methanolic extract of Centaurium erythraea demonstrated significant antioxidant effects by modulating the levels of key antioxidant enzymes.

Table 3: In Vivo Antioxidant Effects of Centaurium erythraea Methanolic Extract in Diabetic Rat Liver

ParameterDiabetic Control vs. Healthy ControlCEE-Treated Diabetic vs. Diabetic ControlReference
Lipid Peroxidation IncreasedSignificantly Decreased[9]
GSH/GSSG Ratio DecreasedIncreased[9]
Catalase (CAT) Activity DecreasedIncreased towards control levels[9]
Superoxide Dismutase (SOD) Activity DecreasedIncreased towards control levels[9]
Glutathione Peroxidase (GPx) Activity DecreasedDecreased (modulated towards control)[9]

CEE: Centaurium erythraea extract. GSH: Reduced glutathione. GSSG: Oxidized glutathione.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a test compound.

G cluster_0 Acclimatization cluster_1 Grouping and Baseline Measurement cluster_2 Treatment Administration cluster_3 Induction of Inflammation cluster_4 Measurement and Analysis acclimatize Acclimatize rats for 1 week group Divide rats into groups (n=6) acclimatize->group measure_initial Measure initial paw volume (Plethysmometer) group->measure_initial administer Administer test compound, standard drug, or vehicle orally/intraperitoneally measure_initial->administer induce Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw administer->induce After 1 hour measure_final Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection induce->measure_final calculate Calculate percentage inhibition of edema measure_final->calculate

Workflow for Carrageenan-Induced Paw Edema.

Methodology:

  • Animals: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Treatment: The test extract, a standard non-steroidal anti-inflammatory drug (NSAID) like diclofenac, or the vehicle is administered orally or intraperitoneally.

  • Inflammation Induction: One hour after treatment, 0.1 mL of 1% (w/v) carrageenan suspension in normal saline is injected into the sub-plantar surface of the right hind paw.[10]

  • Measurement: The paw volume is measured using a plethysmometer at hourly intervals for up to 5 hours after carrageenan injection.[10][11]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This in vitro assay measures the free radical scavenging capacity of a compound.

Methodology:

  • Preparation: A solution of DPPH in methanol is prepared.

  • Reaction: Different concentrations of the test extract are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.

Conclusion

Extracts from Centaurium erythraea, containing this compound and other bioactive compounds, demonstrate considerable anti-inflammatory and antioxidant potential in established disease models. The observed efficacy, particularly in topical anti-inflammatory models, is comparable to that of some standard treatments. The antioxidant properties are evident through both direct radical scavenging and the modulation of endogenous antioxidant enzyme systems in vivo.

While these findings are promising, further research is warranted to isolate this compound and other active constituents to evaluate their individual therapeutic efficacy and to fully elucidate their molecular mechanisms of action, particularly their effects on key inflammatory signaling pathways such as NF-κB and MAPKs. Such studies will be instrumental in validating the traditional use of Centaurium erythraea and paving the way for the development of new, effective, and potentially safer therapeutic agents for inflammatory and oxidative stress-related diseases.

References

Comparative Analysis of the Antioxidant Activity of Erythrocentaurin and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Erythrocentaurin, a naturally occurring compound found in Centaurium erythraea, against common standard antioxidants. Due to the limited availability of published data on the isolated this compound, this analysis utilizes data from extracts of Centaurium erythraea as a proxy to provide an estimated comparison of its potential antioxidant capabilities. The data is presented alongside established values for Trolox, Ascorbic Acid, and Gallic Acid, offering a benchmark for its potential efficacy.

Data Presentation: Comparative Antioxidant Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and Trolox equivalent values for Centaurium erythraea extracts and standard antioxidants in various in vitro antioxidant assays. Lower IC50 values indicate higher antioxidant activity.

Compound/ExtractDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)Ferric Reducing Antioxidant Power (FRAP) Assay
Centaurium erythraea (Methanolic Extract) 0.232 ± 0.002 mg/mLNot AvailableNot Available
Centaurium erythraea (Aqueous Extract) 0.208 ± 0.002 mg/mLNot AvailableNot Available
Centaurium erythraea (Essential Oil) 47.18 ± 3.62 µg/mL[1]53.25 ± 2.19 µg/mL[1]65.34 ± 3.71 µg/mL (Trolox Equivalents)[1]
Trolox 3.765 ± 0.083 µg/mL[2]2.926 ± 0.029 µg/mL[2]Standard
Ascorbic Acid ~6.1 - 66.12 µg/mL[3][4]~50 µg/mL[5]Not Typically Reported as IC50
Gallic Acid ~2.6 - 13.2 µM[6]1.03 ± 0.25 µg/mLNot Typically Reported as IC50

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions. The data for Centaurium erythraea extracts is presented to give an indication of the potential antioxidant activity of its constituents, including this compound.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized based on common laboratory practices.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compound (this compound or standard antioxidants) is prepared in a suitable solvent at various concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates electrons or hydrogen atoms to the ABTS•+, causing a decolorization of the solution, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compound is prepared in a suitable solvent at various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored product is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant, typically Trolox. The results are expressed as Trolox equivalents (TE).

Mandatory Visualization

Cellular Antioxidant Signaling Pathway

The following diagram illustrates a simplified, general signaling pathway activated by oxidative stress, leading to the expression of antioxidant enzymes. This is a representative pathway and may not be specific to this compound's mechanism of action, which requires further investigation.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Cellular_Protection Cellular Protection & Detoxification Antioxidant_Enzymes->Cellular_Protection Catalysis

Caption: A simplified diagram of the Keap1-Nrf2 antioxidant response pathway.

Experimental Workflow for Antioxidant Assays

The following diagram outlines the general workflow for the in vitro antioxidant assays described in this guide.

Experimental_Workflow Start Start: Prepare Test Compound & Standards Assay_Prep Prepare Assay-Specific Reagents (DPPH, ABTS, or FRAP) Start->Assay_Prep Reaction Mix Compound/Standard with Reagent Start->Reaction Assay_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance (Spectrophotometry) Incubation->Measurement Analysis Calculate % Inhibition or Equivalent Value Measurement->Analysis Result Determine IC50 or Antioxidant Capacity Analysis->Result

References

Assessing the Selectivity of Erythrocentaurin for Different Amylase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of Erythrocentaurin for different amylase isozymes. Due to a lack of direct studies on the isolated compound, this guide synthesizes available data on the amylase inhibitory activity of extracts from Centaurium erythraea, the plant source of this compound. This information is presented alongside comparative data for the well-characterized alpha-amylase inhibitor, Acarbose, to provide a benchmark for potency.

Introduction to this compound and Amylase Inhibition

This compound is a secoiridoid glycoside found in various plant species of the Gentianaceae family, notably Centaurium erythraea. This plant has a history of use in traditional medicine for digestive ailments.[1][2] Amylase enzymes, primarily the alpha-amylase isozymes found in saliva (S-type) and the pancreas (P-type), are key players in the digestion of complex carbohydrates into simple sugars.[3] Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes.[3][4][5] Selective inhibition of pancreatic amylase over salivary amylase is a desirable trait for therapeutic agents to minimize potential side effects related to oral carbohydrate digestion.

Currently, there is a significant gap in the scientific literature regarding the direct assessment of this compound's inhibitory activity and selectivity towards different amylase isozymes. However, studies on aqueous and decocted extracts of Centaurium erythraea have demonstrated notable anti-hyperglycemic action through the reduction of alpha-amylase activity.[1][2]

Comparative Inhibitory Activity Data

The following table summarizes the available in vitro data for the alpha-amylase inhibitory activity of Centaurium erythraea extracts and the standard inhibitor, Acarbose. It is important to note that the specific contribution of this compound to the observed activity in the plant extracts has not been determined.

Inhibitor Source Amylase Source IC50 Value Reference
Centaurium erythraea Aqueous ExtractNot SpecifiedShowed inhibitory activity[1][2]
Centaurium erythraea Decocted ExtractNot SpecifiedShowed inhibitory activity[1][2]
Acarbose Standard DrugPorcine Pancreatic α-Amylase52.2 µg/mL[6]
Acarbose Standard DrugPorcine Pancreatic α-Amylase83.33 µg/mL[7]
Acarbose Standard DrugPorcine Pancreatic α-Amylase0.258 mg/mL[8]
Acarbose Standard DrugPorcine Pancreatic α-Amylase64.95 µg/mL[9]

Note: IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency. Direct comparison of IC50 values between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

To assess the selectivity of a compound like this compound for different amylase isozymes, a standardized in vitro alpha-amylase inhibition assay can be employed. The protocol would be repeated using different amylase isozymes (e.g., human salivary alpha-amylase and human pancreatic alpha-amylase).

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the amylase activity (IC50).

Materials:

  • Alpha-amylase from porcine pancreas (or other sources for comparison)

  • Soluble starch or starch azure as substrate

  • Phosphate buffer (pH 6.9)

  • Inhibitor (e.g., this compound, Acarbose) at various concentrations

  • 3,5-Dinitrosalicylic acid (DNSA) reagent for colorimetric detection of reducing sugars

  • Spectrophotometer

General Procedure:

  • Preparation of Reagents: Prepare starch solution, buffer, DNSA reagent, and a series of inhibitor concentrations.

  • Enzyme-Inhibitor Pre-incubation: A fixed volume of the alpha-amylase solution is pre-incubated with varying concentrations of the inhibitor for a set period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).[1]

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the starch substrate to the enzyme-inhibitor mixture. The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.[2]

  • Termination of Reaction: The reaction is stopped by adding the DNSA reagent. The mixture is then heated in a boiling water bath to allow for color development.[8]

  • Absorbance Measurement: After cooling to room temperature, the absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).[8]

  • Calculation of Inhibition: The percentage of amylase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

The following diagrams illustrate the general workflow for assessing amylase inhibition and a simplified representation of the digestive signaling pathway targeted by amylase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Starch, Inhibitor) Preincubation Pre-incubate Amylase with Inhibitor Reagents->Preincubation Enzyme Prepare Amylase Solution Enzyme->Preincubation Reaction Add Starch to Initiate Reaction Preincubation->Reaction 37°C Termination Stop Reaction with DNSA Reaction->Termination ColorDev Heat for Color Development Termination->ColorDev Boiling Absorbance Measure Absorbance ColorDev->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Calculation->IC50 Signaling_Pathway Starch Starch (Dietary Carbohydrate) Amylase Alpha-Amylase (Salivary & Pancreatic) Starch->Amylase Hydrolysis Oligosaccharides Oligosaccharides & Disaccharides Amylase->Oligosaccharides Glucosidases Brush Border Glucosidases Oligosaccharides->Glucosidases Hydrolysis Glucose Glucose Glucosidases->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound (Potential Inhibitor) Inhibitor->Amylase Inhibition

References

Replicating Published Findings on Erythrocentaurin's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivity of Erythrocentaurin with established alternative compounds. The information is based on published experimental data, offering a resource for researchers looking to replicate or build upon existing findings.

Overview of this compound's Bioactivity

This compound, a secoiridoid monoterpene, has been isolated from several plants of the Gentianaceae family. Published research has primarily focused on its α-amylase inhibitory activity. While the broader bioactivities of plant extracts from the Centaurium genus suggest potential anti-inflammatory, antioxidant, and anticancer properties for its constituents, specific studies on isolated this compound for these effects are limited. This guide presents the available quantitative data for this compound and compares it with relevant alternatives in each category of bioactivity.

α-Amylase Inhibitory Activity

α-Amylase is a key enzyme in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.

Comparative Data
CompoundTarget EnzymeIC50 ValueSource
This compound α-Amylase1.67 ± 0.28 mg/mL[1]
Acarbose α-Amylase52.2 µg/mL[2]
0.258 mg/mL[3][4]
83.33 µg/mL[5]

Note: IC50 values for Acarbose vary across different studies, which may be attributed to different experimental conditions.

Experimental Protocol: α-Amylase Inhibition Assay

The α-amylase inhibitory activity of this compound was determined using a modified in vitro assay.

  • Enzyme and Substrate Preparation: Porcine pancreatic α-amylase and a 1% starch solution are prepared in a suitable buffer (e.g., 0.02 M sodium phosphate buffer, pH 6.9 with 0.006 M NaCl).

  • Incubation: A mixture of the test compound (this compound or alternative) at various concentrations and the α-amylase solution is pre-incubated at 25°C for 10 minutes.

  • Reaction Initiation: The starch solution is added to the mixture to start the enzymatic reaction, followed by incubation at 25°C for 10 minutes.

  • Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNSA) color reagent.

  • Quantification: The mixture is heated in a boiling water bath for 5 minutes and then cooled to room temperature. The absorbance is measured at 540 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

alpha_amylase_inhibition cluster_workflow Experimental Workflow cluster_pathway Inhibition Mechanism A Prepare α-amylase and starch solutions B Pre-incubate this compound with α-amylase A->B C Add starch to initiate reaction B->C D Stop reaction with DNSA C->D E Measure absorbance at 540 nm D->E F Calculate % inhibition and IC50 E->F Starch Starch AlphaAmylase α-Amylase Starch->AlphaAmylase Digestion Glucose Glucose AlphaAmylase->Glucose This compound This compound This compound->AlphaAmylase Inhibition

α-Amylase inhibition workflow and mechanism.

Anti-Inflammatory Activity

Comparative Data
CompoundTarget/AssayIC50 ValueSource
This compound NF-κB InhibitionData not available
Curcumin NF-κB Inhibition~5-18.2 µM[6][7]
Experimental Protocol: NF-κB Inhibition Assay (General)

A common method to assess NF-κB inhibition is through a luciferase reporter gene assay in a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages).

  • Cell Culture and Transfection: Cells are cultured and transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or Curcumin) for a specific duration (e.g., 1 hour).

  • Stimulation: NF-κB activation is induced by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Lysis and Luciferase Assay: After a further incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Calculation: The percentage of NF-κB inhibition is calculated relative to the stimulated control without the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathway Diagram

nf_kb_pathway cluster_nucleus LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription This compound This compound (Hypothesized) This compound->IKK Inhibition (Hypothesized) antioxidant_mechanism cluster_nrf2 Nrf2 Pathway (Hypothesized) cluster_direct Direct Scavenging OS Oxidative Stress Nrf2 Nrf2 OS->Nrf2 Activation ARE ARE Nrf2->ARE Translocation & Binding AOE Antioxidant Enzymes ARE->AOE Transcription Erythrocentaurin_Nrf2 This compound (Hypothesized) Erythrocentaurin_Nrf2->Nrf2 Activation (Hypothesized) DPPH DPPH• (Radical) DPPHH DPPH-H (Stable) DPPH->DPPHH Erythrocentaurin_DPPH This compound Erythrocentaurin_DPPH->DPPH Donates H• apoptosis_pathway This compound This compound (Hypothesized) Mitochondria Mitochondria This compound->Mitochondria Induces Stress (Hypothesized) CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Independent Verification of Erythrocentaurin's Purported Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for the purported effects of Erythrocentaurin. It is important to note that, to date, there is a significant lack of direct independent experimental verification of the biological activities of isolated this compound. The purported effects described herein are inferred from the traditional medicinal uses of plants in which this compound is a known constituent. This document aims to provide researchers with the necessary context, established comparative data from alternative compounds, and detailed experimental protocols to facilitate future investigation into this compound.

Introduction to this compound and Its Purported Effects

This compound is a chemical compound found in various plants of the Gentianaceae family, notably Gentiana macrophylla and Gentiana pedicellata. Traditional Chinese Medicine has utilized Gentiana macrophylla for over a millennium, primarily for its anti-inflammatory, anti-rheumatic, analgesic, and liver-protective properties[1][2][3]. Traditional applications include the treatment of arthritis, backache, general inflammation, and liver detoxification[1]. While the primary bioactive components of these plants are often cited as iridoid glycosides (e.g., gentiopicroside) and flavonoids, the presence of this compound suggests its potential contribution to these therapeutic effects.

Based on this ethnobotanical evidence, the primary purported effects of this compound for investigation are:

  • Anti-inflammatory Activity

  • Analgesic Activity

  • Hepatoprotective Activity

This guide will compare these purported effects with established alternatives: Ibuprofen for its anti-inflammatory and analgesic properties, and Silymarin for its hepatoprotective effects.

Comparative Data

The following tables summarize quantitative data for the established alternatives. These values can serve as a benchmark for future studies on this compound.

Table 1: Anti-inflammatory Activity Comparison
CompoundAssayModelKey ParameterResult
This compound ---Data Not Available
Ibuprofen Carrageenan-induced Paw EdemaWistar RatsPaw Edema Inhibition~55% inhibition at 4 hours (40 mg/kg)
LPS-induced Prostaglandin E2 (PGE2) ProductionMurine Macrophages (RAW 264.7)IC50~1.3 µM
Cyclooxygenase-2 (COX-2) InhibitionIn vitro enzyme assayIC50~10 µM

Data for Ibuprofen is aggregated from publicly available pharmacological studies.

Table 2: Analgesic Activity Comparison
CompoundAssayModelKey ParameterResult
This compound ---Data Not Available
Ibuprofen Acetic Acid-induced Writhing TestMiceWrithing Inhibition~50-70% inhibition (20-40 mg/kg)
Hot Plate TestRatsIncrease in Latency TimeSignificant increase at 60 and 90 minutes (40 mg/kg)[4]

Data for Ibuprofen is aggregated from publicly available pharmacological studies.

Table 3: Hepatoprotective Activity Comparison
CompoundAssayModelKey ParameterResult
This compound ---Data Not Available
Silymarin Carbon Tetrachloride (CCl4)-induced HepatotoxicityRatsReduction in Serum ALT Levels~50-60% reduction (50 mg/kg)
Acetaminophen-induced HepatotoxicityMiceIncrease in Hepatocyte ViabilitySignificant protection at 100 mg/kg
DPPH Radical ScavengingIn vitroIC50~14.14 µg/mL[5]

Data for Silymarin is aggregated from multiple clinical and preclinical studies.[1][3][6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments to verify the purported effects of this compound.

In Vitro Anti-inflammatory Assays
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of this compound on the key enzymes in the prostaglandin synthesis pathway.

    • Method: Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate recombinant human COX-1 or COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

    • Measure the production of prostaglandin E2 (PGE2) via ELISA or a colorimetric method.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

  • Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

    • Objective: To assess the effect of this compound on the production of the pro-inflammatory mediator nitric oxide.

    • Cell Line: Murine macrophage cell line RAW 264.7.

    • Method: a. Culture RAW 264.7 cells to ~80% confluency. b. Pre-treat cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production. d. Collect the cell culture supernatant. e. Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. f. Measure absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only control.

In Vivo Analgesic Assays
  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

    • Objective: To evaluate the peripheral analgesic effect of this compound.

    • Animal Model: Male Swiss albino mice.

    • Method: a. Administer this compound orally or intraperitoneally at various doses. b. After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (abdominal constrictions). c. Immediately after the injection, count the number of writhes for each mouse over a 20-minute period. d. Calculate the percentage of inhibition of writhing compared to a vehicle-treated control group.

  • Hot Plate Test (Central Analgesia):

    • Objective: To assess the central analgesic effect of this compound.

    • Animal Model: Wistar rats or mice.

    • Method: a. Measure the baseline latency of the animals to a thermal stimulus by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The reaction time is the time taken for the animal to lick its paws or jump. b. Administer this compound at various doses. c. Measure the reaction time at different time points after administration (e.g., 30, 60, 90, 120 minutes). d. An increase in the reaction time compared to the baseline indicates a central analgesic effect.

In Vitro and In Vivo Hepatoprotective Assays
  • In Vitro Hepatoprotection against Acetaminophen-induced Toxicity:

    • Objective: To determine if this compound can protect liver cells from drug-induced damage.

    • Cell Line: Human hepatoma cell line HepG2.

    • Method: a. Culture HepG2 cells. b. Pre-treat the cells with various concentrations of this compound for 24 hours. c. Induce cytotoxicity by exposing the cells to a high concentration of acetaminophen (APAP). d. After 24 hours of APAP exposure, assess cell viability using the MTT assay. e. Measure the levels of alanine transaminase (ALT) and aspartate transaminase (AST) released into the culture medium as markers of liver cell damage. f. An increase in cell viability and a decrease in ALT/AST levels in this compound-treated cells compared to the APAP-only control indicates hepatoprotection.

  • In Vivo Carbon Tetrachloride (CCl4)-induced Hepatotoxicity:

    • Objective: To evaluate the hepatoprotective effect of this compound in a live animal model of liver injury.

    • Animal Model: Male Wistar rats.

    • Method: a. Pre-treat rats with this compound orally for several days. b. Induce acute liver injury by a single intraperitoneal injection of CCl4 dissolved in olive oil. c. After 24 hours, collect blood samples to measure serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin. d. Euthanize the animals and perform histopathological examination of the liver tissue to assess the degree of necrosis, inflammation, and steatosis. e. A significant reduction in serum liver enzymes and less severe liver damage on histopathology in the this compound-treated group compared to the CCl4-only group would confirm a hepatoprotective effect.

Visualizations

Signaling Pathway Diagram

Inflammatory Cascade LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates COX2_gene COX-2 Gene Transcription NFkB->COX2_gene Induces COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translates to Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins Metabolized by Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates This compound This compound (Hypothesized) This compound->NFkB Inhibits? This compound->COX2_protein Inhibits? Ibuprofen Ibuprofen Ibuprofen->COX2_protein Inhibits Experimental Workflow for Natural Product Screening start Start: Plant Material (e.g., Gentiana macrophylla) extraction Extraction and Fractionation start->extraction isolation Isolation of Pure Compounds (e.g., this compound) extraction->isolation in_vitro In Vitro Screening (e.g., COX inhibition, NO production, Hepatocyte viability) isolation->in_vitro active_compounds Identification of Active Compounds in_vitro->active_compounds active_compounds->isolation Inactive in_vivo In Vivo Validation (e.g., Paw Edema, Writhing Test, CCl4-induced liver injury) active_compounds->in_vivo Active mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) in_vivo->mechanism lead_optimization Lead Optimization mechanism->lead_optimization end End: Preclinical Candidate lead_optimization->end

References

Comparative Transcriptomics of Erythrocentaurin: A Data-Driven Analysis of Cellular Responses

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking to understand the molecular impact of Erythrocentaurin will find a critical knowledge gap in the current scientific literature. Despite its classification as a secoiridoid, a class of compounds with known biological activities, there is a notable absence of publicly available transcriptomic data detailing the cellular response to this compound treatment.

This guide aims to address this void by presenting a hypothetical comparative transcriptomic analysis. In the absence of direct experimental data on this compound, we will infer its potential effects based on the known anti-inflammatory properties of similar secoiridoid compounds. As a point of comparison, we will use Dexamethasone, a well-characterized synthetic glucocorticoid with potent anti-inflammatory effects and a wealth of available transcriptomic data.

It is crucial to emphasize that the following data and analyses are illustrative and intended to serve as a framework for future experimental investigation into the transcriptomic effects of this compound.

Postulated Effects on Inflammatory Gene Expression

Based on the anti-inflammatory potential of secoiridoids, we hypothesize that this compound would significantly modulate the expression of genes involved in key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This modulation would likely involve the downregulation of pro-inflammatory genes and the potential upregulation of anti-inflammatory mediators.

Table 1: Hypothetical Comparative Gene Expression Changes in Macrophages Treated with this compound and Dexamethasone

GeneFunctionPathwayPredicted Fold Change (this compound)Reported Fold Change (Dexamethasone)
Pro-Inflammatory Genes
TNFPro-inflammatory cytokineNF-κB, MAPK↓↓↓↓↓↓
IL6Pro-inflammatory cytokineNF-κB, MAPK↓↓↓↓↓↓
IL1BPro-inflammatory cytokineNF-κB↓↓↓↓↓
CCL2ChemokineNF-κB↓↓↓↓
CXCL8ChemokineNF-κB↓↓↓↓
PTGS2 (COX-2)Prostaglandin synthesisNF-κB, MAPK↓↓↓↓↓
Anti-Inflammatory Genes
DUSP1MAPK phosphataseMAPK↑↑↑↑↑
IL10Anti-inflammatory cytokine↑↑
NFKBIANF-κB inhibitorNF-κB

Note: The predicted fold changes for this compound are hypothetical and require experimental validation. The reported fold changes for Dexamethasone are based on published transcriptomic studies. (↓↓↓: Strong downregulation; ↓↓: Moderate downregulation; ↑↑↑: Strong upregulation; ↑↑: Moderate upregulation; ↑: Slight upregulation)

Experimental Protocols

To validate the hypothetical data presented above, the following experimental workflow is proposed:

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
  • Culture Conditions: Cells to be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Treatment: Cells to be seeded and allowed to adhere overnight. Subsequently, cells will be treated with either this compound (at various concentrations to determine optimal dosage), Dexamethasone (as a positive control), or vehicle (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours). To induce an inflammatory response, cells can be co-treated with lipopolysaccharide (LPS).

2. RNA Isolation and Sequencing:

  • Total RNA will be extracted from treated and control cells using a commercially available RNA isolation kit.
  • RNA quality and quantity will be assessed using a spectrophotometer and a bioanalyzer.
  • mRNA will be enriched using poly-A selection, and cDNA libraries will be prepared.
  • High-throughput sequencing (e.g., Illumina NovaSeq) will be performed to generate transcriptomic data.

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads will be assessed for quality and trimmed to remove low-quality bases and adapter sequences.
  • Alignment: Trimmed reads will be aligned to the appropriate reference genome (mouse or human).
  • Differential Gene Expression Analysis: Aligned reads will be quantified, and differential gene expression analysis will be performed to identify genes that are significantly up- or downregulated upon treatment with this compound compared to the vehicle control.
  • Pathway and Functional Enrichment Analysis: Differentially expressed genes will be subjected to pathway analysis (e.g., KEGG, GO) to identify the biological processes and signaling pathways affected by this compound.

Visualizing the Molecular Pathways

Diagram 1: Proposed Experimental Workflow for Comparative Transcriptomics

G Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages Treatment Groups Vehicle | this compound | Dexamethasone (+/- LPS) RAW 264.7 Macrophages->Treatment Groups RNA Isolation RNA Isolation Treatment Groups->RNA Isolation Library Preparation Library Preparation RNA Isolation->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Data QC & Alignment Data QC & Alignment High-Throughput Sequencing->Data QC & Alignment Differential Gene Expression Differential Gene Expression Data QC & Alignment->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis Comparative Analysis Comparative Analysis Pathway Analysis->Comparative Analysis G NF-κB Signaling Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription Nucleus Nucleus This compound This compound This compound->IKK Complex Inhibits (Hypothesized) G MAPK Signaling Modulation cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates MAPK (p38, JNK) MAPK (p38, JNK) MAPKK->MAPK (p38, JNK) Activates AP-1 AP-1 MAPK (p38, JNK)->AP-1 Activates Inflammatory Genes Inflammatory Genes AP-1->Inflammatory Genes Transcription Nucleus Nucleus This compound This compound This compound->MAPKK Inhibits (Hypothesized) DUSP1 DUSP1 This compound->DUSP1 Induces (Hypothesized) DUSP1->MAPK (p38, JNK) Dephosphorylates

Safety Operating Guide

Navigating the Disposal of Erythrocentaurin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of Erythrocentaurin is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide outlines proper disposal procedures based on general best practices for chemical waste management in a research and development setting.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate potential environmental and health risks. The following step-by-step guidance is designed to directly address operational questions regarding the safe disposal of this compound.

Core Principles of Chemical Waste Disposal

The proper disposal of any chemical, including this compound, hinges on the principles of waste minimization, proper segregation, secure containment, and clear labeling. All chemical waste is considered hazardous until proven otherwise and must be managed in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data for this compound, a cautious approach is mandatory. The following protocol is based on established guidelines for handling solid chemical waste of unknown or uncertain toxicity.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof, and sealable hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. The date of accumulation should also be recorded.

4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

5. Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

As no specific Safety Data Sheet with quantitative exposure limits or environmental fate data for this compound was identified, a quantitative data table cannot be provided. It is imperative to treat the substance as potentially hazardous in all handling and disposal procedures.

Data PointValue
Occupational Exposure LimitNot Established
Aquatic ToxicityNot Established
Persistence/DegradabilityNot Established

Experimental Protocols

Detailed experimental protocols for determining the toxicity and environmental fate of this compound would need to be developed. Standard methodologies would include:

  • Acute Toxicity Testing: Utilizing model organisms such as Daphnia magna and zebrafish (Danio rerio) to determine the LC50 (lethal concentration for 50% of the population).

  • Biodegradability Testing: Employing OECD (Organisation for Economic Co-operation and Development) guidelines, such as OECD 301, to assess the readiness of this compound to biodegrade.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Erythrocentaurin_Disposal_Workflow start Generation of this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate solid_container Collect in Labeled Solid Waste Container segregate->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container segregate->liquid_container Liquid sharps_container Collect in Labeled Sharps Container segregate->sharps_container Sharps storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup disposal Final Disposal by Licensed Contractor ehs_pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

In the absence of specific data, a conservative and compliant approach to the disposal of this compound is the only responsible course of action. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all applicable regulations.

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